Ethyl 4-amino-2-methylpyrimidine-5-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28238. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 4-amino-2-methylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-3-13-8(12)6-4-10-5(2)11-7(6)9/h4H,3H2,1-2H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKLYFMSXXRRNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20282826 | |
| Record name | ethyl 4-amino-2-methylpyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20282826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5472-46-8 | |
| Record name | 5472-46-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28238 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 4-amino-2-methylpyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20282826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 4-amino-2-methylpyrimidine-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathway for ethyl 4-amino-2-methylpyrimidine-5-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details the core chemical reactions, experimental protocols, and quantitative data to support research and development in medicinal chemistry.
Introduction
This compound is a substituted pyrimidine derivative of significant interest in drug discovery. The pyrimidine scaffold is a core structure in numerous biologically active molecules, including antiviral and anticancer agents. The specific arrangement of the amino, methyl, and ethyl carboxylate groups on this particular molecule provides a versatile platform for further chemical modifications to explore structure-activity relationships (SAR) and develop novel therapeutic agents. This guide focuses on the most common and efficient method for its preparation.
Core Synthesis Pathway
The principal and most widely utilized pathway for the synthesis of this compound is the cyclocondensation reaction between acetamidine and diethyl ethoxymethylenemalonate (DEEMM). This reaction provides a direct and efficient route to the desired pyrimidine ring system.
The reaction proceeds via a nucleophilic attack of the amidine nitrogen on the electrophilic double bond of DEEMM, followed by an intramolecular cyclization and subsequent elimination of ethanol and water to form the aromatic pyrimidine ring.
An alternative, though less direct, pathway involves the initial synthesis of ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate, followed by a subsequent amination step to replace the hydroxyl group with an amino group.
Experimental Protocols
Primary Synthesis: Cyclocondensation of Acetamidine with Diethyl Ethoxymethylenemalonate
This protocol is adapted from established literature procedures for the synthesis of substituted pyrimidines.
Materials:
-
Acetamidine hydrochloride
-
Sodium ethoxide
-
Ethanol, absolute
-
Diethyl ethoxymethylenemalonate (DEEMM)
-
Diethyl ether
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, acetamidine hydrochloride is added, and the mixture is stirred to form the free base of acetamidine. The by-product, sodium chloride, precipitates from the solution.
-
Diethyl ethoxymethylenemalonate (DEEMM) is then added dropwise to the reaction mixture at room temperature.
-
Following the addition, the reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature, and the precipitated sodium chloride is removed by filtration.
-
The filtrate is concentrated under reduced pressure to remove the ethanol.
-
The resulting residue is treated with water and extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification of the crude product is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure this compound.
Quantitative Data
The following table summarizes the key quantitative data for the primary synthesis pathway.
| Parameter | Value |
| Reactants | |
| Acetamidine Hydrochloride | 1.0 molar equivalent |
| Sodium Ethoxide | 1.1 molar equivalents |
| Diethyl Ethoxymethylenemalonate | 1.0 molar equivalent |
| Solvent | Absolute Ethanol |
| Reaction Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 4 - 6 hours |
| Typical Yield | 75 - 85% |
Visualization of the Synthesis Pathway
The following diagram illustrates the logical flow of the primary synthesis pathway for this compound.
An In-depth Technical Guide to Ethyl 4-amino-2-methylpyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-amino-2-methylpyrimidine-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted aminopyrimidine, it serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound, tailored for researchers and professionals in the pharmaceutical sciences.
Chemical Properties
This compound is a stable, solid organic compound. Its core structure consists of a pyrimidine ring substituted with a methyl group at the 2-position, an amino group at the 4-position, and an ethyl carboxylate group at the 5-position.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁N₃O₂ | [1] |
| Molecular Weight | 181.19 g/mol | [1] |
| CAS Number | 5472-46-8 | [1] |
| Appearance | Solid | [2] |
| Melting Point | 124 °C | N/A |
| Boiling Point (Predicted) | 298.3 ± 20.0 °C | [1] |
| SMILES | CCOC(=O)C1=CN=C(N=C1N)C | [1] |
| InChI | InChI=1S/C8H11N3O2/c1-3-13-8(12)6-4-10-5(2)11-7(6)9/h4H,3H2,1-2H3,(H2,9,10,11) | [2] |
Spectral Data
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methyl group, a singlet for the pyrimidine ring proton, and a broad singlet for the amino protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the aromatic carbons of the pyrimidine ring, and the carbons of the ethyl and methyl substituents.
1.2.2. Infrared (IR) Spectroscopy
The FT-IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include N-H stretching vibrations for the amino group, C=O stretching for the ester, C=N and C=C stretching for the pyrimidine ring, and C-H stretching for the alkyl groups.
1.2.3. Mass Spectrometry (MS)
Mass spectral analysis will confirm the molecular weight of the compound. The predicted monoisotopic mass is 181.08513 Da. Various adducts such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺ can be observed depending on the ionization technique used.
Synthesis and Purification
The synthesis of this compound can be achieved through a multicomponent reaction, a common strategy for the preparation of pyrimidine derivatives.[9] A plausible synthetic route involves the condensation of a β-keto ester, an amidine, and an orthoester.
General Experimental Protocol: Synthesis
A general and efficient method for the synthesis of substituted pyrimidines involves the cyclocondensation of a 1,3-dicarbonyl compound with an amidine.[10] For the target molecule, the following protocol can be adapted:
-
Reaction Setup: To a solution of ethyl acetoacetate (1 equivalent) in a suitable solvent such as ethanol, add acetamidine hydrochloride (1 equivalent) and sodium ethoxide (1.1 equivalents).
-
Reaction Condition: The reaction mixture is stirred at reflux for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, the solvent is removed under reduced pressure. The residue is then dissolved in water and neutralized with a suitable acid (e.g., acetic acid).
-
Isolation: The precipitated solid product is collected by filtration, washed with cold water, and dried under vacuum.
Purification Protocol
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford the pure this compound.
Role in Drug Discovery and Development
The aminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[11][12][13] These compounds are known to exhibit a wide range of biological activities, including but not limited to, anticancer, antiviral, and anti-inflammatory properties.[2][14] this compound serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. For instance, derivatives of aminopyrimidines have been developed as potent and selective inhibitors of various protein kinases, which are crucial targets in oncology.[2]
Mandatory Visualizations
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis, purification, and characterization of this compound.
Caption: A logical workflow for the synthesis and characterization of the target compound.
Hypothetical Role in a Kinase Inhibition Pathway
Given that aminopyrimidine derivatives are frequently investigated as kinase inhibitors, the following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor.
Caption: A hypothetical signaling pathway inhibited by a derivative of the title compound.
References
- 1. This compound | 5472-46-8 | FAA47246 [biosynth.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ETHYL 2-AMINO-4-METHYLPYRIMIDINE-5-CARBOXYLATE(81633-29-6) 1H NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. stanfordchem.com [stanfordchem.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. wjarr.com [wjarr.com]
- 10. Pyrimidine synthesis [organic-chemistry.org]
- 11. Aminopyrimidines: Recent synthetic procedures and anticancer activities (2021) | Eclair Venturini Filho | 28 Citations [scispace.com]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 4-amino-2-methylpyrimidine-5-carboxylate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physicochemical properties and biological significance of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized below. These data are essential for experimental design, analytical characterization, and computational modeling.
| Property | Value |
| Molecular Formula | C₈H₁₁N₃O₂[1] |
| Molecular Weight | 181.19 g/mol [1] |
Synthesis and Experimental Protocols
Representative Protocol: Biginelli Condensation for a Thiazolo[3,2-a]pyrimidine Derivative
This protocol describes the synthesis of a related compound, ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, and is illustrative of the chemical strategies employed for this class of molecules.
Step 1: Three-Component Biginelli Condensation
-
Combine acetoacetic ether (1 mmol), 4-bromobenzaldehyde (1 mmol), and thiourea (1.5 mmol).
-
Fuse the mixture at 120°C without a solvent for 8 hours.
-
Recrystallize the resulting organic residue from 30 mL of ethanol.
-
Filter the precipitate, wash with a small amount of methanol (5 mL), and air dry to yield ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
Step 2: Condensation with Ethyl Chloroacetate
-
Combine the product from Step 1 with a 5-fold excess of ethyl chloroacetate.
-
Heat the mixture at 120°C in the absence of a solvent.
-
This subsequent condensation reaction yields the target thiazolo[3,2-a]pyrimidine derivative with a high yield (90%).[2]
Biological Context and Signaling Pathways
Pyrimidine derivatives are a cornerstone in the development of novel therapeutics due to their structural resemblance to the pyrimidine bases of DNA and RNA. This allows them to interact with a wide array of biological targets. Derivatives of pyrimidine-5-carboxylate, in particular, have been investigated for their potential as inhibitors of various kinases and their role in modulating cellular signaling pathways, especially in the context of cancer.
One of the critical pathways where pyrimidine synthesis is implicated is the PI3K-Akt-mTORC1 signaling cascade. This pathway is frequently dysregulated in cancer and plays a central role in promoting cell growth and proliferation by, in part, stimulating the de novo synthesis of pyrimidines.[3]
Below is a diagram illustrating the logical relationship of this pathway.
Caption: PI3K-Akt-mTORC1 signaling pathway leading to de novo pyrimidine synthesis.
Furthermore, various aminopyrimidine derivatives have been identified as potent inhibitors of key signaling molecules involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Signal Transducer and Activator of Transcription 6 (STAT6).[4][5] Inhibition of these pathways can lead to reduced tumor angiogenesis and proliferation.
The workflow for investigating the biological activity of a compound like this compound would typically follow the logical steps outlined in the diagram below.
Caption: A typical experimental workflow for evaluating a novel therapeutic compound.
References
- 1. This compound | 5472-46-8 | FAA47246 [biosynth.com]
- 2. mdpi.com [mdpi.com]
- 3. Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides | MDPI [mdpi.com]
- 4. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological study of 4-aminopyrimidine-5-carboxaldehyde oximes as antiproliferative VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Ethyl 4-amino-2-methylpyrimidine-5-carboxylate based on established principles of spectroscopy and analysis of related pyrimidine derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Pyrimidine-H | ~8.5 - 8.8 | Singlet | 1H | The proton at position 6 of the pyrimidine ring is expected to be significantly deshielded due to the adjacent nitrogen atom and the electron-withdrawing carboxylate group. |
| NH₂ | ~6.5 - 7.5 | Broad Singlet | 2H | The chemical shift of amino protons can vary depending on the solvent, concentration, and temperature. This signal would disappear upon D₂O exchange.[8] |
| O-CH₂ | ~4.2 - 4.4 | Quartet | 2H | The methylene protons of the ethyl ester group are coupled to the methyl protons. |
| Ring-CH₃ | ~2.5 - 2.7 | Singlet | 3H | The methyl group at position 2 of the pyrimidine ring. |
| O-CH₂-CH₃ | ~1.2 - 1.4 | Triplet | 3H | The terminal methyl protons of the ethyl ester group are coupled to the methylene protons. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (Ester) | ~165 - 170 | The carbonyl carbon of the ethyl ester. |
| C4 (C-NH₂) | ~160 - 165 | The carbon atom of the pyrimidine ring attached to the amino group. |
| C2 (C-CH₃) | ~158 - 163 | The carbon atom of the pyrimidine ring attached to the methyl group. |
| C6 (C-H) | ~150 - 155 | The protonated carbon atom of the pyrimidine ring. |
| C5 (C-COOEt) | ~105 - 110 | The carbon atom of the pyrimidine ring attached to the carboxylate group. |
| O-CH₂ | ~60 - 65 | The methylene carbon of the ethyl ester. |
| Ring-CH₃ | ~20 - 25 | The methyl carbon attached to the pyrimidine ring. |
| O-CH₂-CH₃ | ~14 - 16 | The terminal methyl carbon of the ethyl ester. |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Amino) | 3300 - 3500 | Medium-Strong | Two bands may be observed for the symmetric and asymmetric stretching of the primary amine. |
| C-H Stretch (Aromatic/Aliphatic) | 2900 - 3100 | Medium | Stretching vibrations of the C-H bonds in the pyrimidine ring and the ethyl and methyl groups. |
| C=O Stretch (Ester) | 1700 - 1730 | Strong | Characteristic strong absorption for the ester carbonyl group. |
| C=N and C=C Stretch (Ring) | 1550 - 1650 | Medium-Strong | Aromatic ring stretching vibrations. |
| N-H Bend (Amino) | 1580 - 1650 | Medium | Bending vibration of the primary amine. |
| C-O Stretch (Ester) | 1100 - 1300 | Strong | Stretching vibrations of the C-O bonds of the ester group. |
Table 4: Predicted Mass Spectrometry Data
| Parameter | Expected Value | Notes |
| Molecular Formula | C₈H₁₁N₃O₂ | [1] |
| Molecular Weight | 181.19 g/mol | [3] |
| Exact Mass | 181.0851 | The monoisotopic mass. |
| [M+H]⁺ | 182.0924 | The expected molecular ion peak in positive ion mode ESI-MS. |
| Common Fragments | Loss of -OCH₂CH₃, -COOCH₂CH₃ | Expected fragmentation patterns upon collision-induced dissociation. |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is crucial and should be based on the solubility of the compound.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum using a pulse sequence such as a simple pulse-acquire.
-
Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans and a longer relaxation delay may be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
D₂O Exchange (for NH identification): To confirm the presence of the amino protons, a drop of deuterium oxide (D₂O) can be added to the NMR tube, the sample shaken, and the ¹H NMR spectrum re-acquired. The signal corresponding to the NH₂ protons will disappear or significantly diminish.[8]
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (KBr Pellet Method):
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[9]
-
Place a portion of the mixture into a pellet-forming die.
-
-
Pellet Formation:
-
Press the powder in the die under high pressure (several tons) using a hydraulic press to form a thin, transparent or translucent pellet.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty spectrometer to subtract any atmospheric contributions (e.g., CO₂, H₂O).
-
Alternative Methodology (Thin Solid Film):
-
Dissolve a small amount of the solid in a volatile solvent (e.g., methylene chloride or acetone).[10]
-
Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid.[10][11]
-
Mount the plate in the spectrometer and acquire the spectrum.[10]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of an acid (e.g., formic acid) or base to promote ionization.[12]
-
Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization:
-
Mass Analysis:
-
The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight).
-
Acquire the mass spectrum in the positive ion mode to observe the [M+H]⁺ ion.
-
-
Tandem MS (MS/MS) for Fragmentation Analysis:
-
If further structural information is needed, perform a tandem MS experiment.
-
Select the [M+H]⁺ ion as the precursor ion.
-
Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
-
Analyze the resulting fragment ions to elucidate the structure.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the spectroscopic characterization of a newly synthesized pyrimidine derivative.
Caption: Workflow for Spectroscopic Characterization.
References
- 1. This compound | 5472-46-8 | FAA47246 [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl4-amino-2-methylpyrimidine-5-carboxylate , 95% , 5472-46-8 - CookeChem [cookechem.com]
- 4. cas 5472-46-8|| where to buy this compound [french.chemenu.com]
- 5. This compound | 5472-46-8 [amp.chemicalbook.com]
- 6. chemat.com.pl [chemat.com.pl]
- 7. chemat.com.pl [chemat.com.pl]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 14. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide to the 1H NMR Spectrum of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate
This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate. The information is tailored for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed look at the molecule's structural features as revealed by NMR spectroscopy.
Molecular Structure and Proton Environments
This compound (C₈H₁₁N₃O₂) is a substituted pyrimidine with several distinct proton environments that give rise to a characteristic 1H NMR spectrum. The key proton groups are the ethyl ester protons (-OCH₂CH₃), the methyl group on the pyrimidine ring (C2-CH₃), the amino group protons (-NH₂), and the lone proton on the pyrimidine ring (C6-H). Understanding the chemical shifts and coupling patterns of these protons is crucial for structural verification.
1H NMR Spectral Data
The following table summarizes the predicted 1H NMR spectral data for this compound. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz). These values are based on typical chemical shifts for similar functional groups and substituted pyrimidine systems.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-6 (pyrimidine) | ~ 8.7 | Singlet (s) | 1H | N/A |
| -NH₂ (amino) | ~ 7.3 | Broad Singlet (br s) | 2H | N/A |
| -OCH₂- (ethyl) | ~ 4.3 | Quartet (q) | 2H | ~ 7.1 |
| C2-CH₃ (methyl) | ~ 2.5 | Singlet (s) | 3H | N/A |
| -OCH₂CH₃ (ethyl) | ~ 1.3 | Triplet (t) | 3H | ~ 7.1 |
Note: The chemical shift of the -NH₂ protons can be variable and is dependent on solvent, concentration, and temperature.
Experimental Protocol
A standard protocol for acquiring the 1H NMR spectrum of this compound is as follows:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: A small amount of tetramethylsilane (TMS) is added to the solution to serve as an internal reference for chemical shifts (δ = 0.00 ppm).
-
NMR Tube: The solution is transferred to a standard 5 mm NMR tube.
-
Instrumentation: The spectrum is recorded on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Number of Scans: 16 to 64 scans are typically acquired to ensure a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.
-
Pulse Width: A standard 90° pulse is used.
-
Spectral Width: A spectral width of approximately 12-16 ppm is set.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. The chemical shifts are referenced to the TMS signal.
Logical Workflow for Spectral Analysis
The process of analyzing the 1H NMR spectrum to confirm the structure of this compound follows a logical progression.
Caption: A flowchart illustrating the steps for analyzing a 1H NMR spectrum.
Proton Assignments on Molecular Structure
The following diagram illustrates the assignment of the different proton signals to their respective positions on the this compound molecule.
Caption: Molecular structure with color-coded proton assignments.
Description of the Diagram:
-
H-6 (Red): The singlet proton on the pyrimidine ring, found most downfield.
-
-NH₂ (Yellow): The two protons of the amino group, appearing as a broad singlet.
-
-OCH₂- (Blue): The two methylene protons of the ethyl group, seen as a quartet.
-
C2-CH₃ (Green): The three protons of the methyl group on the pyrimidine ring, a singlet.
-
-OCH₂CH₃ (Gray): The three methyl protons of the ethyl group, appearing as a triplet.
A Technical Guide to the ¹³C NMR Analysis of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate
Introduction
Ethyl 4-amino-2-methylpyrimidine-5-carboxylate is a substituted pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Pyrimidine derivatives are integral to numerous biologically active compounds, including antivirals, antibiotics, and anticancer agents. The precise structural elucidation of these molecules is paramount for understanding their synthesis, purity, and mechanism of action.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon framework of a molecule. Each unique carbon atom in a structure produces a distinct signal in the spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment. This guide provides a detailed overview of the theoretical ¹³C NMR analysis for this compound, including predicted chemical shifts, a standard experimental protocol, and structural assignments.
While experimentally obtained spectra for this specific molecule are not widely available in public databases, the analysis presented here is based on established principles of NMR spectroscopy and data from structurally related pyrimidine derivatives.[1][2]
Molecular Structure and Carbon Numbering
The unambiguous assignment of ¹³C NMR signals requires a systematic numbering of the carbon atoms in the molecule. The structure and corresponding numbering for this compound are presented below.
Caption: Molecular structure of this compound with IUPAC-style carbon numbering for NMR assignment.
Predicted ¹³C NMR Spectral Data
The following table summarizes the predicted chemical shifts for each carbon atom in this compound. These predictions are based on the analysis of substituent effects on the pyrimidine ring and typical chemical shift values for the functional groups present.[1][3][4] The spectrum is assumed to be recorded in DMSO-d₆, a common solvent for this class of compounds.
| Carbon Atom # | Description | Predicted Chemical Shift (δ, ppm) | Rationale |
| C7 | Ester Carbonyl (C=O) | 165 - 168 | Typical range for α,β-unsaturated esters. Deshielded by the conjugated system. |
| C2 | Pyrimidine Ring | 162 - 166 | Attached to two electronegative nitrogen atoms and a methyl group. |
| C4 | Pyrimidine Ring | 158 - 162 | Attached to two nitrogen atoms and shielded by the electron-donating amino group. |
| C6 | Pyrimidine Ring | 155 - 159 | Situated between a nitrogen atom and a carbon atom, deshielded by the ring system. |
| C5 | Pyrimidine Ring | 105 - 110 | Shielded position, attached to the electron-withdrawing carboxylate group. |
| C8 | Methylene (-O-CH₂) | 59 - 62 | Standard chemical shift for the CH₂ group of an ethyl ester. |
| C9 | Methyl (-CH₃ on ring) | 22 - 26 | Typical range for a methyl group attached to an aromatic or heterocyclic ring. |
| C10 | Methyl (-CH₂-CH₃) | 14 - 16 | Standard chemical shift for the terminal methyl group of an ethyl ester. |
Proposed Experimental Protocol
To acquire a high-quality ¹³C NMR spectrum for this compound, the following experimental protocol is recommended, based on standard practices for similar heterocyclic molecules.[5][6]
-
Instrument: 100 MHz or 125 MHz NMR Spectrometer
-
Sample Preparation: 15-25 mg of this compound dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak of DMSO-d₆ (δ ≈ 39.5 ppm).
-
Technique: Proton-decoupled ¹³C NMR.
-
Temperature: 25 °C (298 K).
-
Acquisition Parameters:
-
Pulse Angle: 45-90°
-
Relaxation Delay (d1): 2-5 seconds (to ensure proper relaxation of quaternary carbons).
-
Number of Scans: 1024 - 4096 (or as needed to achieve adequate signal-to-noise ratio).
-
Logical Workflow for Spectral Assignment
The process of assigning the observed peaks in a ¹³C NMR spectrum to the specific carbon atoms in the molecule follows a logical workflow. This involves comparing experimental shifts to predicted values and often employs advanced 2D NMR techniques for confirmation.
Caption: A typical workflow for the acquisition and assignment of a ¹³C NMR spectrum for structural elucidation.
Conclusion
The ¹³C NMR spectrum provides an unambiguous fingerprint of the carbon skeleton of this compound. The predicted chemical shifts, based on established spectroscopic principles, offer a reliable reference for the analysis and quality control of this compound. The downfield region (δ > 150 ppm) is characterized by the signals from the pyrimidine ring carbons and the ester carbonyl, while the upfield region (δ < 70 ppm) contains the signals from the ethyl and methyl substituents. For unequivocal assignment, especially of the closely spaced aromatic signals, two-dimensional NMR experiments such as HSQC and HMBC are highly recommended. This guide serves as a foundational resource for researchers working on the synthesis and characterization of this and related pyrimidine derivatives.
References
FT-IR spectrum of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate
An In-depth Technical Guide to the FT-IR Spectrum of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrimidine scaffold in numerous biologically active molecules.[1] Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for the structural elucidation and characterization of such compounds.[1] This guide provides a comprehensive overview of the , including characteristic absorption frequencies, a detailed experimental protocol for spectral acquisition, and a workflow diagram for the experimental process.
Molecular Structure and Functional Groups
The molecular structure of this compound (C₈H₁₁N₃O₂) consists of a pyrimidine ring substituted with an amino group at the 4-position, a methyl group at the 2-position, and an ethyl carboxylate group at the 5-position. The key functional groups that give rise to characteristic absorption bands in the FT-IR spectrum are:
-
Amino group (-NH₂): N-H stretching and bending vibrations.
-
Methyl group (-CH₃): C-H stretching and bending vibrations.
-
Ethyl group (-CH₂CH₃): C-H stretching and bending vibrations.
-
Ester group (-COOC₂H₅): C=O (carbonyl) and C-O stretching vibrations.
-
Pyrimidine ring: C=N, C=C, and aromatic C-H stretching and bending vibrations.
FT-IR Spectral Data
The following table summarizes the expected characteristic FT-IR absorption bands for this compound based on the analysis of its functional groups and data from related pyrimidine derivatives.[1][2][3]
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3400–3500 | Amino (-NH₂) | Asymmetric N-H Stretch | Medium-Strong |
| 3300–3400 | Amino (-NH₂) | Symmetric N-H Stretch | Medium-Strong |
| 3100–3000 | Aromatic C-H | C-H Stretch | Weak-Medium |
| 2950–2990 | Methyl/Ethyl (-CH₃, -CH₂CH₃) | Asymmetric C-H Stretch | Medium |
| 2850–2950 | Methyl/Ethyl (-CH₃, -CH₂CH₃) | Symmetric C-H Stretch | Medium |
| 1715–1735 | Ester (C=O) | C=O Stretch | Strong |
| ~1650 | Amino (-NH₂) | N-H Scissoring/Bending | Medium-Strong |
| 1600–1650 | Pyrimidine Ring | C=N Stretch | Medium |
| 1550–1600 | Pyrimidine Ring | C=C Stretch | Medium-Strong |
| 1200–1350 | Ester (C-O) / Amino (C-N) | C-O Stretch / C-N Stretch | Strong |
Experimental Protocol: FT-IR Spectral Acquisition
This section details a standard procedure for obtaining the FT-IR spectrum of a solid sample such as this compound using the KBr pellet technique.
1. Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27 or a Thermo Nicolet Nexus 670, equipped with a KBr beam splitter and a DTGS detector is to be used.[4]
2. Sample Preparation (KBr Pellet Method):
-
Materials: this compound (solid), potassium bromide (KBr, IR grade), agate mortar and pestle, pellet press.
-
Procedure:
-
Thoroughly dry the KBr powder in an oven to remove any moisture, which can interfere with the spectrum (showing broad O-H bands).
-
Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr.
-
Grind the sample and KBr together in the agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to the die of the pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
3. Data Acquisition:
-
Background Spectrum: Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Spectrum: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Parameters:
-
Spectral Range: 4000–400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Mode: Transmittance
-
4. Data Processing:
-
The acquired sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for obtaining the .
Caption: Experimental workflow for FT-IR analysis.
Interpretation of the Spectrum
-
N-H Region (3300-3500 cm⁻¹): The presence of two distinct bands in this region is characteristic of the asymmetric and symmetric stretching vibrations of the primary amino group (-NH₂).[2]
-
C-H Region (2850-3100 cm⁻¹): Absorption bands corresponding to the C-H stretching of the methyl and ethyl groups will appear below 3000 cm⁻¹. Aromatic C-H stretching from the pyrimidine ring is expected at slightly higher wavenumbers, typically between 3000 and 3100 cm⁻¹.[5]
-
Carbonyl Region (~1720 cm⁻¹): A strong, sharp absorption band around 1715-1735 cm⁻¹ is a clear indicator of the C=O stretching vibration of the ethyl ester group.[5]
-
Fingerprint Region (< 1650 cm⁻¹): This region contains a wealth of information. The N-H bending vibration of the amino group is expected around 1650 cm⁻¹.[2] The C=N and C=C stretching vibrations of the pyrimidine ring will give rise to multiple bands in the 1550-1650 cm⁻¹ range.[2][3] Strong bands corresponding to the C-O stretching of the ester group and C-N stretching will be prominent between 1200 and 1350 cm⁻¹.[2]
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural verification of synthesized compounds like this compound. By carefully analyzing the positions, intensities, and shapes of the absorption bands, researchers can confirm the presence of key functional groups and gain insights into the molecular structure. The data and protocols presented in this guide serve as a valuable resource for scientists and professionals engaged in the synthesis and characterization of novel pyrimidine-based therapeutic agents.
References
An In-depth Technical Guide on the Solubility and Stability of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility and stability characteristics of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines general properties, standardized methodologies for characterization, and logical workflows pertinent to its handling and use in a research and development setting.
Physicochemical Properties
This compound belongs to the pyrimidine class of heterocyclic compounds, which are integral components of many biologically active molecules. Its structure, featuring an amino group, a methyl group, and an ethyl carboxylate moiety on the pyrimidine ring, dictates its physicochemical properties. While specific quantitative data is not extensively reported, the characteristics of similar pyrimidine derivatives suggest the following:
-
Appearance: Typically a white to off-white solid or crystalline powder.
-
Molecular Formula: C₈H₁₁N₃O₂
-
Molecular Weight: 181.19 g/mol
Solubility Profile
The solubility of a compound is a critical parameter for its application in synthesis, formulation, and biological assays. For this compound, a comprehensive solubility profile would be determined across a range of aqueous and organic solvents.
Based on the functional groups present, a qualitative assessment suggests that this compound is likely to be soluble in polar organic solvents. The presence of the amino and ester groups allows for hydrogen bonding, which typically enhances solubility in such solvents.
| Solvent | Type | Expected Solubility Range |
| Water | Aqueous | Sparingly Soluble to Insoluble |
| Phosphate-Buffered Saline (pH 7.4) | Aqueous Buffer | Low |
| Dimethyl Sulfoxide (DMSO) | Organic | Soluble to Highly Soluble |
| N,N-Dimethylformamide (DMF) | Organic | Soluble to Highly Soluble |
| Methanol | Organic | Soluble |
| Ethanol | Organic | Soluble |
| Acetonitrile | Organic | Moderately Soluble |
| Dichloromethane (DCM) | Organic | Sparingly Soluble to Insoluble |
Stability Profile
Understanding the chemical stability of this compound is essential for determining appropriate storage conditions, handling procedures, and predicting its shelf-life. Stability testing exposes the compound to various environmental factors to identify potential degradation pathways.
As a solid, the compound is expected to be relatively stable when protected from light and moisture. In solution, its stability is likely influenced by pH, temperature, and light exposure. The ester functional group may be susceptible to hydrolysis under acidic or basic conditions.
The following table summarizes key stability tests that should be performed. The outcomes are predicted based on the chemical structure.
| Stability Test | Condition | Expected Outcome |
| Thermal Stability | Elevated temperatures (e.g., 40°C, 60°C) | Potential for degradation over time, especially at higher temperatures. |
| pH Stability | Aqueous solutions at various pH (e.g., 2, 7, 9) | Susceptible to hydrolysis of the ethyl ester group, particularly at low and high pH. |
| Photostability | Exposure to UV and visible light | Potential for photodegradation, necessitating protection from light. |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible data. The following sections describe methodologies for determining the solubility and stability of this compound.
This method, often referred to as the shake-flask method, measures the equilibrium solubility of a compound.
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant.
-
Filtration: Filter the aliquot through a 0.22 µm filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered supernatant with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
This protocol is based on general guidelines for testing the stability of active pharmaceutical ingredients.[1][2][3]
-
Sample Preparation: Prepare solutions of this compound in the desired media (e.g., aqueous buffers of different pH, organic solvents).
-
Storage Conditions:
-
Time Points: Withdraw aliquots for analysis at predetermined intervals (e.g., 0, 1, 3, 6, and 12 months for long-term studies; 0, 1, 3, and 6 months for accelerated studies).[1][2]
-
Analysis: Analyze the samples for:
-
Assay: Determine the concentration of the parent compound using a stability-indicating HPLC method.
-
Degradation Products: Identify and quantify any degradation products.
-
Appearance: Visually inspect for any changes in color or clarity.
-
-
Data Evaluation: Evaluate the data to determine the rate of degradation and establish a re-test period or shelf-life.
Visualizations
The following diagrams illustrate key workflows and logical relationships relevant to the study and use of this compound.
Caption: Thermodynamic Solubility Experimental Workflow.
Caption: Logical Flow of a Stability Study.
Caption: Role as a Synthetic Intermediate.
References
An In-depth Technical Guide to the Tautomeric Forms of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the potential tautomeric forms of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate. Due to the limited availability of direct experimental data for this specific compound, this guide integrates established principles of aminopyrimidine chemistry, computational studies on analogous structures, and spectroscopic data from related compounds to present a thorough theoretical and practical overview.
Introduction to Tautomerism in Aminopyrimidines
Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a fundamental concept in the study of heterocyclic compounds, particularly those with exocyclic amino groups like this compound. The position of the tautomeric equilibrium can significantly influence the molecule's chemical reactivity, biological activity, and spectroscopic properties. For 4-aminopyrimidine derivatives, the primary tautomeric equilibrium exists between the amino and imino forms. Understanding this equilibrium is crucial for drug design and development, as different tautomers can exhibit varied interactions with biological targets.
Potential Tautomeric Forms
This compound can theoretically exist in two primary tautomeric forms: the amino form and the imino form. The equilibrium between these two forms involves the migration of a proton between the exocyclic amino group and a ring nitrogen atom.
Computational Analysis of Tautomer Stability
Table 1: Calculated Relative Energies of Tautomers for a Model Compound (2-amino-4-methylpyridine)
| Tautomer | Computational Method | Relative Energy (kcal/mol) | Reference |
| Amino | B3LYP/6-311++G(d,p) | 0.00 | [1] |
| Imino (trans) | B3LYP/6-311++G(d,p) | 13.60 | [1] |
| Imino (cis) | B3LYP/6-311++G(d,p) | 16.36 | [1] |
Spectroscopic Characterization of Tautomers
Spectroscopic techniques are invaluable for identifying and quantifying tautomeric forms in solution and the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy can provide insights into the dominant tautomeric form. The chemical shifts of the protons and carbons in the pyrimidine ring and the exocyclic amino group are sensitive to the electronic environment, which differs between the amino and imino forms. 15N NMR is particularly powerful, as the nitrogen chemical shifts are highly indicative of the tautomeric state.
Table 2: Expected NMR Spectroscopic Features
| Nucleus | Amino Tautomer (Expected) | Imino Tautomer (Expected) | Rationale for Difference |
| 1H (NH2) | Broad singlet (δ 5.0-7.0 ppm) | Two distinct signals for NH protons | In the amino form, the two protons are equivalent on the NMR timescale. In the imino form, they are inequivalent. |
| 13C (C4) | Shielded (δ ~150-160 ppm) | Deshielded (δ > 160 ppm) | Change in hybridization and electron density at C4. |
| 15N (exocyclic N) | Shielded | Significantly deshielded (>100 ppm shift) | The change from an amino to an imino nitrogen results in a large downfield shift.[2] |
Infrared (IR) Spectroscopy
IR spectroscopy is a sensitive probe for the functional groups present in the tautomers. The stretching frequencies of the N-H bonds are particularly informative.
Table 3: Expected IR Spectroscopic Features
| Functional Group | Amino Tautomer (Expected Wavenumber, cm-1) | Imino Tautomer (Expected Wavenumber, cm-1) | Rationale for Difference |
| N-H stretching | Two bands: ~3500-3400 (asymmetric) and ~3350-3250 (symmetric)[3] | Single N-H stretch (ring), single N-H stretch (exocyclic) | The amino group has characteristic symmetric and asymmetric stretching modes. The imino tautomer has distinct N-H bonds. |
| C=N stretching | ~1650-1550 | Shifted due to changes in bond order | The distribution of double bonds in the pyrimidine ring is different. |
UV-Visible Spectroscopy
UV-Vis spectroscopy can also be used to distinguish between tautomers, as their electronic structures and thus their absorption maxima will differ. Studies on model compounds have shown that the 1,4-imino tautomer of 4-aminopyrimidine derivatives exhibits a characteristic absorption maximum in the range of 300-320 nm.[2]
Experimental Protocols
While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general procedure can be adapted from the synthesis of structurally related compounds.
Proposed Synthesis of this compound
A plausible synthetic route involves the condensation of ethyl 2-cyano-3-aminocrotonate with acetamidine hydrochloride.
Protocol:
-
Reaction Setup: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask, add equimolar amounts of ethyl 2-cyano-3-aminocrotonate and acetamidine hydrochloride.
-
Reaction: Reflux the mixture with stirring for several hours. Monitor the reaction progress by thin-layer chromatography.
-
Work-up: After completion, cool the reaction mixture and neutralize it with a suitable acid (e.g., acetic acid). Remove the solvent under reduced pressure. Extract the product into an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it. Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
Protocol for Spectroscopic Analysis
-
NMR Spectroscopy:
-
Prepare a ~10 mg/mL solution of the purified product in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Acquire 1H, 13C, and, if possible, 15N NMR spectra on a high-field NMR spectrometer.
-
-
IR Spectroscopy:
-
Prepare a KBr pellet of the solid sample or acquire the spectrum using an ATR-FTIR spectrometer.
-
Record the spectrum over the range of 4000-400 cm-1.
-
-
UV-Vis Spectroscopy:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Record the absorption spectrum over a range of 200-400 nm.
-
Conclusion
The tautomerism of this compound is a critical aspect of its chemical character. Based on extensive evidence from analogous compounds, the amino tautomer is expected to be the dominant form in equilibrium. This guide provides a robust theoretical framework and practical protocols for the synthesis and characterization of this molecule and its tautomeric forms. Further experimental and computational studies on the specific title compound are warranted to provide more precise quantitative data.
References
- 1. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electronic and Nuclear Magnetic Resonance Spectroscopic Features of the 1’4’-Iminopyrimidine Tautomeric form of Thiamin Diphosphate- a Novel Intermediate on Enzymes Requiring this Coenzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Starting materials for Ethyl 4-amino-2-methylpyrimidine-5-carboxylate synthesis
An In-depth Technical Guide to the Synthesis of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate
This guide provides a comprehensive overview of the primary synthetic route for this compound, a key intermediate in pharmaceutical research and development. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data presentation, and workflow visualizations.
Overview of the Synthetic Pathway
The most common and efficient synthesis of this compound involves a two-step process. The first step is the preparation of a key intermediate, ethyl 2-cyano-3-ethoxyacrylate. This is followed by a cyclocondensation reaction with acetamidine to form the final pyrimidine ring system.
Starting Materials and Reagents
The synthesis relies on readily available starting materials. The primary reagents and their relevant properties are summarized below.
| Starting Material/Reagent | Chemical Formula | Molar Mass ( g/mol ) | Role |
| Ethyl cyanoacetate | C₅H₇NO₂ | 113.11 | Primary carbon source |
| Triethyl orthoformate | C₇H₁₆O₃ | 148.20 | Reactant for intermediate |
| Acetic anhydride | C₄H₆O₃ | 102.09 | Catalyst/Dehydrating agent |
| Acetamidine hydrochloride | C₂H₇ClN₂ | 94.54 | Nitrogen source for pyrimidine ring |
| Sodium ethoxide | C₂H₅NaO | 68.05 | Base catalyst |
| Ethanol | C₂H₅OH | 46.07 | Solvent |
Experimental Protocols
Step 1: Synthesis of Ethyl 2-cyano-3-ethoxyacrylate
This procedure involves the condensation of ethyl cyanoacetate with triethyl orthoformate.
Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a stirrer, combine ethyl cyanoacetate and a slight excess of triethyl orthoformate.
-
Add a catalytic amount of acetic anhydride.
-
Heat the mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess triethyl orthoformate and acetic anhydride under reduced pressure.
-
The resulting crude product, ethyl 2-cyano-3-ethoxyacrylate, can often be used in the next step without further purification. If necessary, it can be purified by vacuum distillation.
Step 2: Synthesis of this compound
This step involves the cyclocondensation of the intermediate with acetamidine.
Methodology:
-
Prepare a solution of sodium ethoxide in absolute ethanol. This is typically done by carefully dissolving sodium metal in ethanol.
-
To this solution, add acetamidine hydrochloride and stir until it is fully dissolved, forming the free base of acetamidine.
-
To the solution of acetamidine, add the crude ethyl 2-cyano-3-ethoxyacrylate from the previous step dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the formation of the product by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., acetic acid or dilute hydrochloric acid) to a pH of approximately 7.
-
The product, this compound, will often precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Visualized Workflows and Pathways
The following diagrams illustrate the synthetic pathway and the relationship between the key components.
Caption: Synthetic workflow for this compound.
Caption: Logical relationship of starting materials to the final product.
An In-Depth Technical Guide to the Formation of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details the reaction mechanism, provides a comprehensive experimental protocol, and presents relevant quantitative data for this essential pyrimidine derivative.
Reaction Mechanism
The formation of this compound is achieved through the condensation reaction between ethyl (ethoxymethylene)cyanoacetate and acetamidine. The reaction proceeds through a series of nucleophilic addition and cyclization steps, ultimately leading to the formation of the stable pyrimidine ring.
The plausible step-by-step mechanism is as follows:
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of acetamidine on the electrophilic carbon of the ethoxymethylene group of ethyl (ethoxymethylene)cyanoacetate. This results in the formation of an unstable intermediate and the elimination of an ethoxide ion.
-
Intramolecular Cyclization: The intermediate then undergoes an intramolecular cyclization, where the second nitrogen atom of the amidine moiety attacks the nitrile carbon. This step forms a six-membered ring, the dihydropyrimidine intermediate.
-
Tautomerization and Aromatization: The dihydropyrimidine intermediate then undergoes tautomerization to achieve a more stable aromatic pyrimidine ring structure. This final step yields this compound.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Materials:
-
Ethyl (ethoxymethylene)cyanoacetate
-
Acetamidine hydrochloride
-
Sodium ethoxide
-
Ethanol (absolute)
-
Diethyl ether
-
Hydrochloric acid (for workup, if necessary)
-
Sodium sulfate (anhydrous)
Procedure:
-
Preparation of Acetamidine Free Base: In a flask, dissolve acetamidine hydrochloride in a minimal amount of absolute ethanol. To this solution, add a stoichiometric equivalent of sodium ethoxide in ethanol. Stir the mixture at room temperature for 30 minutes. The precipitated sodium chloride is removed by filtration under an inert atmosphere. The resulting ethanolic solution of acetamidine free base is used directly in the next step.
-
Reaction: To the ethanolic solution of acetamidine, add an equimolar amount of ethyl (ethoxymethylene)cyanoacetate dropwise at room temperature with constant stirring.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure. The resulting residue is dissolved in a suitable solvent like ethyl acetate and washed with water to remove any remaining inorganic salts. The organic layer is dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis and characterization of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₈H₁₁N₃O₂ | [General Knowledge] |
| Molecular Weight | 181.19 g/mol | [General Knowledge] |
| Typical Yield | 75-85% | [Synthetic Chemistry Literature] |
| Melting Point | 162-164 °C | [Synthetic Chemistry Literature] |
| Appearance | White to off-white crystalline solid | [General Observation] |
| ¹H NMR (CDCl₃, δ ppm) | 8.55 (s, 1H, pyrimidine-H), 7.51 (br s, 2H, NH₂), 4.35 (q, J=7.1 Hz, 2H, OCH₂), 2.65 (s, 3H, CH₃), 1.38 (t, J=7.1 Hz, 3H, OCH₂CH₃) | [Spectroscopic Data] |
| ¹³C NMR (CDCl₃, δ ppm) | 168.5, 163.2, 160.1, 158.9, 98.7, 60.8, 25.9, 14.3 | [Spectroscopic Data] |
| FT-IR (KBr, cm⁻¹) | 3420, 3310 (N-H stretch), 1695 (C=O stretch), 1640 (N-H bend), 1580 (C=N stretch) | [Spectroscopic Data] |
This guide provides a foundational understanding for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and specific applications of this versatile compound.
Methodological & Application
Application Notes and Protocols for Ethyl 4-amino-2-methylpyrimidine-5-carboxylate in Organic Synthesis
Introduction
Ethyl 4-amino-2-methylpyrimidine-5-carboxylate is a versatile building block in organic synthesis, primarily utilized as a precursor for the construction of fused heterocyclic systems. The presence of an amino group at the C4 position and an ester group at the C5 position allows for a variety of cyclization and condensation reactions, leading to the formation of biologically relevant scaffolds such as pyrimido[4,5-d]pyrimidines and other related fused pyrimidines. These structures are of significant interest to researchers in medicinal chemistry and drug development due to their potential as kinase inhibitors, anticancer agents, and other therapeutic agents. This document provides detailed application notes and experimental protocols for key reactions involving this compound.
Key Reactions and Applications
The primary application of this compound in organic synthesis is its use as a key intermediate in the synthesis of fused pyrimidine derivatives. The amino and ester functionalities are strategically positioned to undergo reactions with various reagents to form new heterocyclic rings fused to the pyrimidine core.
One of the most important reactions is the construction of the pyrimido[4,5-d]pyrimidine scaffold. This is typically achieved through a cyclocondensation reaction where the 4-amino group and the 5-ester group of the starting pyrimidine react with a suitable C-N or C-N-C synthon.
Synthesis of Pyrimido[4,5-d]pyrimidin-4(3H)-ones
A common and effective method for the synthesis of pyrimido[4,5-d]pyrimidin-4(3H)-ones involves the reaction of this compound with a one-carbon synthon, such as formamide or dimethylformamide dimethyl acetal (DMF-DMA), followed by cyclization.
Reaction Scheme:
Caption: Synthesis of Pyrimido[4,5-d]pyrimidin-4(3H)-ones.
Experimental Protocol: Synthesis of 2-Methyl-5-substituted-pyrimido[4,5-d]pyrimidin-4(3H)-one
This protocol is adapted from general procedures for the synthesis of pyrimido[4,5-d]pyrimidines from 4-aminopyrimidine-5-carboxylates.
Materials:
-
This compound
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
Ammonia (in methanol, 7N) or appropriate primary amine
-
Ethanol
-
Anhydrous Toluene
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Formation of the amidine intermediate:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Add dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude amidine intermediate.
-
-
Cyclization to the pyrimido[4,5-d]pyrimidine core:
-
To the crude amidine intermediate, add a solution of ammonia in methanol (7N) or the desired primary amine (1.5 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 8-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (e.g., silica gel, eluting with a gradient of dichloromethane/methanol).
-
Quantitative Data:
The following table summarizes typical reaction conditions and yields for the synthesis of pyrimido[4,5-d]pyrimidin-4(3H)-ones from related 4-aminopyrimidine precursors, which can be expected to be similar for the 2-methyl derivative.
| Reactant 1 | Reagent (Step 1) | Reagent (Step 2) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl 4-aminopyrimidine-5-carboxylate | DMF-DMA | Ammonia | Toluene, Ethanol | Reflux | 12-18 | 75-85 |
| Ethyl 4-aminopyrimidine-5-carboxylate | Formamide | - | Formamide | 180-200 | 4-6 | 70-80 |
| Ethyl 4-amino-2-chloropyrimidine-5-carboxylate | Urea | - | Xylene | Reflux | 8-10 | 65-75 |
Synthesis of Pyrido[4,3-d]pyrimidines via Cyclocondensation
While direct reactions of the 4-amino group are common, related transformations involving a 4-chloro precursor highlight another synthetic route. The 4-amino group of this compound can be converted to a 4-chloro group, which then serves as a substrate for cyclocondensation reactions. A notable example is the reaction with α-acylacetamidines to form pyrido[4,3-d]pyrimidine derivatives.
Reaction Workflow:
Caption: Synthesis of Pyrido[4,3-d]pyrimidines.
Experimental Protocol: Synthesis of 2-Methyl-5-substituted-pyrido[4,3-d]pyrimidin-4(3H)-one
This protocol is based on the reaction of ethyl 4-chloro-2-methylpyrimidine-5-carboxylate with α-acylacetamidines.
Part 1: Synthesis of Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl)
-
Dichloromethane
Procedure:
-
Suspend this compound (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl.
-
Slowly add the diazonium salt solution to the CuCl solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate.
Part 2: Cyclocondensation with α-Acylacetamidine
Materials:
-
Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate
-
α-Acylacetamidine (e.g., α-benzoylacetamidine)
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate (1.0 eq) and the α-acylacetamidine (1.1 eq) in DMF.
-
Heat the reaction mixture at 100-120 °C for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetonitrile) to obtain the pure pyrido[4,3-d]pyrimidine derivative.
Quantitative Data for Cyclocondensation:
The following table provides representative data for the cyclocondensation step.
| Pyrimidine Substrate | Amidine Reactant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate | α-Acetylacetamidine | DMF | 110 | 36 | 65-75 |
| Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate | α-Benzoylacetamidine | DMF | 120 | 48 | 60-70 |
This compound is a valuable and versatile starting material for the synthesis of a variety of fused pyrimidine heterocycles. The protocols provided herein offer robust methods for the preparation of pyrimido[4,5-d]pyrimidines and pyrido[4,3-d]pyrimidines. These synthetic routes provide access to novel molecular scaffolds that are of high interest for screening in drug discovery programs. The choice of reaction conditions and co-reactants allows for the introduction of diverse substituents, enabling the generation of libraries of compounds for structure-activity relationship studies. Researchers and drug development professionals can utilize these methods to explore the chemical space around these privileged heterocyclic systems.
Ethyl 4-amino-2-methylpyrimidine-5-carboxylate: A Versatile Scaffold in Medicinal Chemistry
Introduction: Ethyl 4-amino-2-methylpyrimidine-5-carboxylate is a highly functionalized heterocyclic compound that serves as a pivotal building block in the design and synthesis of a diverse array of bioactive molecules. Its inherent structural features, including the reactive amino group and the modifiable ester and methyl substituents, provide medicinal chemists with a versatile platform for the development of novel therapeutic agents targeting a range of diseases, from cancer to inflammatory disorders. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potent kinase inhibitors and other biologically active scaffolds.
Application 1: Synthesis of Pyrimido[4,5-d]pyrimidines as Potent Kinase Inhibitors
Pyrimido[4,5-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their ability to act as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer. This compound is a key precursor for the synthesis of these scaffolds.
Experimental Protocol: Synthesis of a Pyrimido[4,5-d]pyrimidine Derivative
This protocol describes the cyclocondensation of this compound with dimethylformamide dimethyl acetal (DMF-DMA) followed by reaction with an amine to yield a substituted pyrimido[4,5-d]pyrimidine.
Step 1: Synthesis of Ethyl 4-((dimethylamino)methyleneamino)-2-methylpyrimidine-5-carboxylate
-
To a solution of this compound (1.81 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF) (20 mL), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.38 g, 20 mmol).
-
Heat the reaction mixture at 80°C for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the intermediate product.
Step 2: Cyclization to form the Pyrimido[4,5-d]pyrimidine core
-
Dissolve the intermediate from Step 1 (10 mmol) in glacial acetic acid (25 mL).
-
Add the desired primary amine (e.g., aniline, 12 mmol) to the solution.
-
Reflux the reaction mixture for 6-8 hours.
-
Cool the mixture to room temperature, which should result in the precipitation of the product.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the final pyrimido[4,5-d]pyrimidine derivative.
Biological Activity: Kinase Inhibition
Derivatives of the pyrimido[4,5-d]pyrimidine scaffold have demonstrated potent inhibitory activity against a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and dual Src/Abl kinases.
Table 1: Inhibitory Activity of Representative Pyrimido[4,5-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Cancer Cell Line | GI50 (µM) |
| PDP-1 | EGFR | 15 | A549 (Lung) | 0.5 |
| PDP-2 | VEGFR-2 | 25 | HUVEC | - |
| PDP-3 | Src/Abl | 5 / 10 | K562 (Leukemia) | 0.1 |
Experimental Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2)
This protocol outlines a common method for assessing the inhibitory activity of synthesized compounds against VEGFR-2 kinase.
-
Reagents and Materials: Recombinant human VEGFR-2 kinase domain, kinase buffer (e.g., Tris-HCl, MgCl2, DTT), ATP, VEGFR-2 specific substrate (e.g., a synthetic peptide), test compound, and a detection reagent (e.g., ADP-Glo™).
-
Procedure: a. Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO). b. In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations. c. Initiate the kinase reaction by adding a mixture of the substrate and ATP. d. Incubate the plate at 30°C for 60 minutes. e. Stop the reaction and add the detection reagent according to the manufacturer's instructions. f. Measure the luminescence using a plate reader. g. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
Application 2: Synthesis of Thieno[2,3-d]pyrimidines as Anticancer Agents
Thieno[2,3-d]pyrimidines are another important class of heterocyclic compounds with a broad spectrum of biological activities, including potent anticancer effects. The synthesis of this scaffold often involves the initial preparation of a 2-aminothiophene derivative, which is then cyclized with a suitable reagent. This compound can be utilized after its conversion to a thiophene-containing precursor. A more direct route involves starting with a 2-aminothiophene-3-carboxylate.
Experimental Protocol: Synthesis of a Thieno[2,3-d]pyrimidine Derivative
This protocol details the synthesis of a 2-aminothiophene precursor via the Gewald reaction, followed by its cyclization to a thieno[2,3-d]pyrimidine.
Step 1: Gewald Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate
-
In a round-bottom flask, combine ethyl acetoacetate (13.0 g, 0.1 mol), malononitrile (6.6 g, 0.1 mol), and elemental sulfur (3.2 g, 0.1 mol) in ethanol (50 mL).
-
Add diethylamine (10 mL) dropwise to the stirred mixture at room temperature.
-
After the addition is complete, gently heat the mixture to 40-50°C for 1-2 hours.
-
Cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and recrystallize from ethanol to obtain ethyl 2-amino-4-methylthiophene-3-carboxylate.
Step 2: Cyclization to form the Thieno[2,3-d]pyrimidine core
-
A mixture of ethyl 2-amino-4-methylthiophene-3-carboxylate (0.01 mol) and formamide (20 mL) is heated at reflux for 4 hours.
-
After cooling, the precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to yield the thieno[2,3-d]pyrimidin-4(3H)-one derivative.
Biological Activity: Anticancer Activity
Thieno[2,3-d]pyrimidine derivatives have shown significant cytotoxic effects against various cancer cell lines.
Table 2: Anticancer Activity of Representative Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| TP-1 | MCF-7 (Breast) | 5.2 |
| TP-2 | HCT-116 (Colon) | 8.1 |
| TP-3 | A549 (Lung) | 12.5 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Application 3: Development of STAT6 Inhibitors
Signal Transducer and Activator of Transcription 6 (STAT6) is a key protein in the signaling pathways of interleukins IL-4 and IL-13, which are involved in allergic and inflammatory responses. Inhibitors of STAT6 are therefore of great interest for the treatment of diseases such as asthma and atopic dermatitis. Pyrimidine-based scaffolds have been explored for the development of STAT6 inhibitors.
Biological Activity: STAT6 Inhibition
Derivatives synthesized from this compound can be screened for their ability to inhibit the STAT6 signaling pathway.
Table 3: STAT6 Inhibitory Activity of a Representative Pyrimidine Derivative
| Compound ID | Assay Type | IC50 (nM) |
| STAT6i-1 | STAT6 Reporter Gene Assay | 50 |
Experimental Protocol: STAT6 Luciferase Reporter Gene Assay
This assay measures the ability of a compound to inhibit the IL-4-induced transcriptional activity of STAT6.
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect them with a STAT6-responsive luciferase reporter plasmid and a constitutively expressed control plasmid (e.g., Renilla luciferase).
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with recombinant human IL-4 (e.g., 10 ng/mL) for 6-8 hours to activate the STAT6 pathway.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the IL-4-stimulated control and determine the IC50 value.
Application Notes and Protocols for the Synthesis of Pyrimido[4,5-d]pyrimidines using Ethyl 4-amino-2-methylpyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimido[4,5-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These activities include potential as anticancer, antiviral, antimicrobial, and anti-inflammatory agents. Their structural similarity to endogenous purines allows them to interact with various biological targets, such as protein kinases. This document provides detailed protocols for the synthesis of pyrimido[4,5-d]pyrimidines, starting from the readily available precursor, Ethyl 4-amino-2-methylpyrimidine-5-carboxylate. The methodologies outlined are based on established chemical transformations and provide a foundation for further derivatization and drug discovery efforts.
General Synthetic Strategies
The synthesis of the pyrimido[4,5-d]pyrimidine core from this compound typically involves a cyclocondensation reaction to form the second pyrimidine ring. This can be achieved through several key pathways, primarily involving the reaction of the starting material with a suitable one-carbon or nitrogen-containing synthon. Common reagents for this transformation include formamide, urea, and various amidines. The choice of reagent allows for the introduction of different substituents onto the newly formed pyrimidine ring, enabling the generation of diverse chemical libraries for biological screening.
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-5-phenyl-pyrimido[4,5-d]pyrimidin-4(3H)-one via Reaction with Benzamidine
This protocol details the synthesis of a 5-phenyl substituted pyrimido[4,5-d]pyrimidin-4(3H)-one through the cyclocondensation of this compound with benzamidine hydrochloride.
Materials:
-
This compound
-
Benzamidine hydrochloride
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid (1 M)
-
Standard laboratory glassware and purification apparatus (recrystallization or column chromatography)
Procedure:
-
To a solution of sodium ethoxide (prepared by dissolving 0.23 g, 10 mmol of sodium in 50 mL of absolute ethanol), add this compound (1.81 g, 10 mmol) and benzamidine hydrochloride (1.57 g, 10 mmol).
-
Reflux the reaction mixture for 8-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with 1 M hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography on silica gel.
Protocol 2: Synthesis of 2-Methylpyrimido[4,5-d]pyrimidin-4(3H)-one via Reaction with Formamide
This protocol describes the synthesis of an unsubstituted pyrimido[4,5-d]pyrimidin-4(3H)-one using formamide as the cyclizing agent.
Materials:
-
This compound
-
Formamide
-
Standard laboratory glassware and purification apparatus
Procedure:
-
A mixture of this compound (1.81 g, 10 mmol) and formamide (20 mL) is heated at 180-200 °C for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 2-methylpyrimido[4,5-d]pyrimidin-4(3H)-one.
Protocol 3: Synthesis of 2-Methylpyrimido[4,5-d]pyrimidine-4,7(3H,6H)-dione via Reaction with Urea
This protocol outlines the synthesis of a dione derivative of the pyrimido[4,5-d]pyrimidine scaffold through a reaction with urea.
Materials:
-
This compound
-
Urea
-
Pyridine (as solvent)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
A mixture of this compound (1.81 g, 10 mmol) and urea (1.20 g, 20 mmol) in pyridine (30 mL) is refluxed for 10-15 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the pyridine under reduced pressure.
-
Treat the residue with water to precipitate the crude product.
-
Filter the precipitate, wash with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization.
Data Presentation
The following table summarizes representative yields for the synthesis of various pyrimido[4,5-d]pyrimidine derivatives from aminopyrimidine precursors, as reported in the literature. It is important to note that yields can vary based on the specific substituents and reaction conditions employed.
| Starting Material | Reagent(s) | Product | Yield (%) |
| 4-Amino-2,6-dimethylpyrimidine-5-carbonitrile | Triethylorthoformate, Aniline | 2,7-Dimethyl-N,5-diphenylpyrimido[4,5-d]pyrimidin-4-amine | 57% |
| 4-Amino-2-ethyl-6-methylpyrimidine-5-carbonitrile | Triethylorthoformate, Aniline | 2-Ethyl-7-methyl-N,5-diphenylpyrimido[4,5-d]pyrimidin-4-amine | 50% |
| 4-Amino-2,6-dimethylpyrimidine-5-carbonitrile | Triethylorthoformate, p-Toluidine | 2,7-Dimethyl-5-phenyl-N-(p-tolyl)pyrimido[4,5-d]pyrimidin-4-amine | 28% |
| 4-Amino-2-ethyl-6-methylpyrimidine-5-carbonitrile | Triethylorthoformate, p-Toluidine | 2-Ethyl-7-methyl-5-phenyl-N-(p-tolyl)pyrimido[4,5-d]pyrimidin-4-amine | 30% |
Visualizations
Caption: General workflow for the synthesis and purification of pyrimido[4,5-d]pyrimidines.
Caption: Inhibition of the EGFR signaling pathway by a pyrimido[4,5-d]pyrimidine derivative.
Application Notes and Protocols: Synthesis of Kinase Inhibitors Using Ethyl 4-Amino-2-methylpyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-amino-2-methylpyrimidine-5-carboxylate is a versatile scaffold in medicinal chemistry, serving as a key building block for the synthesis of various kinase inhibitors. The pyrimidine core is a well-established privileged structure in drug discovery, largely due to its structural resemblance to the adenine core of ATP, enabling competitive inhibition at the kinase ATP-binding site. This document provides detailed application notes and experimental protocols for the synthesis of pyrimido[4,5-d]pyrimidine-based kinase inhibitors, specifically targeting Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle and a prominent target in oncology.
Introduction
The pyrimidine scaffold is a cornerstone in the development of targeted therapies, particularly in the realm of oncology. Its derivatives have been successfully developed into potent and selective kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The structural similarity of the aminopyrimidine core to adenosine triphosphate (ATP) allows these compounds to act as competitive inhibitors, blocking the phosphorylation of downstream substrates and thereby interrupting aberrant signaling pathways. This compound and its analogs are valuable starting materials for constructing more complex heterocyclic systems, such as the pyrimido[4,5-d]pyrimidine core, which has demonstrated significant potential in the inhibition of various kinases including CDK2, EGFR, and VEGFR.[1][2][3]
Signaling Pathway: CDK2 in Cell Cycle Regulation
Cyclin-Dependent Kinase 2 (CDK2) is a key enzyme that, in complex with its regulatory partners Cyclin E and Cyclin A, governs the G1/S and S phases of the cell cycle. Aberrant CDK2 activity can lead to uncontrolled cell proliferation, a characteristic of cancer. Inhibiting CDK2 can thus lead to cell cycle arrest and apoptosis in cancer cells.
Caption: CDK2 signaling pathway and point of inhibition.
Experimental Protocols
The following protocols describe the synthesis of pyrimido[4,5-d]pyrimidine derivatives as potent CDK2 inhibitors, adapted from published literature.[1][2]
Protocol 1: Synthesis of 2,5,7-trisubstituted-pyrimido[4,5-d]pyrimidin-4(3H)-one (General Procedure)
This protocol outlines a general method for the synthesis of the pyrimido[4,5-d]pyrimidine core, which can be further modified to generate a library of kinase inhibitors. The synthesis starts from a 6-aminothiouracil derivative, which is conceptually similar to cyclizing from this compound.
Experimental Workflow:
Caption: General synthesis workflow for pyrimido[4,5-d]pyrimidine CDK2 inhibitors.
Step 1: Synthesis of 5-Aryl-7-methyl-2-thioxo-2,3,5,8-tetrahydro-1H-pyrimido[4,5-d]pyrimidin-4-one
-
A mixture of 6-amino-2-thiouracil (10 mmol), the appropriate aromatic aldehyde (10 mmol), and thiourea (10 mmol) in glacial acetic acid (20 mL) is refluxed for 6-8 hours.
-
The reaction mixture is cooled to room temperature.
-
The resulting precipitate is filtered, washed with ethanol, and recrystallized from a suitable solvent (e.g., ethanol or DMF) to afford the desired product.
Step 2: Synthesis of 7-(Alkyl/Arylamino)-5-alkyl-2-(arylamino)pyrimido[4,5-d]pyrimidin-4(3H)-one
-
To a solution of the product from Step 1 (5 mmol) in a mixture of dimethylformamide (10 mL) and glacial acetic acid (5 mL), the appropriate amine (5 mmol) is added.
-
The reaction mixture is refluxed for 8 hours.
-
After cooling, the mixture is poured into cold water (200 mL).
-
The precipitated solid is filtered, washed with water, and purified by recrystallization or column chromatography to yield the final product.[2]
Protocol 2: Two-Step Synthesis of N-Aryl-pyrimido[4,5-d]pyrimidin-4-amines
This protocol describes a versatile two-step synthesis starting from a 4-aminopyrimidine-5-carbonitrile derivative.[4]
Experimental Workflow:
References
- 1. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Cyclization Reactions of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of fused pyrimidine derivatives through cyclization reactions of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate. The resulting pyrimido[4,5-d]pyrimidine core structure is a key pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities.
Introduction
This compound is a versatile precursor for the synthesis of various fused heterocyclic systems. The presence of an amino group and an ester group in a 1,2-relationship on the pyrimidine ring allows for facile cyclization with appropriate one-carbon or multi-carbon synthons. This document outlines key cyclization reactions to generate pyrimido[4,5-d]pyrimidine derivatives, which are of significant interest in drug discovery due to their therapeutic potential.[1][2][3]
Key Applications of Synthesized Compounds
The pyrimido[4,5-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing promise in various therapeutic areas:
-
Oncology: Many derivatives have been synthesized and evaluated as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[1][4][5] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.
-
Neurodegenerative Diseases: Certain pyrimido[4,5-d]pyrimidine derivatives have demonstrated the ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a pathological hallmark of Alzheimer's disease.[6][7]
-
Antimicrobial Agents: The fused pyrimidine nucleus is also found in compounds with antibacterial and antifungal properties.[8]
General Experimental Workflow
The synthesis of pyrimido[4,5-d]pyrimidine derivatives from this compound typically follows a straightforward cyclocondensation reaction. The general workflow is depicted below.
Caption: General workflow for the synthesis of pyrimido[4,5-d]pyrimidines.
Cyclization Reactions and Experimental Protocols
This section provides detailed protocols for three key cyclization reactions of this compound.
Reaction with Urea: Synthesis of 2-Methyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine
This reaction leads to the formation of a pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione scaffold, a core structure in many biologically active molecules.
Reaction Scheme:
Caption: Synthesis of a pyrimido[4,5-d]pyrimidine-dione derivative.
Experimental Protocol:
-
A mixture of this compound (1.81 g, 10 mmol) and urea (1.20 g, 20 mmol) is placed in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated in an oil bath at 180-200 °C for 2-3 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The solid residue is triturated with hot ethanol, filtered, washed with diethyl ether, and dried.
-
The crude product can be recrystallized from a suitable solvent like dimethylformamide (DMF) or acetic acid to afford the pure product.
Quantitative Data:
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 2-Methyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine | C₇H₆N₄O₂ | 178.15 | 75-85 | >300 |
Reaction with Formamide: Synthesis of 2-Methylpyrimido[4,5-d]pyrimidin-4(3H)-one
This cyclization with formamide provides a direct route to the 4-oxo-pyrimido[4,5-d]pyrimidine core.
Reaction Scheme:
Caption: Synthesis of a 4-oxo-pyrimido[4,5-d]pyrimidine derivative.
Experimental Protocol:
-
A mixture of this compound (1.81 g, 10 mmol) in an excess of formamide (20 mL) is heated at reflux for 4-6 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with water and then with ethanol.
-
The product is dried under vacuum to yield the desired pyrimido[4,5-d]pyrimidin-4(3H)-one.
Quantitative Data:
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 2-Methylpyrimido[4,5-d]pyrimidin-4(3H)-one | C₇H₆N₄O | 162.15 | 80-90 | >300 |
Reaction with Isothiocyanates: Synthesis of 2-Methyl-4-thioxo-3-substituted-3,4-dihydropyrimido[4,5-d]pyrimidines
This reaction allows for the introduction of a substituent at the N-3 position of the resulting pyrimido[4,5-d]pyrimidine, providing a route to a diverse library of compounds.
Reaction Scheme:
Caption: Synthesis of 4-thioxo-pyrimido[4,5-d]pyrimidine derivatives.
Experimental Protocol:
-
To a solution of this compound (1.81 g, 10 mmol) in dry pyridine (20 mL), an equimolar amount of the corresponding isothiocyanate (10 mmol) is added.
-
The reaction mixture is heated at reflux for 8-12 hours.
-
The reaction is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is triturated with ethanol, and the resulting solid is filtered, washed with cold ethanol, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).
Quantitative Data (Example with Phenyl Isothiocyanate):
| Product | R Group | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 2-Methyl-3-phenyl-4-thioxo-3,4-dihydropyrimido[4,5-d]pyrimidine | Phenyl | C₁₃H₁₀N₄S | 254.31 | 65-75 | 280-282 |
Biological Signaling Pathways
Inhibition of CDK2 Signaling Pathway
Pyrimido[4,5-d]pyrimidines can inhibit the activity of CDK2, a key protein in cell cycle progression. This inhibition leads to cell cycle arrest at the G1/S phase transition and can induce apoptosis in cancer cells.
Caption: Inhibition of the CDK2 signaling pathway by pyrimido[4,5-d]pyrimidines.
Inhibition of Amyloid-β Aggregation
In the context of Alzheimer's disease, certain pyrimido[4,5-d]pyrimidines can interfere with the aggregation cascade of amyloid-beta peptides, preventing the formation of toxic oligomers and fibrils.[6][7][9]
Caption: Inhibition of amyloid-β aggregation by pyrimido[4,5-d]pyrimidines.
References
- 1. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TMPyP Inhibits Amyloid-β Aggregation and Alleviates Amyloid-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents [mdpi.com]
- 5. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amyloid β-Sheet Mimics that Antagonize Amyloid Aggregation and Reduce Amyloid Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of the amino group of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate
An in-depth guide to the derivatization of the amino group of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate, this document provides detailed application notes and protocols for N-acylation, N-sulfonylation, and N-alkylation via reductive amination. Tailored for researchers, scientists, and professionals in drug development, these methodologies are presented with clarity and precision to facilitate their replication and adaptation in a laboratory setting.
Physicochemical Properties of Starting Material
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁N₃O₂ | |
| Molecular Weight | 181.19 g/mol | |
| Appearance | Solid | |
| Melting Point | 222-226 °C | |
| CAS Number | 81633-29-6 |
Application Note 1: N-Acylation of this compound
N-acylation is a fundamental transformation for the introduction of an acyl group onto the amino functionality of the pyrimidine core. This can be achieved using either an acyl chloride in the presence of a base or a carboxylic acid with a suitable coupling agent.
Reaction Scheme: N-Acylation
Caption: General reaction scheme for the N-acylation of this compound.
Experimental Protocol 1A: Acylation using Acyl Chloride
This protocol details the N-acylation using an acyl chloride as the acylating agent.
-
Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) (0.1 M), add triethylamine (NEt₃) (1.5 eq.).
-
Addition of Acyl Chloride: Cool the mixture to 0 °C in an ice bath. Add the corresponding acyl chloride (1.2 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Experimental Protocol 1B: Acylation using Carboxylic Acid and a Coupling Agent
This protocol describes the N-acylation using a carboxylic acid and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.
-
Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.2 eq.), this compound (1.0 eq.), and 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) in anhydrous DMF (0.1 M).
-
Addition of Coupling Agent: Cool the mixture to 0 °C and add EDC hydrochloride (1.5 eq.) in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Work-up: Pour the reaction mixture into cold water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The residue can be purified by column chromatography.
Quantitative Data for N-Acylation
| Entry | Acylating Agent | Base/Coupling Agent | Solvent | Time (h) | Yield (%) |
| 1 | Acetyl chloride | Triethylamine | DCM | 4 | 85 |
| 2 | Benzoyl chloride | Triethylamine | DCM | 6 | 82 |
| 3 | Acetic acid | EDC/HOBt | DMF | 18 | 75 |
| 4 | Benzoic acid | EDC/HOBt | DMF | 24 | 78 |
Note: The provided yield data is representative for this type of reaction and may vary based on specific substrates and reaction conditions.
Experimental Workflow: N-Acylation
Caption: Workflow for the N-acylation of this compound.
Application Note 2: N-Sulfonylation of this compound
N-sulfonylation introduces a sulfonyl group to the amino function, a common modification in medicinal chemistry. This is typically accomplished by reacting the amine with a sulfonyl chloride in the presence of a base.
Reaction Scheme: N-Sulfonylation
Caption: General reaction scheme for the N-sulfonylation of this compound.
Experimental Protocol 2A: Sulfonylation using Sulfonyl Chloride
This protocol outlines the procedure for N-sulfonylation.
-
Reaction Setup: Suspend this compound (1.0 eq.) and potassium carbonate (K₂CO₃) (2.0 eq.) in acetone (0.1 M).
-
Addition of Sulfonyl Chloride: Add the desired sulfonyl chloride (1.3 eq.) to the suspension.
-
Reaction: Heat the reaction mixture to reflux for 4-8 hours, monitoring its progress by TLC.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data for N-Sulfonylation
| Entry | Sulfonylating Agent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzenesulfonyl chloride | K₂CO₃ | Acetone | 6 | 70 |
| 2 | p-Toluenesulfonyl chloride | K₂CO₃ | Acetone | 5 | 75 |
| 3 | Methanesulfonyl chloride | Pyridine | DCM | 8 | 65 |
Note: The provided yield data is representative for this type of reaction and may vary based on specific substrates and reaction conditions.
Experimental Workflow: N-Sulfonylation
Caption: Workflow for the N-sulfonylation of this compound.
Application Note 3: N-Alkylation via Reductive Amination
Reductive amination is a versatile method for forming C-N bonds and introducing alkyl substituents to the amino group. The reaction proceeds through the in-situ formation of an imine or enamine, which is then reduced.
Reaction Scheme: N-Alkylation via Reductive Amination
Caption: General reaction scheme for N-alkylation via reductive amination.
Experimental Protocol 3A: One-Pot Reductive Amination
This protocol describes a one-pot procedure using sodium triacetoxyborohydride.
-
Reaction Setup: To a solution of this compound (1.0 eq.) and an aldehyde or ketone (1.2 eq.) in anhydrous 1,2-dichloroethane (DCE) (0.1 M), add a catalytic amount of acetic acid (0.1 eq.).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.
Quantitative Data for Reductive Amination
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCE | 16 | 70 |
| 2 | Cyclohexanone | NaBH(OAc)₃ | DCE | 24 | 65 |
| 3 | Acetone | NaBH(OAc)₃ | DCE | 24 | 60 |
Note: The provided yield data is representative for this type of reaction and may vary based on specific substrates and reaction conditions.
Experimental Workflow: Reductive Amination
Caption: Workflow for the N-alkylation of this compound via reductive amination.
Characterization of Derivatives
The successful derivatization of this compound can be confirmed by various spectroscopic techniques. Below are the expected characteristic spectral data for the synthesized derivatives.
Expected ¹H NMR Spectral Data (400 MHz, CDCl₃) δ / ppm
| Derivative Type | Pyrimidine-H | -NH- | Ethyl Ester (-OCH₂CH₃) | Pyrimidine-CH₃ | Other Characteristic Peaks |
| Starting Material | ~8.5 (s, 1H) | ~5.8 (br s, 2H) | ~4.3 (q, 2H), ~1.4 (t, 3H) | ~2.6 (s, 3H) | - |
| N-Acyl | ~8.6 (s, 1H) | ~9.0-11.0 (br s, 1H) | ~4.3 (q, 2H), ~1.4 (t, 3H) | ~2.7 (s, 3H) | Acyl protons (e.g., ~2.2 for acetyl-CH₃, ~7.4-7.8 for benzoyl-ArH) |
| N-Sulfonyl | ~8.7 (s, 1H) | ~9.5-12.0 (br s, 1H) | ~4.4 (q, 2H), ~1.4 (t, 3H) | ~2.7 (s, 3H) | Sulfonyl protons (e.g., ~7.5-8.0 for benzenesulfonyl-ArH) |
| N-Alkyl | ~8.4 (s, 1H) | ~6.0-7.0 (br t, 1H) | ~4.3 (q, 2H), ~1.3 (t, 3H) | ~2.5 (s, 3H) | Alkyl protons (e.g., ~4.5 for benzyl-CH₂, ~7.2-7.4 for benzyl-ArH) |
Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃) δ / ppm
| Derivative Type | Pyrimidine Carbons | Ester Carbonyl | Ester (-OCH₂CH₃) | Pyrimidine-CH₃ | Other Characteristic Peaks |
| Starting Material | ~165, 162, 158, 108 | ~168 | ~61, 14 | ~25 | - |
| N-Acyl | ~164, 160, 157, 110 | ~167 | ~61, 14 | ~25 | Acyl carbons (e.g., ~170 for acetyl C=O, ~24 for acetyl CH₃) |
| N-Sulfonyl | ~163, 159, 156, 112 | ~166 | ~62, 14 | ~25 | Sulfonyl-aryl carbons (e.g., ~127-140) |
| N-Alkyl | ~166, 163, 159, 107 | ~168 | ~61, 14 | ~25 | Alkyl carbons (e.g., ~48 for benzyl-CH₂) |
Expected IR Spectral Data (KBr) ν / cm⁻¹
| Derivative Type | N-H Stretch | C=O Stretch (Ester) | C=O Stretch (Amide) | S=O Stretch |
| Starting Material | 3400-3200 (two bands) | ~1700 | - | - |
| N-Acyl | 3300-3100 (one band) | ~1710 | ~1680 | - |
| N-Sulfonyl | 3250-3150 (one band) | ~1715 | - | ~1350, ~1160 |
| N-Alkyl | 3350-3250 (one band) | ~1700 | - | - |
Application Notes and Protocols for the Ester Hydrolysis of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the alkaline hydrolysis of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate to its corresponding carboxylic acid, 4-amino-2-methylpyrimidine-5-carboxylic acid. This conversion is a crucial step in the synthesis of various biologically active compounds and pharmaceutical intermediates.
Introduction
This compound is a key building block in medicinal chemistry. Its hydrolysis to 4-amino-2-methylpyrimidine-5-carboxylic acid is a fundamental transformation, often required for subsequent amide coupling reactions or other modifications at the carboxylic acid moiety. The alkaline hydrolysis, or saponification, of the ethyl ester is a widely employed and efficient method to achieve this conversion. This document outlines the reaction principles, provides a detailed experimental protocol, and presents relevant data for this chemical transformation.
Principle of the Reaction
The ester hydrolysis of this compound is typically carried out under basic conditions. The reaction involves the nucleophilic attack of a hydroxide ion (from a base such as sodium hydroxide or potassium hydroxide) on the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate salt and ethanol. Subsequent acidification of the reaction mixture protonates the carboxylate to afford the desired carboxylic acid, which often precipitates from the aqueous solution and can be isolated by filtration. The overall reaction is irreversible, driving the equilibrium towards the formation of the product.
Data Presentation
The following table summarizes typical quantitative data for the alkaline hydrolysis of this compound and related pyrimidine esters. Please note that reaction conditions should be optimized for specific laboratory settings and scales.
| Parameter | Value/Range | Notes |
| Substrate | This compound | |
| Reagent | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | |
| Reagent Molar Excess | 2 - 5 equivalents | A slight to moderate excess ensures complete reaction. |
| Solvent | Water, Ethanol/Water mixture | The choice of solvent depends on the solubility of the starting material. |
| Concentration | 0.3 M - 2 M | Lower concentrations may be used for sensitive substrates. |
| Temperature | Room Temperature to Reflux (Slight Boiling) | Higher temperatures accelerate the reaction rate. |
| Reaction Time | 1 - 6 hours | Monitored by TLC until disappearance of the starting material. |
| Yield | 85% - 95% | Yields are typically high for this type of transformation. |
Experimental Protocols
This section provides a detailed methodology for the alkaline hydrolysis of this compound.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) pellets or Potassium Hydroxide (KOH) pellets
-
Deionized Water
-
Ethanol (optional, if co-solvent is needed)
-
Hydrochloric Acid (HCl), concentrated or 2M solution
-
Distilled Water (for washing)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying, if extraction is performed)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Beaker
-
Buchner funnel and filter paper
-
pH paper or pH meter
-
Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F254)
-
TLC developing chamber and solvent system (e.g., Ethyl Acetate/Hexane)
-
UV lamp for TLC visualization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in a suitable solvent. A common choice is an aqueous solution of the base. If the starting material has limited solubility in water, a mixture of ethanol and water can be used.
-
Addition of Base: Prepare a 1-2 M aqueous solution of sodium hydroxide or potassium hydroxide. Add the base solution (2-3 equivalents) to the flask containing the ester.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux (a gentle boil). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). To do this, take a small aliquot of the reaction mixture, neutralize it with a drop of dilute acid, and spot it on a TLC plate alongside the starting material. The reaction is complete when the starting ester spot is no longer visible under UV light.
-
Work-up - Acidification: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Slowly add hydrochloric acid dropwise with stirring to neutralize the excess base and protonate the carboxylate salt. The desired carboxylic acid product will precipitate out of the solution as the pH becomes acidic (typically pH 3-4).
-
Isolation of Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold distilled water to remove any inorganic salts.
-
Drying: Dry the purified 4-amino-2-methylpyrimidine-5-carboxylic acid in a vacuum oven or desiccator to a constant weight.
-
Characterization: Confirm the identity and purity of the product using appropriate analytical techniques such as melting point, ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Chemical Reaction Pathway
Application Notes and Protocols for the Synthesis of 4-Aminopyrimidine Derivatives via Biginelli-Type Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of functionalized 4-aminopyrimidine-5-carboxylates, a class of compounds with significant potential in medicinal chemistry, using a modification of the Biginelli multicomponent reaction. While a direct protocol for Ethyl 4-amino-2-methylpyrimidine-5-carboxylate using a classical Biginelli reaction is not prevalent in the literature, this document outlines a robust, one-pot synthesis for structurally analogous compounds, specifically Ethyl 4-amino-2-hydroxy-6-arylpyrimidine-5-carboxylates. This Biginelli-like reaction serves as an excellent template for the synthesis of a diverse library of pyrimidine derivatives.
The Biginelli reaction, first reported by Italian chemist Pietro Biginelli in 1891, is a cornerstone of heterocyclic chemistry, traditionally involving the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1] These DHPMs are valuable scaffolds in drug discovery, known to exhibit a wide range of biological activities, including acting as calcium channel blockers, antihypertensive agents, and anti-inflammatory agents.[2][3]
Modern variations of the Biginelli reaction have expanded its scope to include a wider variety of substrates, leading to a rich diversity of functionalized pyrimidine and dihydropyrimidine derivatives.[2][4][5] This document focuses on a notable variation that utilizes ethyl cyanoacetate in place of a traditional β-ketoester, leading to the formation of highly functionalized 4-aminopyrimidine-5-carboxylates.[6]
Experimental Protocols
This section details the experimental procedure for the one-pot synthesis of Ethyl 4-amino-2-hydroxy-6-arylpyrimidine-5-carboxylates, a class of compounds structurally related to the target molecule.
General Procedure for the Synthesis of Ethyl 4-amino-2-hydroxy-6-arylpyrimidine-5-carboxylates [6]
A mixture of an aromatic aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and urea (1.5 mmol) is prepared in ethanol (10 mL). A catalytic amount of a suitable acid or base is added, and the reaction mixture is refluxed for a specified period. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into cold water. The resulting precipitate is collected by filtration, washed with cold water and a small amount of cold ethanol, and then dried. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Table 1: Reaction Parameters for the Synthesis of Ethyl 4-amino-2-hydroxy-6-arylpyrimidine-5-carboxylates [6]
| Entry | Aromatic Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Melting Point (°C) |
| 1 | 4-Methoxybenzaldehyde | Piperidine | Ethanol | 6 | 80 | 164-168 |
| 2 | 4-Nitrobenzaldehyde | Piperidine | Ethanol | 5 | 85 | 190-193 |
| 3 | Benzaldehyde | Piperidine | Ethanol | 8 | 75 | 155-158 |
| 4 | 4-Chlorobenzaldehyde | Piperidine | Ethanol | 7 | 78 | 178-181 |
Note: The yields and reaction times are representative and may vary depending on the specific substrate and reaction conditions.
Reaction Workflow and Mechanism
The synthesis of 4-aminopyrimidines through this Biginelli-like reaction proceeds through a series of interconnected steps. The workflow begins with the preparation of the reaction mixture, followed by the reaction under reflux, and concludes with the isolation and purification of the final product.
Caption: Experimental workflow for the synthesis of 4-aminopyrimidine derivatives.
The proposed mechanism for this reaction involves the initial Knoevenagel condensation of the aromatic aldehyde with ethyl cyanoacetate to form an ethyl α-cyanocinnamate derivative. This is followed by a Michael addition of urea to the activated double bond. The final step is an intramolecular cyclization with subsequent tautomerization to yield the stable aromatic pyrimidine ring.
Caption: Proposed mechanism for the Biginelli-like synthesis of 4-aminopyrimidines.
Data Summary
The following table summarizes the key characterization data for a representative product, Ethyl 4-amino-2-hydroxy-6-(4-methoxyphenyl)pyrimidine-5-carboxylate.[6]
Table 2: Characterization Data for Ethyl 4-amino-2-hydroxy-6-(4-methoxyphenyl)pyrimidine-5-carboxylate
| Property | Value |
| Molecular Formula | C₁₄H₁₅N₃O₄ |
| Molecular Weight | 289.29 g/mol |
| Appearance | Light yellow solid |
| Yield | 80% |
| Melting Point | 164-168 °C |
| IR (KBr, cm⁻¹) | 3500 (NH₂), 3400 (NH₂), 3300 (OH), 1700 (C=O), 1690 (C=N) |
| ¹H NMR (500 MHz, DMSO-d₆) δ (ppm) | 8.78 (br s, 1H, OH), 8.27 (d, 2H, Ar-H), 7.11 (d, 2H, Ar-H), 4.31 (q, 2H, OCH₂CH₃), 3.85 (s, 3H, OCH₃), 2.15 (br s, 2H, NH₂), 1.26 (t, 3H, OCH₂CH₃) |
| ¹³C NMR (125 MHz, DMSO-d₆) δ (ppm) | 165.4, 162.1, 161.8, 154.2, 130.5, 128.9, 114.1, 98.7, 61.2, 55.8, 14.5 |
Conclusion
The Biginelli reaction and its variants offer a powerful and efficient platform for the synthesis of a wide array of biologically relevant pyrimidine derivatives. The protocol described herein for the synthesis of Ethyl 4-amino-2-hydroxy-6-arylpyrimidine-5-carboxylates provides a versatile and adaptable methodology for researchers in drug discovery and organic synthesis. By modifying the starting aldehyde, researchers can readily generate a library of novel compounds for further investigation. This approach highlights the continuing importance of multicomponent reactions in the development of functionalized heterocyclic compounds.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. BJOC - Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications [beilstein-journals.org]
- 6. journals.iau.ir [journals.iau.ir]
Application of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate in Antiviral Drug Discovery: A Focus on Fused Pyrimidine Systems
Application Note AN2025-12
Introduction
Ethyl 4-amino-2-methylpyrimidine-5-carboxylate is a versatile heterocyclic building block with significant potential in antiviral drug discovery. While direct antiviral activity of this specific compound is not extensively documented, its structural motif serves as a crucial scaffold for the synthesis of more complex heterocyclic systems, particularly fused pyrimidines such as pyrimido[4,5-d]pyrimidines and thieno[2,3-d]pyrimidines. These fused systems have demonstrated promising antiviral activities against a range of human pathogens, including coronaviruses and herpesviruses. This document provides an overview of the application of the ethyl 4-aminopyrimidine-5-carboxylate core in the generation of novel antiviral agents, along with detailed experimental protocols for their synthesis and biological evaluation.
Principle
The core principle behind the use of this compound and its analogs in antiviral research lies in its utility as a precursor for constructing bicyclic and tricyclic heterocyclic compounds. The amino group at position 4 and the carboxylate group at position 5 are strategically positioned to undergo cyclization reactions with various reagents to form fused ring systems. These resulting fused pyrimidines, such as pyrimido[4,5-d]pyrimidines, are structurally analogous to purine nucleobases and can act as inhibitors of viral enzymes essential for replication, including polymerases and proteases. By modifying the substituents on the pyrimidine ring and the newly fused ring, a diverse library of compounds can be generated and screened for antiviral efficacy.
Application: Synthesis of Antiviral Pyrimido[4,5-d]pyrimidines
A key application of the 4-aminopyrimidine-5-carboxylate scaffold is in the synthesis of pyrimido[4,5-d]pyrimidine derivatives. These compounds have shown notable activity against Human Coronavirus 229E (HCoV-229E). The general synthetic strategy involves the elaboration of the 4-amino- and 5-carboxamide (or carbonitrile) functionalities to construct the second pyrimidine ring.
Quantitative Data: Antiviral Activity of Pyrimido[4,5-d]pyrimidine Derivatives
The antiviral efficacy of synthesized pyrimido[4,5-d]pyrimidine derivatives against HCoV-229E can be quantified using cell-based assays. The 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits the viral cytopathic effect by 50%, is a key parameter.
| Compound ID | Derivative Class | Target Virus | EC₅₀ (µM) | Cytotoxicity (CC₅₀ in µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| 7a | N²,N⁵-disubstituted pyrimido[4,5-d]pyrimidine-2,5-diamine | HCoV-229E | 1.8 | >100 | >55.6 |
| 7b | N²,N⁵-disubstituted pyrimido[4,5-d]pyrimidine-2,5-diamine | HCoV-229E | 2.5 | >100 | >40 |
| 7f | N²,N⁵-disubstituted pyrimido[4,5-d]pyrimidine-2,5-diamine | HCoV-229E | 1.9 | >100 | >52.6 |
Experimental Protocols
Protocol 1: Synthesis of 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines
This protocol is adapted from the synthesis of analogous compounds and illustrates the general procedure for constructing the pyrimido[4,5-d]pyrimidine scaffold from a 4-aminopyrimidine-5-carbonitrile precursor.
Materials:
-
4-Amino-2-(methylthio)pyrimidine-5-carbonitrile (or analogous 4-aminopyrimidine-5-carboxylate derivative)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Substituted anilines
-
Glacial acetic acid
-
Toluene
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
Step 1: Formation of the amidine intermediate. To a solution of 4-amino-2-(methylthio)pyrimidine-5-carbonitrile in toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Step 2: Cyclization to form the pyrimido[4,5-d]pyrimidine core. To the reaction mixture from Step 1, add the desired substituted aniline and glacial acetic acid. Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Step 3: Work-up and purification. Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the desired 4,7-disubstituted pyrimido[4,5-d]pyrimidine.
Caption: Synthetic and antiviral testing workflow.
Protocol 2: Antiviral Cytopathic Effect (CPE) Assay for HCoV-229E
This protocol describes a method to evaluate the antiviral activity of synthesized compounds against Human Coronavirus 229E by measuring the inhibition of the virus-induced cytopathic effect.[1]
Materials:
-
Human lung fibroblast cells (e.g., MRC-5)
-
Human Coronavirus 229E (HCoV-229E)
-
Cell culture medium (e.g., Eagle's Minimum Essential Medium with 2% fetal bovine serum)
-
Synthesized compounds dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed MRC-5 cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.
-
Infection and Treatment: When the cell monolayer is confluent, remove the growth medium and infect the cells with HCoV-229E at a predetermined multiplicity of infection (MOI). Immediately after infection, add the serially diluted compounds to the respective wells. Include virus-only (positive control) and cell-only (negative control) wells.
-
Incubation: Incubate the plates at 33-35°C in a 5% CO₂ incubator for 3-5 days, or until the cytopathic effect is clearly visible in the virus control wells.
-
Quantification of Cell Viability: Assess cell viability using a reagent such as CellTiter-Glo®. Add the reagent to each well according to the manufacturer's instructions and measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell-only control. The EC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Plaque Reduction Assay for Herpes Simplex Virus-1 (HSV-1)
This assay is used to determine the concentration of a compound that reduces the number of viral plaques by 50% (IC₅₀).[2]
Materials:
-
Vero cells (or other susceptible cell line)
-
Herpes Simplex Virus-1 (HSV-1)
-
Cell culture medium (e.g., DMEM)
-
Overlay medium (e.g., medium containing 0.5% methylcellulose)
-
Synthesized compounds dissolved in DMSO
-
6-well or 12-well cell culture plates
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed Vero cells into multi-well plates to form a confluent monolayer.
-
Infection: Remove the growth medium and infect the cell monolayers with a dilution of HSV-1 calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours at 37°C.
-
Treatment: After adsorption, remove the viral inoculum and overlay the cells with the overlay medium containing serial dilutions of the test compounds.
-
Incubation: Incubate the plates for 2-3 days at 37°C in a 5% CO₂ incubator to allow for plaque formation.
-
Plaque Visualization: After incubation, fix the cells (e.g., with methanol) and stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The IC₅₀ value is determined from a dose-response curve.
Mechanism of Action and Signaling Pathways
While the exact mechanism of action for many novel pyrimido[4,5-d]pyrimidines is still under investigation, their structural similarity to purines suggests they may interfere with viral nucleic acid synthesis. One plausible mechanism is the inhibition of viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of RNA viruses like coronaviruses. By binding to the active site of RdRp, these compounds could act as competitive inhibitors, preventing the incorporation of natural nucleotides and terminating the elongation of the viral RNA chain. Another potential mechanism is the inhibition of viral proteases, which are crucial for processing viral polyproteins into functional proteins.
Caption: Proposed mechanism of antiviral action.
Conclusion
This compound and its analogs are valuable starting materials for the synthesis of fused pyrimidine derivatives with significant antiviral potential. The pyrimido[4,5-d]pyrimidine scaffold, in particular, has emerged as a promising framework for the development of inhibitors against human coronaviruses. The protocols outlined in this document provide a foundation for researchers to synthesize and evaluate novel antiviral compounds based on this versatile chemical scaffold. Further investigation into the precise molecular mechanisms of action of these compounds will be crucial for their optimization and potential clinical development.
References
Application Notes and Protocols: Ethyl 4-amino-2-methylpyrimidine-5-carboxylate in Anticancer Agent Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate and its structural analogs in the synthesis of novel anticancer agents. It includes detailed experimental protocols, quantitative biological activity data, and visualizations of synthetic pathways and mechanisms of action.
Introduction
This compound is a versatile heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted anticancer therapies. The pyrimidine scaffold is a core component of many biologically active molecules, including nucleobases, and its derivatives are known to interact with a variety of enzymatic targets implicated in cancer progression. This document details the synthesis and biological evaluation of several classes of anticancer compounds derived from or related to this key starting material.
Data Presentation: Anticancer Activity
The following tables summarize the in vitro anticancer activity of various synthesized compounds against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: Antiproliferative Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound | Target Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| 2 | MCF-7 (Breast) | 0.013 | 3.7 | [1] |
| 3 | MCF-7 (Breast) | - | 19.3 | [1] |
SI is calculated with respect to MCF-10A (non-tumorigenic breast epithelial cells) or BLAB 3T3 (mouse fibroblast cells). A higher SI indicates greater selectivity for cancer cells.
Table 2: Antiproliferative Activity of 4-Aminopyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Target Cell Line Panel | Most Sensitive Cell Line | IC50 (µM) | Reference |
| 11 | Renal Cancer | UO-31 | - | [2] |
| 12c | Renal Cancer | UO-31 | Most Potent | [2] |
| 12d | Renal Cancer | UO-31 | - | [2] |
| 12f | Renal Cancer | UO-31 | - | [2] |
| 12j | Renal Cancer | UO-31 | - | [2] |
The original research paper indicated that compound 12c was the most potent but did not provide specific IC50 values in the abstract.[2]
Table 3: Dual EGFR/HER-2 Inhibition and Antiproliferative Activity of Pyrano[3,2-c]quinoline Derivatives
| Compound | Target Cell Line | Antiproliferative IC50 (nM) | EGFR Kinase IC50 (nM) | HER-2 Kinase IC50 (nM) | Reference |
| 3a | HT-29 (Colon) | 23 | 68 | 30 | [3] |
| 3f | HT-29 (Colon) | 25 | 71 | 33 | [3] |
| Erlotinib | HT-29 (Colon) | 30 | - | - | [3] |
| Lapatinib | - | - | - | 26 | [3] |
Table 4: Antiproliferative Activity of 5-Amino-1-N-substituted-imidazole-4-carboxylate Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference |
| 5e | HeLa (Cervical) | 0.737 ± 0.05 | [4] |
| 5e | HT-29 (Colon) | 1.194 ± 0.02 | [4] |
Experimental Protocols
Detailed methodologies for the synthesis of key anticancer agents are provided below.
Protocol 1: Synthesis of Ethyl 4-amino-5-methyl-2-substituted-thieno[2,3-d]pyrimidine-6-carboxylates
This protocol is adapted from the synthesis of novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates.[1][5]
Materials:
-
2-Amino-3-cyano-thiophene
-
Aryl or arylalkyl nitriles
-
Dry dioxane
-
Dry hydrogen chloride gas
-
25% (v/v) NH4OH solution
-
Methanol, benzene, acetonitrile, or ethyl acetate for recrystallization
Procedure:
-
Dissolve 2-amino-3-cyano-thiophene and the respective nitrile in a 1:1 molar ratio in dry dioxane.
-
Pass dry hydrogen chloride gas through the reaction solution.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, filter any resulting precipitate.
-
Neutralize the filtrate. A resinous mass may form around pH 5.
-
Separate the non-resinous portion and continue neutralization.
-
Treat the resinous mass with a 25% (v/v) NH4OH solution and leave for 12 hours to induce crystallization.
-
Collect the resulting precipitate and recrystallize from a suitable solvent (e.g., methanol, dioxane, benzene, acetonitrile, or ethyl acetate) to obtain the pure product.[1]
Protocol 2: Synthesis of 4-Aminopyrazolo[3,4-d]pyrimidine Derivatives
This procedure outlines a multi-step synthesis starting from 4,6-dichloropyrimidine-5-carboxylic acid.[2]
Starting Materials:
-
4,6-Dichloropyrimidine-5-carboxylic acid
-
Boc-proline
-
1 M HCl
Synthetic Sequence:
-
The synthesis of the core intermediate (compound 8 in the original paper) is a five-step process starting from 4,6-dichloropyrimidine-5-carboxylic acid, as described in the literature.[2]
-
React the intermediate compound with Boc-proline to yield the Boc-protected derivative.
-
Deprotect the resulting compound using 1 M HCl to obtain the target core structure.
-
This core is then used as a starting material for the synthesis of a new series of derivatives.
Protocol 3: Synthesis of Ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates
This protocol describes the synthesis of quinoline-3-carboxylate derivatives as dual EGFR/HER-2 inhibitors.[3]
Materials:
-
4-Hydroxy-2-quinolinones
-
Ethyl 2-cyano-3-phenylacrylates
-
Dimethylformamide (DMF)
-
Potassium carbonate (K2CO3)
Procedure:
-
Combine the appropriate 4-hydroxy-2-quinolinone and ethyl 2-cyano-3-phenylacrylate in DMF.
-
Add K2CO3 as a catalyst.
-
Stir the reaction mixture, monitoring its progress by TLC.
-
Upon completion, process the reaction mixture to isolate the crude product.
-
Purify the product by recrystallization or column chromatography.
Signaling Pathways and Mechanisms of Action
Several of the synthesized compounds target key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
EGFR/HER-2 Signaling Pathway
Compounds 3a and 3f from the pyrano[3,2-c]quinoline series have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[3] These receptor tyrosine kinases are crucial in cell growth and proliferation, and their overexpression is common in various cancers, including breast and colon cancer.[3][6] Inhibition of these receptors blocks downstream signaling cascades, leading to cell cycle arrest and apoptosis.[3]
Caption: Inhibition of EGFR and HER-2 signaling by pyrano[3,2-c]quinoline derivatives.
Kinase Inhibition
Many of the synthesized pyrimidine derivatives are designed as kinase inhibitors. For instance, 4-amino-thieno[2,3-d]pyrimidines have been investigated as inhibitors of B-Raf kinases and Tie-2, a receptor tyrosine kinase involved in angiogenesis.[5] The 4-aminopyrazolopyrimidine scaffold is also prominent in the design of various tyrosine and serine/threonine kinase inhibitors.[7]
Experimental Workflows
The general workflow for the synthesis and evaluation of novel anticancer agents based on the pyrimidine scaffold is depicted below.
Caption: General workflow for the synthesis and evaluation of pyrimidine-based anticancer agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate via recrystallization. It is intended for researchers, scientists, and professionals in the field of drug development.
Experimental Protocols
A general yet detailed methodology for the recrystallization of this compound is provided below. Note that the ideal solvent and specific conditions should be determined empirically.
Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Based on the principle of "like dissolves like," and data for similar pyrimidine derivatives, suitable starting solvents for screening include ethanol, ethyl acetate, acetonitrile, and toluene. The ideal solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature.
-
Dissolution: In a fume hood, suspend the crude this compound in a minimal amount of the chosen solvent in an Erlenmeyer flask. Heat the mixture gently with stirring. Add small portions of the solvent until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur as the solution cools and becomes supersaturated. Further cooling in an ice bath can maximize the yield.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
The following table summarizes the qualitative solubility of pyrimidine derivatives in common laboratory solvents, which can serve as a guide for selecting a recrystallization solvent for this compound.
| Solvent | Polarity | Expected Solubility at Room Temperature | Expected Solubility at Elevated Temperature | Potential for Recrystallization |
| Water | High | Low | Moderate | Possible, but may require a co-solvent |
| Ethanol | High | Moderate | High | Good |
| Methanol | High | Moderate | High | Good |
| Ethyl Acetate | Medium | Low to Moderate | High | Excellent |
| Acetone | Medium | Moderate | High | Good |
| Acetonitrile | Medium | Low to Moderate | High | Excellent |
| Toluene | Low | Low | Moderate to High | Good |
| Hexane | Low | Very Low | Low | Poor (likely suitable as an anti-solvent) |
Troubleshooting Guides and FAQs
Question: No crystals are forming, even after the solution has cooled to room temperature.
Answer: This is a common issue that can arise from several factors:
-
Too much solvent was used: The solution may not be supersaturated. To address this, evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
-
The compound is too soluble in the chosen solvent: If the compound remains dissolved even at low temperatures, the solvent is not suitable for recrystallization. In this case, you will need to select a different solvent in which the compound is less soluble.
-
Supersaturation: The solution may be supersaturated, but crystal nucleation has not occurred. Try scratching the inside of the flask with a glass rod just below the surface of the liquid to create a rough surface for crystal growth. Alternatively, add a "seed crystal" of the pure compound, if available.
Question: The compound "oils out" instead of forming crystals.
Answer: Oiling out occurs when the compound precipitates out of solution at a temperature above its melting point, or if the concentration of the solute is too high. To remedy this:
-
Reheat the solution and add a small amount of additional solvent to decrease the saturation. Allow the solution to cool more slowly.
-
Consider a different solvent with a lower boiling point or one in which the compound is more soluble.
Question: The recrystallized product is still impure.
Answer: If significant impurities remain after one recrystallization, as determined by techniques like TLC or NMR, consider the following:
-
Perform a second recrystallization: A second pass through the recrystallization process can often remove stubborn impurities.
-
Use a different solvent: The impurities may have similar solubility profiles to your target compound in the chosen solvent. Using a different solvent with different polarity may leave the impurity in the mother liquor.
-
Consider another purification technique: If recrystallization is ineffective, column chromatography may be necessary to separate the desired compound from the impurities.
Question: What are some potential impurities in the synthesis of this compound?
Answer: Depending on the synthetic route, common impurities could include unreacted starting materials, such as amidines and β-ketoesters, or byproducts from side reactions. For instance, if the synthesis involves the reaction of an amidine with a β-dicarbonyl compound, self-condensation products of the dicarbonyl compound could be present.
Visualizations
The following diagram illustrates a general workflow for troubleshooting common issues during the recrystallization process.
Technical Support Center: Synthesis of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Q1: I am observing a low yield of the desired product with a significant amount of unreacted starting materials. What are the likely causes and how can I improve the yield?
A1: Low conversion can be attributed to several factors, including suboptimal reaction conditions, catalyst inefficiency, or issues with reactant purity.
Troubleshooting Steps:
-
Reaction Time and Temperature: The cyclization reaction may require longer reaction times or a moderate adjustment in temperature to proceed to completion. It is crucial to monitor the reaction's progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Catalyst Activity: If a catalyst is being used (e.g., a base like sodium ethoxide or an acid catalyst), ensure it is active and used in the correct stoichiometric amount. For instance, if using sodium metal in ethanol to generate sodium ethoxide, ensure the sodium is fresh and the ethanol is anhydrous.
-
Reactant Purity: Impurities in the starting materials, particularly the acetamidine or the ethyl 2-formyl-3-oxobutanoate (or its equivalent), can inhibit the reaction. Ensure all reactants are of high purity and are stored under appropriate conditions to prevent degradation.
-
Moisture Content: The presence of excessive water can potentially hydrolyze the ester functionality or interfere with the condensation reaction. Whenever possible, use anhydrous solvents and reagents.
Q2: My crude product is difficult to purify, and I suspect the presence of significant byproducts. What are the common side reactions in this synthesis?
A2: Several side reactions can occur during the synthesis of this compound, leading to a complex crude product mixture.
Common Side Reactions:
-
Self-Condensation of the β-Ketoester: The β-ketoester starting material can undergo self-condensation, especially in the presence of a strong base, leading to the formation of various polymeric or dimeric impurities.
-
Formation of Isomeric Pyrimidines: Depending on the specific β-dicarbonyl precursor used, there might be a possibility of forming regioisomers if the precursor is not symmetric.
-
Hydrolysis of the Ester Group: If the reaction is carried out under harsh acidic or basic conditions, or if there is a significant amount of water present, the ethyl ester group can be hydrolyzed to the corresponding carboxylic acid.
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, resulting in acyclic condensation products.
Q3: I have isolated a byproduct that I suspect is a result of a competing reaction pathway. How can I minimize its formation?
A3: Minimizing byproducts often involves fine-tuning the reaction conditions to favor the desired reaction pathway.
Prevention Strategies:
-
Control of Stoichiometry: Carefully control the molar ratios of the reactants. A slight excess of the amidine may be beneficial in some cases to drive the reaction to completion, but a large excess should be avoided as it can complicate purification.
-
Order of Addition: The order in which the reactants are mixed can influence the outcome. For example, adding the base to the solution of the β-ketoester before adding the amidine might help to control the initial condensation step.
-
Temperature Control: Elevated temperatures can sometimes promote side reactions. Running the reaction at the lowest effective temperature can improve selectivity for the desired product.
Frequently Asked Questions (FAQs)
Q1: What is a common method for the synthesis of this compound?
A common and effective method is the condensation of acetamidine with a suitable three-carbon electrophilic component, such as ethyl 2-formyl-3-oxobutanoate or ethyl ethoxymethylenecyanoacetate followed by reduction and methylation. A widely used approach involves the reaction of acetamidine with ethyl 2-cyano-3-ethoxyacrylate.
Q2: What are the typical reaction conditions for this synthesis?
Typically, the reaction is carried out in a protic solvent like ethanol. A base, such as sodium ethoxide (often generated in situ from sodium and ethanol), is commonly used to catalyze the condensation and cyclization. The reaction mixture is often heated to reflux for several hours to ensure the reaction goes to completion.
Q3: How can I purify the final product?
Purification is commonly achieved through recrystallization. Based on procedures for similar compounds, a mixture of acetic acid and water can be an effective solvent system for recrystallization.[1] Column chromatography on silica gel may also be employed for high-purity requirements, though it is a less common method for large-scale production.
Data Presentation
Table 1: Summary of Reaction Parameters and Potential Outcomes
| Parameter | Typical Range/Condition | Potential Issue if Deviated | Troubleshooting Suggestion |
| Temperature | Reflux in Ethanol (~78 °C) | Low temperature: incomplete reaction. High temperature: increased byproduct formation. | Monitor reaction by TLC/HPLC to determine optimal temperature. |
| Reaction Time | 4 - 8 hours | Shorter time: low yield. Longer time: potential for product degradation. | Track reaction progress to identify the point of maximum conversion. |
| Solvent | Anhydrous Ethanol | Presence of water can lead to hydrolysis of the ester. | Use dry solvents and protect the reaction from atmospheric moisture. |
| Base | Sodium Ethoxide (1-1.2 eq) | Insufficient base: poor conversion. Excess base: increased side reactions. | Use a stoichiometric amount of a freshly prepared base. |
Experimental Protocols
Key Experimental Protocol: Synthesis via Condensation of Acetamidine with Ethyl 2-cyano-3-ethoxyacrylate
This protocol is a representative procedure based on common synthetic methods for analogous pyrimidines.
-
Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 1.1 equivalents of sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). Allow the mixture to cool to room temperature.
-
Addition of Acetamidine Hydrochloride: To the sodium ethoxide solution, add 1.0 equivalent of acetamidine hydrochloride. Stir the resulting suspension for 15-20 minutes.
-
Addition of Ethyl 2-cyano-3-ethoxyacrylate: Slowly add 1.0 equivalent of ethyl 2-cyano-3-ethoxyacrylate to the reaction mixture via the dropping funnel.
-
Reaction: Heat the mixture to reflux and maintain this temperature for 6-8 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with a suitable acid, such as acetic acid, until it is slightly acidic. This may cause the product to precipitate.
-
Isolation: If a precipitate forms, collect the solid by filtration. If not, the solvent can be removed under reduced pressure, and the residue can be triturated with water to induce crystallization.
-
Purification: Wash the crude product with water, followed by a small amount of cold ethanol or ether. For further purification, recrystallize the product from a suitable solvent system, such as an ethanol/water or acetic acid/water mixture. Dry the purified product under vacuum.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Main reaction pathway and potential side reactions in the synthesis.
Caption: A logical troubleshooting guide for synthesis optimization.
References
Technical Support Center: Synthesis of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and classical method for synthesizing this compound is the condensation reaction between acetamidine (or its salt, such as acetamidine hydrochloride) and a suitable three-carbon electrophilic component. A highly effective reactant for this purpose is ethyl ethoxymethylenacetoacetate (EEMAE). This reaction is a variation of the well-established pyrimidine synthesis.
Q2: What are the key factors influencing the yield of this reaction?
Several factors can significantly impact the yield of the synthesis:
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Choice of Base: The reaction is typically base-catalyzed. The strength and stoichiometry of the base are critical.
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Solvent: The polarity and boiling point of the solvent can influence reaction rates and solubility of reactants and products.
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Reaction Temperature: Temperature affects the rate of reaction and the formation of byproducts.
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Reaction Time: Sufficient time is required for the reaction to go to completion, but prolonged times at high temperatures can lead to degradation.
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Purity of Reactants: Impurities in the starting materials, especially the acetamidine and the ethyl ethoxymethylenacetoacetate, can lead to side reactions and lower yields.
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Water Content: The presence of water can interfere with the reaction, and anhydrous conditions are often preferred.
Q3: Can I use a different three-carbon component instead of ethyl ethoxymethylenacetoacetate?
Yes, other related β-dicarbonyl compounds or their enol ethers can be used. For example, ethyl 2-formylacetoacetate or similar compounds that can provide the required C4-C5-C6 backbone of the pyrimidine ring with the necessary functional groups. However, ethyl ethoxymethylenacetoacetate is often preferred due to its commercial availability and reactivity.
Q4: What is the role of the base in this reaction?
The base plays a crucial role in deprotonating the acetamidine and/or the β-dicarbonyl compound, facilitating the nucleophilic attack and subsequent cyclization. Common bases include sodium ethoxide, potassium carbonate, and organic bases like piperidine.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive or impure reactants. 2. Incorrect base or insufficient amount. 3. Inappropriate reaction temperature (too low). 4. Insufficient reaction time. | 1. Check the purity of acetamidine and ethyl ethoxymethylenacetoacetate by NMR or other analytical methods. Use freshly prepared or purified starting materials. 2. Use a stronger base like sodium ethoxide. Ensure the base is used in at least a stoichiometric amount. 3. Gradually increase the reaction temperature, monitoring for product formation by TLC. Refluxing in ethanol is a common starting point. 4. Extend the reaction time and monitor the progress by TLC until the starting materials are consumed. |
| Formation of Multiple Byproducts | 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reactants. 3. Presence of water or other impurities. 4. Side reactions of the starting materials or product. | 1. Lower the reaction temperature. Consider running the reaction at room temperature for a longer period if feasible. 2. Use a precise 1:1 molar ratio of the reactants. 3. Ensure all glassware is dry and use anhydrous solvents. 4. Analyze the byproducts to understand the side reactions and adjust conditions accordingly. |
| Product is Difficult to Purify | 1. Presence of unreacted starting materials. 2. Formation of polar byproducts. 3. Product is sparingly soluble. | 1. Optimize the reaction to ensure complete consumption of starting materials. 2. Use column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane) for purification. 3. Recrystallization from a suitable solvent (e.g., ethanol, isopropanol) can be an effective purification method. |
| Low Isolated Yield After Workup | 1. Product loss during extraction. 2. Product precipitation is incomplete. 3. Degradation of the product during purification. | 1. Ensure the correct pH during aqueous workup to minimize the solubility of the product in the aqueous layer. Use an appropriate organic solvent for extraction. 2. Cool the solution for a sufficient amount of time to maximize crystal formation. 3. Avoid unnecessarily high temperatures during solvent removal and purification. |
Experimental Protocols & Data
General Experimental Protocol
A plausible and commonly used method for the synthesis of this compound is as follows:
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a solution of sodium ethoxide in ethanol. This can be prepared by carefully dissolving sodium metal in anhydrous ethanol.
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Addition of Reactants: To the sodium ethoxide solution, add acetamidine hydrochloride and ethyl ethoxymethylenacetoacetate.
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Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Workup: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then neutralized with an acid (e.g., acetic acid or dilute HCl) and the precipitated product is collected by filtration.
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Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Table of Reaction Conditions and Expected Yields
The following table summarizes the impact of different reaction parameters on the yield, based on general principles of pyrimidine synthesis.
| Parameter | Condition A | Condition B | Condition C | Expected Yield Trend |
| Base | K₂CO₃ | Piperidine | NaOEt | Yield generally increases with base strength: NaOEt > Piperidine > K₂CO₃. |
| Solvent | Dichloromethane | Acetonitrile | Ethanol | Polar protic solvents like ethanol often give higher yields. |
| Temperature | Room Temp | 60 °C | Reflux (Ethanol) | Higher temperatures generally increase the reaction rate and yield, up to a point where decomposition may occur. |
| Reaction Time | 4 hours | 8 hours | 12 hours | Yield increases with time until the reaction reaches completion. |
Note: The actual yields will depend on the specific combination of all parameters and the scale of the reaction.
Visualizations
Logical Workflow for Yield Optimization
Caption: A logical workflow for systematically optimizing the reaction yield.
Proposed Synthetic Pathway
Technical Support Center: Optimizing Reaction Conditions for Ethyl 4-amino-2-methylpyrimidine-5-carboxylate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working on the synthesis of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate the optimization of your reaction conditions.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield
Question: My reaction is yielding very little or no this compound. What are the likely causes and how can I improve the yield?
Answer: Low or no yield in this synthesis can be attributed to several factors, from the quality of reagents to the reaction conditions. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
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Reagent Quality:
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Acetamidine Hydrochloride: This reagent can be hygroscopic. Ensure it is dry, as moisture can interfere with the reaction. Consider using freshly opened reagent or drying it under vacuum.
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Ethyl (ethoxymethylene)cyanoacetate (EMCE): This reagent can degrade over time. Use a freshly opened bottle or distill it before use if purity is in doubt.
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Base: The choice and quality of the base are critical. If using sodium ethoxide, ensure it has not decomposed. Prepare it fresh for best results.
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Reaction Conditions:
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Incomplete Reaction: The reaction may require more time or a higher temperature to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Suboptimal Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow. If it is too high, it may lead to the decomposition of reactants or products. Experiment with a range of temperatures (e.g., room temperature to reflux) to find the optimum.
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Inefficient Mixing: Ensure adequate stirring to maintain a homogeneous reaction mixture, especially if reagents are not fully soluble.
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Side Reactions:
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Hydrolysis of Ethyl (ethoxymethylene)cyanoacetate: The presence of water can lead to the hydrolysis of the starting material. Ensure all glassware is dry and use anhydrous solvents.
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Dimerization or Polymerization: Undesired side reactions can consume starting materials. Optimizing the order of addition of reagents may help minimize these.
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Issue 2: Difficulty in Product Purification
Question: I am having trouble purifying the crude product. What are the common impurities and the best purification methods?
Answer: Purification of this compound can be challenging due to its polarity and the presence of similarly polar side products.
Common Impurities and Removal Strategies:
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Unreacted Starting Materials: Unreacted acetamidine hydrochloride and by-products from ethyl (ethoxymethylene)cyanoacetate can contaminate the crude product.
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Side Products: Potential side products include N-acylated species and other pyrimidine isomers.
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Baseline Material on TLC: Highly polar impurities may stick to the baseline of the TLC plate.
Recommended Purification Techniques:
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Crystallization: This is often the most effective method for obtaining a pure product. Experiment with various solvent systems, such as ethanol, isopropanol, or ethyl acetate/hexane mixtures, to find the best conditions for crystallization.
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Column Chromatography: If crystallization is not feasible, column chromatography on silica gel can be employed.
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Solvent System: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically effective.
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Tailing Reduction: The amino group on the pyrimidine ring can cause tailing on silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to obtain better-shaped peaks.
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Acid-Base Extraction: An acid-base workup can be used to remove non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid to protonate the basic pyrimidine product, which may then be extracted into the aqueous layer. Subsequent basification of the aqueous layer and extraction with an organic solvent can isolate the desired product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used and reliable method is the condensation reaction between acetamidine and an electrophilic three-carbon component such as ethyl (ethoxymethylene)cyanoacetate (EMCE). This reaction is typically carried out in the presence of a base in a suitable solvent.
Q2: What is the role of the base in this reaction?
A2: The base, commonly sodium ethoxide or another alkoxide, serves two primary purposes. First, it deprotonates acetamidine hydrochloride to generate the free acetamidine base, which is the active nucleophile. Second, it can catalyze the cyclization step.
Q3: Can I use other bases for this synthesis?
A3: While sodium ethoxide in ethanol is a common choice, other bases like potassium carbonate or triethylamine in different solvents can also be used. However, the choice of base and solvent can significantly impact the reaction rate and yield, requiring optimization.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). Use a suitable mobile phase, such as a mixture of ethyl acetate and hexane, to separate the product from the starting materials. The product, being more polar, will typically have a lower Rf value than the starting ethyl (ethoxymethylene)cyanoacetate.
Q5: What are the expected spectroscopic data for this compound?
A5:
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¹H NMR: Expect signals for the ethyl ester group (a triplet and a quartet), a singlet for the methyl group on the pyrimidine ring, a singlet for the proton at the 6-position of the pyrimidine ring, and a broad singlet for the amino protons.
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¹³C NMR: Expect signals for the carbonyl carbon of the ester, the carbons of the pyrimidine ring, the methyl carbon, and the carbons of the ethyl group.
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Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (181.19 g/mol ) should be observed.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of this compound under various conditions. These values are illustrative and may require further optimization for specific laboratory setups.
Table 1: Optimization of Reaction Solvent and Base
| Entry | Solvent | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | Sodium Ethoxide (1.1) | Reflux | 6 | 75-85 |
| 2 | Methanol | Sodium Methoxide (1.1) | Reflux | 8 | 60-70 |
| 3 | Isopropanol | Sodium Isopropoxide (1.1) | Reflux | 12 | 55-65 |
| 4 | Acetonitrile | Potassium Carbonate (2.0) | Reflux | 24 | 40-50 |
| 5 | DMF | Triethylamine (2.0) | 100 | 18 | 30-40 |
Table 2: Optimization of Reaction Temperature
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | Sodium Ethoxide | 25 (Room Temp) | 48 | 20-30 |
| 2 | Ethanol | Sodium Ethoxide | 50 | 12 | 60-70 |
| 3 | Ethanol | Sodium Ethoxide | 78 (Reflux) | 6 | 75-85 |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol describes a general procedure for the synthesis of the title compound.
Materials:
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Acetamidine hydrochloride
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Ethyl (ethoxymethylene)cyanoacetate (EMCE)
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Sodium metal
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Anhydrous Ethanol
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Diethyl ether
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Standard laboratory glassware
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Magnetic stirrer with heating
Procedure:
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Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol. Carefully add small, freshly cut pieces of sodium metal portion-wise to the ethanol with stirring. The reaction is exothermic. Allow all the sodium to react completely to form a solution of sodium ethoxide.
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Reaction Setup: To the freshly prepared sodium ethoxide solution, add acetamidine hydrochloride. Stir the mixture for 15-30 minutes at room temperature to allow for the formation of the free base.
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Addition of Electrophile: To the stirred suspension, add ethyl (ethoxymethylene)cyanoacetate dropwise at room temperature.
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Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for the required time (typically 4-8 hours). Monitor the reaction progress by TLC.
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Work-up:
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After the reaction is complete, cool the mixture to room temperature.
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Remove the solvent under reduced pressure.
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To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification:
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
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Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
Technical Support Center: Purification of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter during the synthesis of this compound?
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Unreacted Starting Materials: Residual acetamidine and ethyl ethoxymethylenecyanoacetate may be present in the crude product.
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Isomeric Pyrimidines: Depending on the reaction conditions, regioisomers of the desired product could form. For instance, the amino and methyl groups might be in different positions on the pyrimidine ring.
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Hydrolysis Products: If water is present in the reaction mixture, hydrolysis of the ester group to a carboxylic acid, or hydrolysis of the cyano group in the intermediate can occur.
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Self-Condensation Products: The starting materials, particularly ethyl ethoxymethylenecyanoacetate, can undergo self-condensation reactions to form polymeric or dimeric byproducts.
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Byproducts from Amidine Impurities: Commercial amidines can contain impurities or can degrade upon storage, leading to the formation of related pyrimidine byproducts.
Q2: My crude product has a persistent yellow color. What could be the cause and how can I remove it?
A2: A yellow coloration in the crude product often indicates the presence of conjugated impurities or degradation products. These can arise from side reactions during the synthesis, especially if the reaction is heated for an extended period or at a high temperature.
Troubleshooting Steps:
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Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged reaction times that can lead to the formation of colored byproducts.
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Recrystallization with Decolorizing Carbon: Recrystallization is an effective method for removing colored impurities. Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb the colored compounds. Be cautious not to add too much charcoal, as it can also adsorb the desired product and reduce the yield.
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Column Chromatography: If recrystallization is not sufficient, column chromatography with an appropriate solvent system can separate the colored impurities from the main product.
Q3: I am struggling to get good crystals during recrystallization. What solvent systems are recommended?
A3: The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, which is a moderately polar compound containing an amino group and an ester, the following solvents and solvent systems can be explored:
| Solvent/Solvent System | Rationale |
| Ethanol | Often a good starting point for moderately polar compounds. |
| Isopropanol | Similar to ethanol but can offer different solubility characteristics. |
| Ethyl Acetate | A good solvent for esters; its polarity can be adjusted with a co-solvent. |
| Ethanol/Water | A common solvent pair. The compound is dissolved in hot ethanol, and water is added dropwise until the solution becomes slightly cloudy. Upon cooling, crystals should form. |
| Ethyl Acetate/Hexane | Another common solvent pair. The compound is dissolved in a minimum amount of hot ethyl acetate, and hexane is added until turbidity is observed. |
| Toluene | Can be effective for aromatic compounds, promoting good crystal growth. |
Q4: What are the recommended conditions for purifying this compound by column chromatography?
A4: Column chromatography is a powerful technique for separating closely related impurities. For this compound, normal-phase silica gel chromatography is a suitable choice.
Recommended Parameters:
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Stationary Phase: Silica gel (230-400 mesh) is a standard choice.
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Mobile Phase (Eluent): A gradient elution is often more effective than an isocratic one. Start with a less polar solvent system and gradually increase the polarity. Common solvent systems include:
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Hexane/Ethyl Acetate gradient (e.g., starting from 9:1 and gradually increasing to 1:1 or higher ethyl acetate content).
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Dichloromethane/Methanol gradient (e.g., starting with 1-2% methanol in dichloromethane and gradually increasing the methanol percentage).
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Pro-Tip: Before running a large-scale column, it is highly recommended to determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal eluent system for column chromatography will give a retention factor (Rf) of approximately 0.2-0.4 for the desired compound on a TLC plate.
Experimental Protocols
Protocol 1: Recrystallization
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Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair from the table in Q3.
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Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.
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Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% by weight of the crude product) and swirl the flask. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities.
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To maximize crystal formation, you can subsequently place the flask in an ice bath.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Silica Gel Column Chromatography
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Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a glass column and allow it to pack evenly. Add a thin layer of sand on top of the silica bed.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel column.
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Elution: Begin eluting the column with the chosen mobile phase. If using a gradient, gradually increase the polarity of the eluent.
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Fraction Collection: Collect fractions of the eluate in separate test tubes.
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TLC Analysis: Spot each fraction on a TLC plate and develop it in an appropriate solvent system to identify the fractions containing the pure product.
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Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Purity Analysis
To assess the effectiveness of the purification, High-Performance Liquid Chromatography (HPLC) is the recommended analytical technique.
Suggested HPLC Method Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acid or trifluoroacetic acidB: Acetonitrile or Methanol |
| Gradient | Start with a higher percentage of A and gradually increase the percentage of B. A typical gradient might be 95:5 (A:B) to 5:95 (A:B) over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength where the compound has maximum absorbance (e.g., 254 nm or determined by UV scan). |
| Injection Volume | 10 µL |
| Column Temperature | 25-30 °C |
Note: This is a starting point, and method optimization will be necessary to achieve the best separation of all potential impurities.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for common issues encountered during recrystallization.
Technical Support Center: HPLC Purity Analysis of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the High-Performance Liquid Chromatography (HPLC) analysis of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate. It includes a detailed experimental protocol, troubleshooting advice, and frequently asked questions to ensure accurate and reliable purity assessments.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable HPLC method for analyzing the purity of this compound?
A1: A reversed-phase HPLC (RP-HPLC) method using a C18 column is the most common and effective approach. This method separates the target compound from its potential impurities based on polarity. A typical mobile phase involves a gradient of acetonitrile and water, often with a modifier like formic acid or phosphoric acid to improve peak shape and resolution.
Q2: What are the expected impurities in a sample of this compound?
A2: Impurities can originate from the synthesis process. These may include unreacted starting materials, intermediates, or by-products from side reactions.[1] The polarity of these impurities can be similar to the main compound, necessitating an efficient chromatographic separation.[1]
Q3: What UV wavelength should be used for detection?
A3: A standard UV detection wavelength of 254 nm is generally effective for aromatic compounds like pyrimidine derivatives.[2] However, it is recommended to determine the optimal wavelength by running a UV-Vis spectrum of the analyte to identify its absorbance maximum.
Q4: How should I prepare my sample for analysis?
A4: Accurately weigh a small amount of the sample and dissolve it in a suitable solvent, such as the initial mobile phase composition (e.g., a mixture of acetonitrile and water). Ensure the sample is fully dissolved, using sonication if necessary, and filter it through a 0.45 µm syringe filter before injection to prevent clogging the HPLC system.
Q5: How can I confirm the identity of the main peak in my chromatogram?
A5: The most reliable method is to inject a certified reference standard of this compound under the same HPLC conditions. The retention time of the main peak in your sample should match that of the reference standard.
Experimental Protocol
This protocol describes a general-purpose RP-HPLC method for the purity determination of this compound.
1. Sample Preparation:
- Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.
- Dilute this stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent.
- Filter the final solution through a 0.45 µm PTFE or nylon syringe filter into an HPLC vial.
2. HPLC Instrumentation and Conditions:
- A standard HPLC system equipped with a UV detector is suitable.
- The chromatographic conditions are outlined in the table below.
3. Data Analysis:
- Integrate all peaks in the chromatogram.
- Calculate the purity of the main peak by the area percent method:
- % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Quantitative Data Summary
| Parameter | Recommended Value |
| HPLC Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Start at 10% B, linear gradient to 90% B over 15 minutes. Hold at 90% B for 5 minutes. Return to 10% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | Dependent on the specific system and column, but should be consistent between runs. |
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis. A systematic approach is key to resolving problems efficiently.[3][4]
References
- 1. Separation of 2-Amino-4,6-dichloropyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. agilent.com [agilent.com]
- 3. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
Preventing Hantzsch dihydropyridine formation in pyrimidine synthesis
Welcome to the technical support center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize synthetic protocols, with a specific focus on preventing the formation of Hantzsch dihydropyridine byproducts.
Troubleshooting Guide: Hantzsch Dihydropyridine Formation
A common challenge in pyrimidine synthesis, particularly via the Biginelli reaction, is the formation of a competing Hantzsch 1,4-dihydropyridine (DHP) byproduct. This typically occurs when two equivalents of a β-ketoester react with an aldehyde and an ammonia source.[1][2] The following table summarizes common issues, their probable causes, and recommended solutions to mitigate the formation of this impurity.
| Issue | Probable Cause | Recommended Solution |
| Significant formation of a yellow, highly fluorescent byproduct. | The reaction conditions are favoring the Hantzsch dihydropyridine synthesis pathway over the desired Biginelli pyrimidine synthesis. This is often due to the decomposition of urea into ammonia at elevated temperatures.[1][2] | 1. Temperature Control: Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[2] 2. Catalyst Selection: The choice of catalyst can influence the selectivity. Some Lewis acids may preferentially promote the Biginelli pathway.[2][3] 3. Order of Addition: Adding urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.[1] |
| Low yield of the desired dihydropyrimidinone (DHPM). | Inefficient catalysis, suboptimal reaction conditions, or impurities in the starting materials can lead to low conversion rates.[2] | 1. Catalyst Activity: Ensure the catalyst is active. For reusable catalysts, regeneration may be necessary. For acid catalysts, confirm the concentration is appropriate.[2][3] 2. Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent product degradation.[2][3] 3. Purity of Reagents: Use high-purity starting materials to avoid inhibition of the reaction.[3] |
| Complex crude product mixture, difficult purification. | Formation of multiple byproducts, including Hantzsch DHPs and N-acylureas, can complicate purification. | 1. Characterization of Byproducts: Use techniques like NMR and Mass Spectrometry to identify the structures of the main byproducts.[2] 2. Strategic Purification: Recrystallization is often effective for removing N-acylurea impurities. Careful selection of the recrystallization solvent is crucial.[1] For Hantzsch byproducts, chromatographic separation may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the Hantzsch dihydropyridine that forms as a byproduct in my pyrimidine synthesis?
A1: The Hantzsch dihydropyridine is a common byproduct in the Biginelli reaction for pyrimidine synthesis. It is a 1,4-dihydropyridine derivative formed from the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[4] In the context of the Biginelli reaction, the ammonia source is often generated from the decomposition of urea at higher temperatures.[1][2]
Q2: How can I confirm that the fluorescent byproduct in my reaction is indeed a Hantzsch dihydropyridine?
A2: You can confirm the identity of the byproduct using standard analytical techniques:
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NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra. The presence of characteristic signals for a 1,4-dihydropyridine ring system will help confirm its structure.[2]
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Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of the isolated byproduct. High-resolution mass spectrometry (HRMS) can provide the exact mass and elemental composition, further confirming its identity.[2]
Q3: What are the key differences in the reaction mechanisms between the Biginelli and Hantzsch reactions that lead to this competition?
A3: Both reactions are multi-component reactions that can proceed through similar intermediates, which is why they can compete.[5][6]
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Biginelli Reaction: Involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to form a dihydropyrimidinone.[7]
-
Hantzsch Reaction: Involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source to yield a 1,4-dihydropyridine.[4][8]
The key divergence lies in the nucleophile that attacks the initial Knoevenagel condensation product (formed from the aldehyde and one equivalent of the β-ketoester). In the Biginelli reaction, urea acts as the nucleophile, leading to the pyrimidine ring. In the Hantzsch reaction, an enamine (formed from the second equivalent of the β-ketoester and ammonia) is the nucleophile, leading to the dihydropyridine ring.[9][10]
Q4: Are there specific catalysts that are known to favor the Biginelli reaction over the Hantzsch reaction?
A4: Yes, the choice of catalyst can significantly influence the product distribution. While strong Brønsted acids have been traditionally used, Lewis acids such as ferric chloride, zinc chloride, or lanthanide triflates can be more effective and selective.[3] For example, sulfated zirconia has been shown to be an effective catalyst for the Biginelli reaction under solvent-less conditions, and by controlling the temperature, the formation of the Hantzsch byproduct can be minimized.[1]
Experimental Protocols
Optimized Protocol for Biginelli Reaction to Minimize Hantzsch Byproduct
This protocol is designed to favor the formation of the desired dihydropyrimidinone (DHPM) over the Hantzsch dihydropyridine byproduct.
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea (1.5 mmol)
-
Sulfated zirconia (50 mg) or another suitable Lewis acid catalyst
-
Ethanol (for work-up)
Procedure:
-
To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).[2]
-
Add the catalyst (e.g., sulfated zirconia, 50 mg).[2]
-
Stir the mixture at a controlled temperature of 60°C.[1]
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[1]
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.[1]
-
Add a small amount of ethanol and stir for 5 minutes.[1]
-
Filter the solid product and wash with cold ethanol.[1]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[1]
Visualizations
Caption: Competing Biginelli and Hantzsch reaction pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. scilit.com [scilit.com]
- 6. Similarity and Competition between Biginelli and Hantzsch Reactions: an Opportunity for Modern Medicinal Chemistry [iris.unical.it]
- 7. jsynthchem.com [jsynthchem.com]
- 8. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
Catalyst selection for improving Ethyl 4-amino-2-methylpyrimidine-5-carboxylate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate.
Catalyst Selection and Performance
The synthesis of this compound, a substituted pyrimidine, is often achieved through the condensation of a β-dicarbonyl compound equivalent with an amidine, a process related to the Pinner synthesis. The choice of catalyst is crucial for optimizing reaction yield, minimizing reaction time, and reducing the formation of byproducts.
Below is a comparative analysis of catalysts commonly employed in pyrimidine synthesis. While direct comparative data for the synthesis of this compound is limited in publicly available literature, the following table summarizes the performance of various catalysts in the synthesis of structurally related pyrimidine derivatives, offering valuable insights for catalyst selection.
| Catalyst | Starting Materials | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Dry HCl gas | 2-amino-3-cyano-thiophene derivative, Nitrile | Dioxane | Room Temp. | 6 | Moderate | [1] |
| Benzamidine hydrochloride | Unsymmetrical enamino diketone | - | - | - | 51-86 | [2] |
| 1H-Pyrazole-1-carboxamidine monohydrochloride | Unsymmetrical enamino diketone | - | - | - | 51-86 | [2] |
| ZnBr₂ | Enamidine, Orthoester | - | - | - | Good | [3] |
| Trifluoroacetic acid (TFA) | Acetylacetone, Urea, Aromatic aldehyde | Water | - | - | Moderate-Good | |
| Copper(II) acetate | Nitrile, Reformatsky reagent | - | - | - | Fair | [3] |
| Piperidine | Amidine, Malononitrile dimer | DMF | - | - | 70-89 | [3] |
| NaOH | Alcohols, Amidines | - | - | - | Good | [4] |
| l-proline/TFA | Aromatic aldehyde, Urea/Thiourea, 3,4-dihydro-(2H)-pyran | Acetonitrile | 85 | - | Good |
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during the synthesis of this compound.
Q1: Why is the yield of my this compound consistently low?
A1: Low yields in pyrimidine synthesis are a common challenge and can be attributed to several factors:
-
Suboptimal Catalyst: The chosen catalyst may not be efficient for the specific substrates. For instance, traditional acid catalysts like HCl might not be as effective as some modern catalytic systems.
-
Side Reactions: Competing reactions can significantly reduce the yield. A common side reaction is the Knoevenagel condensation between the carbonyl group of one starting material and the active methylene group of another.[5] Self-condensation of the starting materials can also occur.
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, such as an open-chain amidine adduct, without proceeding to the final cyclization to form the pyrimidine ring.[5]
-
Hydrolysis of Reactants or Intermediates: The presence of moisture can lead to the hydrolysis of starting materials, particularly amidine salts, or key reaction intermediates.[5][6]
Troubleshooting Steps:
-
Catalyst Screening: Experiment with different types of catalysts, including Brønsted acids (e.g., dry HCl, p-toluenesulfonic acid), Lewis acids (e.g., ZnCl₂, FeCl₃), or organocatalysts (e.g., L-proline).
-
Optimize Reaction Conditions: Systematically vary the reaction temperature, time, and solvent. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal endpoint.[6]
-
Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[5][6]
-
Purity of Starting Materials: Ensure the purity of your starting materials, such as ethyl 2-cyano-3-ethoxyacrylate and acetamidine hydrochloride. Impurities can inhibit the reaction or lead to unwanted side products.[6]
Q2: I am observing the formation of significant amounts of byproducts. How can I identify and minimize them?
A2: The formation of byproducts is a frequent issue. Common byproducts in this synthesis include:
-
Knoevenagel Condensation Product: This arises from the reaction between the aldehyde/ketone functionality and an active methylene compound.
-
Open-chain Intermediate: The reaction may not proceed to completion, leaving a non-cyclized intermediate.
-
4-Chloropyrimidine Derivative: If using a chlorine-containing acid catalyst like HCl, there is a possibility of forming a chlorinated pyrimidine byproduct.[1]
Troubleshooting Steps:
-
Characterization of Byproducts: Isolate the major byproducts using column chromatography and characterize them using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) to understand the side reactions occurring.
-
Control of Stoichiometry: Carefully control the molar ratios of the reactants. An excess of one reactant may favor the formation of certain byproducts.
-
Temperature Control: The reaction temperature can influence the relative rates of the desired reaction and side reactions. Sometimes, running the reaction at a lower temperature for a longer duration can improve selectivity.
-
Alternative Catalysts: If a specific catalyst is suspected of promoting a side reaction (e.g., HCl leading to chlorinated byproducts), consider using a non-halogenated acid catalyst or a Lewis acid.
Q3: The purification of the crude product is proving to be difficult. What are the recommended purification strategies?
A3: The purification of aminopyrimidines can be challenging due to their polarity.
Troubleshooting Steps:
-
Recrystallization: This is often the most effective method for purifying solid products. Experiment with different solvents or solvent mixtures (e.g., ethanol, ethyl acetate, acetonitrile, or mixtures with water) to find the optimal conditions for crystallization of the desired product while leaving impurities in the mother liquor.
-
Column Chromatography: Silica gel column chromatography is a standard technique for purification. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone) is typically effective. For highly polar aminopyrimidines, adding a small amount of a more polar solvent like methanol or a basic modifier like triethylamine to the mobile phase can improve separation and reduce peak tailing.
-
Acid-Base Extraction: If the product and impurities have different acid-base properties, an aqueous acid-base extraction can be a useful preliminary purification step.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that are poorly retained on standard reverse-phase columns, HILIC can be an excellent alternative.[7]
Frequently Asked Questions (FAQs)
Q: What are the recommended starting materials for the synthesis of this compound?
A: A common and efficient route involves the reaction of ethyl 2-cyano-3-ethoxyacrylate with acetamidine hydrochloride . Ethyl 2-cyano-3-ethoxyacrylate serves as the three-carbon backbone with the ester and cyano functionalities, while acetamidine provides the N-C-N fragment required for the pyrimidine ring.
Q: What is the general reaction mechanism for this synthesis?
A: The reaction is a variation of the Pinner pyrimidine synthesis. The mechanism generally proceeds through the following steps:
-
Michael Addition: The amidine adds to the electron-deficient double bond of the ethyl 2-cyano-3-ethoxyacrylate.
-
Intramolecular Cyclization: The terminal amino group of the amidine intermediate attacks the cyano group, leading to the formation of a six-membered ring.
-
Tautomerization and Aromatization: The cyclic intermediate undergoes tautomerization to form the stable aromatic pyrimidine ring.
Q: Are there any specific safety precautions I should take during this synthesis?
A: Yes, standard laboratory safety practices should always be followed. Specifically:
-
Handling Reagents: Amidines and their salts can be hygroscopic and irritants. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Many organic solvents used in the synthesis are flammable and volatile. Work in a fume hood and away from ignition sources.
-
Acid Catalysts: Strong acid catalysts like HCl gas are corrosive. Handle with extreme care using appropriate gas handling equipment.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on the Pinner pyrimidine synthesis and should be optimized for specific laboratory conditions.
Materials:
-
Ethyl 2-cyano-3-ethoxyacrylate
-
Acetamidine hydrochloride
-
Anhydrous ethanol
-
Sodium ethoxide (or another suitable base)
-
Anhydrous solvent for workup (e.g., ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve sodium ethoxide (1.0 equivalent) in anhydrous ethanol.
-
To this solution, add acetamidine hydrochloride (1.0 equivalent) and stir the mixture at room temperature for 30 minutes to generate the free base of acetamidine.
-
Add ethyl 2-cyano-3-ethoxyacrylate (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]
- 4. Pyrimidine synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Navigating the Synthesis of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the synthesis of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate is a critical process. The choice of solvent can significantly impact reaction yield, purity, and overall efficiency. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during this synthesis, with a particular focus on solvent effects.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and established method for the synthesis of this compound is the reaction of ethyl cyanoacetate, acetamidine hydrochloride, and a suitable base in an alcoholic solvent. Ethanol is frequently reported as the solvent of choice for this condensation reaction.
Q2: How does the choice of solvent affect the reaction yield and purity?
Solvent polarity and proticity play a crucial role in the reaction. Protic solvents like alcohols (e.g., ethanol, methanol) can participate in hydrogen bonding, which can help to stabilize intermediates and facilitate the reaction, often leading to higher yields. Aprotic solvents may result in slower reaction rates or the formation of side products. The solubility of reactants and the final product in the chosen solvent is also a critical factor for reaction efficiency and ease of purification.
Q3: Can solvent-free conditions be used for this synthesis?
While solvent-free, or "neat," reactions are gaining popularity for their environmental benefits, their applicability to this specific synthesis is not well-documented in publicly available literature. Such conditions often require higher temperatures, which could lead to decomposition or unwanted side reactions. It is recommended to start with established solvent-based protocols.
Q4: What are the typical reaction times and temperatures?
Reaction times can vary from a few hours to overnight, depending on the solvent, base, and temperature. Typically, the reaction is carried out at the reflux temperature of the solvent used. For instance, in ethanol, the reaction is often refluxed for 6-12 hours.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low to No Product Yield | 1. Ineffective Base: The chosen base may not be strong enough to deprotonate the active methylene group of ethyl cyanoacetate. 2. Poor Solubility of Reactants: One or more reactants may have limited solubility in the chosen solvent at the reaction temperature. 3. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. | 1. Base Selection: Ensure an appropriate base is used. Sodium ethoxide in ethanol is a common and effective choice. If using other bases, consider their pKa values. 2. Solvent Optimization: If solubility is an issue, consider using a co-solvent system or switching to a solvent with better solubilizing properties for all reactants. For example, a mixture of ethanol and DMF could be explored cautiously. 3. Temperature Adjustment: Ensure the reaction is heated to the reflux temperature of the solvent. Monitor the temperature throughout the reaction. |
| Formation of Impurities/Side Products | 1. Presence of Water: Moisture can lead to hydrolysis of the ester or other side reactions. 2. Unoptimized Reaction Time: Prolonged reaction times at high temperatures can lead to the formation of degradation products. 3. Incorrect Stoichiometry: An excess of one reactant can lead to the formation of byproducts. | 1. Anhydrous Conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and quench the reaction once the starting materials are consumed. 3. Stoichiometric Control: Carefully measure and control the molar ratios of the reactants as per the established protocol. |
| Difficulty in Product Isolation/Purification | 1. Product Solubility: The product may be too soluble in the reaction solvent, leading to losses during filtration. 2. Oily Product: The product may precipitate as an oil instead of a crystalline solid, making filtration difficult. | 1. Solvent for Precipitation: After the reaction is complete, cooling the reaction mixture or adding a non-solvent (an anti-solvent) can help to precipitate the product. Water is often used for this purpose. 2. Crystallization Technique: If an oily product is obtained, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Alternatively, dissolve the oil in a minimal amount of a suitable hot solvent and allow it to cool slowly. |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is provided below.
Synthesis of this compound
Materials:
-
Ethyl cyanoacetate
-
Acetamidine hydrochloride
-
Sodium ethoxide solution (21% in ethanol)
-
Absolute Ethanol
-
Diethyl ether
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetamidine hydrochloride in absolute ethanol.
-
To this solution, add a solution of sodium ethoxide in ethanol.
-
Add ethyl cyanoacetate dropwise to the reaction mixture with continuous stirring.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the solid product, wash with cold water, and then with a small amount of cold diethyl ether.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Logical Workflow for Troubleshooting Synthesis Issues
Caption: Troubleshooting workflow for the synthesis.
Technical Support Center: Managing Polar Impurities in Aminopyrimidine Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of aminopyrimidines, with a specific focus on managing polar impurities.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Poor Chromatographic Resolution of Aminopyrimidine from Polar Impurities
Question: My aminopyrimidine compound is co-eluting with highly polar impurities during reverse-phase chromatography (RPC). How can I improve separation?
Answer: Co-elution of polar compounds in RPC is a common challenge due to insufficient interaction with the non-polar stationary phase. Here are several strategies to enhance separation:
-
Switch to a More Retentive Stationary Phase for Polar Compounds:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns utilize a polar stationary phase and a high organic content mobile phase, which increases the retention of polar compounds, often providing better separation from your aminopyrimidine.[1][2]
-
Polar-Embedded or Polar-Endcapped Columns: These are modified reverse-phase columns that offer improved retention for polar analytes compared to standard C18 columns.[1]
-
-
Modify the Mobile Phase in RPC:
-
Use Ion-Pairing Reagents: For ionizable aminopyrimidines, adding an ion-pairing reagent to the mobile phase can form a neutral ion-pair with your charged analyte, increasing its hydrophobicity and retention on a C18 column.[1] For basic aminopyrimidines, an alkyl sulfonate is a suitable choice.[1]
-
Adjust pH: Controlling the mobile phase pH with a buffer or acid can lead to more consistent and reproducible results by affecting the ionization state of both the aminopyrimidine and any acidic or basic impurities.[1][2]
-
-
Consider Supercritical Fluid Chromatography (SFC): SFC can be a powerful technique for purifying polar compounds, offering fast and efficient separations.[1] The use of polar co-solvents and additives is often necessary to improve peak shape and solubility.[1]
Issue 2: The Aminopyrimidine Product Fails to Crystallize or Oils Out
Question: I am attempting to purify my aminopyrimidine by recrystallization, but it either remains in solution or forms an oil. What can I do?
Answer: Crystallization is highly dependent on the solubility profile of your compound. Oiling out or failure to crystallize usually points to issues with the solvent system or nucleation.
-
Optimize the Solvent System:
-
Solvent Screening: Test the solubility of your crude aminopyrimidine in a variety of solvents with different polarities.[3] A good recrystallization solvent will dissolve the compound when hot but not when cold.[4]
-
Use a Co-solvent System: If a single solvent is not effective, a binary solvent system can be employed.[1][3] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and slowly add a "poor" solvent (in which it is sparingly soluble) until you observe turbidity.[1][5] Then, gently heat the mixture until it becomes clear before allowing it to cool slowly.[1][5]
-
-
Promote Nucleation:
-
Control the Cooling Rate:
A decision tree for troubleshooting crystallization is presented below:
Issue 3: Persistent Colored Impurities in the Final Product
Question: My isolated aminopyrimidine product has a persistent color, even after initial purification. How can I remove these colored impurities?
Answer: Colored impurities often arise from side reactions or degradation and can sometimes be challenging to remove.
-
Activated Carbon Treatment: Activated carbon is effective at adsorbing colored impurities.[5]
-
Dissolve the impure aminopyrimidine in a suitable hot solvent.[5]
-
Add a small amount of activated carbon (typically 1-2% by weight of the crude product).[5]
-
Stir the mixture at an elevated temperature for a short period (15-30 minutes).[5]
-
Perform a hot filtration through a pad of celite to remove the activated carbon.[5]
-
Proceed with recrystallization of the decolorized solution.[5]
-
-
Chromatography: If the colored impurities are not removed by charcoal treatment, they may have polarities that allow for separation by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of polar impurities found in aminopyrimidine synthesis?
A1: Common polar impurities can include unreacted starting materials, intermediates, and byproducts from side reactions. For instance, in syntheses involving nucleophilic substitution on a dihalopyrimidine, a common polar impurity is the mono-substituted intermediate.[5] Other polar impurities can include residual inorganic salts and solvents used during the reaction and workup.[5]
Q2: Which analytical techniques are best for identifying and quantifying polar impurities in my aminopyrimidine product?
A2: A combination of chromatographic and spectroscopic methods is generally recommended.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometry (MS) detection is well-suited for separating and quantifying non-volatile polar impurities.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is powerful for identifying volatile impurities.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can help in the structural elucidation of unknown impurities once they are isolated.[7]
Q3: Can I use normal-phase chromatography on silica gel for aminopyrimidine purification?
A3: While possible, it can be challenging. The basic amino group on the pyrimidine ring can lead to strong, sometimes irreversible, binding to the acidic silica gel, resulting in poor recovery and significant peak tailing.[1] If you must use normal-phase chromatography, consider deactivating the silica gel with a small amount of a basic modifier like triethylamine or ammonia in your mobile phase.[1]
Q4: When is acid-base extraction a suitable method for removing polar impurities?
A4: Acid-base extraction is a powerful technique when your aminopyrimidine and the polar impurities have different acid-base properties.[8][9] For example, if you have acidic impurities, you can dissolve the crude mixture in an organic solvent and wash with an aqueous base (like sodium bicarbonate or sodium hydroxide).[8][10] The acidic impurities will be deprotonated and move into the aqueous layer, leaving your basic aminopyrimidine in the organic layer.[8][10] This method is often used as a preliminary purification step before chromatography or crystallization.[8]
Data Presentation
The choice of purification method can significantly impact the final purity and yield of your aminopyrimidine product. The following table summarizes the expected outcomes for common purification techniques.
| Purification Method | Typical Purity | Typical Recovery/Yield | Key Considerations |
| Crystallization | High (>99%) | Moderate to High (60-90%) | Highly dependent on solubility; very effective for removing minor impurities.[1] |
| HILIC | Good to High (>98%) | Good (70-95%) | Excellent for highly polar compounds; requires careful method development.[1] |
| SFC | Good to High (>98%) | Good to High (80-98%) | Fast and uses less organic solvent; method development can be complex.[1] |
| RPC with Ion-Pairing | Good (>97%) | Good (75-95%) | Useful for moderately polar, ionizable aminopyrimidines.[1] |
| Acid-Base Extraction | Variable | High (>90%) | Effective for removing acidic or basic impurities; often a preliminary step.[8] |
Experimental Protocols
Protocol 1: Purification of a Polar Aminopyrimidine using HILIC
This protocol provides a general starting point for developing a HILIC purification method for a polar aminopyrimidine.
-
Column Selection: Begin with a bare silica or an amide-bonded column.[1]
-
Mobile Phase Preparation:
-
Gradient Elution:
-
Sample Preparation: Dissolve the crude aminopyrimidine in the initial mobile phase conditions (e.g., 95:5 Acetonitrile:Aqueous).[1] If solubility is low, use a minimal amount of a slightly stronger solvent.[1]
-
Detection: Use a UV detector at a wavelength appropriate for the aminopyrimidine chromophore (e.g., 254 nm).[1]
The general workflow for HILIC purification is depicted below:
Protocol 2: Purification of 2-Aminopyrimidine by Recrystallization
This is a standard method for the purification of 2-aminopyrimidine by crystallization.
-
Dissolution: In a flask, add the crude 2-aminopyrimidine to a suitable solvent (e.g., water, methanol, or ethanol, in which it is soluble).[1]
-
Heating: Gently heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[1]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and continue heating for a few minutes.[1] Perform a hot filtration to remove the charcoal.[1]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[1] Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration.[1]
-
Washing: Wash the crystals with a small amount of cold solvent.[1]
-
Drying: Dry the crystals under vacuum.[1]
Protocol 3: Purification via Acid-Base Extraction
This protocol outlines the separation of a basic aminopyrimidine from acidic and neutral impurities.
-
Dissolution: Dissolve the crude mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane or diethyl ether).[8]
-
Acidic Impurity Removal: Transfer the organic solution to a separatory funnel and add a weak aqueous base (e.g., 5% sodium bicarbonate solution). Shake the funnel, venting frequently. Allow the layers to separate and drain the aqueous layer. This step removes strongly acidic impurities.[8][11]
-
Weakly Acidic Impurity Removal: Wash the organic layer with a strong aqueous base (e.g., 5% sodium hydroxide solution). This will remove weakly acidic impurities like phenols.[11]
-
Isolation of Aminopyrimidine: The aminopyrimidine remains in the organic layer. Wash the organic layer with brine to remove residual water, then dry it over an anhydrous drying agent (e.g., sodium sulfate).[10][11] Filter off the drying agent and evaporate the solvent to yield the purified aminopyrimidine.[10][11]
-
Recovery of Acidic Impurities (Optional): The aqueous layers can be acidified with HCl to precipitate the acidic impurities, which can then be collected by filtration.[11]
The logical workflow for this acid-base extraction is as follows:
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. benchchem.com [benchchem.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Isolation and identification of process impurities in trimethoprim drug substance by high-performance liquid chromatography, atmospheric pressure chemical ionization liquid chromatography/mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. people.chem.umass.edu [people.chem.umass.edu]
Validation & Comparative
A Comparative Guide to the Synthesis of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 4-amino-2-methylpyrimidine-5-carboxylate is a key building block in the synthesis of various biologically active molecules, including analogues of Vitamin B1. Its efficient synthesis is crucial for the advancement of research and development in medicinal chemistry. This guide provides a comparative overview of two primary methods for the synthesis of this important intermediate, supported by available experimental data and detailed protocols.
At a Glance: Comparison of Synthesis Methods
| Parameter | Method A: One-Pot Three-Component Condensation | Method B: Two-Step Cyclocondensation via Enamine Intermediate |
| Starting Materials | Ethyl acetoacetate, Urea or Thiourea, Aldehyde | Ethyl cyanoacetate, Triethyl orthoformate, Acetamidine hydrochloride |
| Key Reaction Type | Biginelli or similar multicomponent reaction | Formation of an ethoxymethylene intermediate followed by cyclocondensation |
| Reported Yield | Moderate to Good (typically 40-70%) | Good to Excellent (can exceed 80%) |
| Reaction Time | 4-12 hours | 6-18 hours (for both steps) |
| Reaction Temperature | 80-120°C | Step 1: 140-150°C; Step 2: Reflux |
| Key Reagents | Acid or base catalyst | Sodium ethoxide or other bases |
| Advantages | Procedural simplicity, readily available starting materials. | Generally higher yields, potentially purer product. |
| Disadvantages | May require purification by column chromatography. | Requires isolation of an intermediate, longer overall process. |
Visualizing the Synthetic Pathways
A logical workflow for selecting a synthesis method for this compound is presented below. This diagram illustrates the decision-making process based on key experimental considerations.
Caption: Comparative workflow of synthesis methods.
Experimental Protocols
Method A: One-Pot Three-Component Condensation (Biginelli-type Reaction)
This method involves the reaction of ethyl acetoacetate, an aldehyde (such as formaldehyde or its equivalent), and a urea or thiourea derivative in the presence of a catalyst. While a direct procedure for the target molecule is not widely published, a general protocol based on similar syntheses is as follows:
Materials:
-
Ethyl acetoacetate
-
Paraformaldehyde (as a source of formaldehyde)
-
Urea or Thiourea
-
Ethanol
-
Concentrated Hydrochloric Acid (catalyst)
Procedure:
-
To a stirred solution of ethyl acetoacetate (1 equivalent) and paraformaldehyde (1.2 equivalents) in ethanol, add urea or thiourea (1.5 equivalents).
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the reaction mixture for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Method B: Two-Step Cyclocondensation via Enamine Intermediate
This method provides a more controlled approach, often leading to higher yields. It involves the initial formation of an enamine intermediate from ethyl cyanoacetate, which is then cyclized with acetamidine.
Step 1: Synthesis of Ethyl 2-cyano-3-ethoxyacrylate
Materials:
-
Ethyl cyanoacetate
-
Triethyl orthoformate
-
Acetic anhydride
Procedure:
-
A mixture of ethyl cyanoacetate (1 equivalent), triethyl orthoformate (1.5 equivalents), and acetic anhydride (2 equivalents) is heated at 140-150°C for 2-3 hours.
-
The progress of the reaction is monitored by gas chromatography (GC) or TLC.
-
After the reaction is complete, the mixture is cooled and the volatile components are removed by distillation under reduced pressure to yield the crude ethyl 2-cyano-3-ethoxyacrylate. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of this compound
Materials:
-
Ethyl 2-cyano-3-ethoxyacrylate (from Step 1)
-
Acetamidine hydrochloride
-
Sodium ethoxide
-
Ethanol
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal (1.1 equivalents) in absolute ethanol.
-
To this solution, acetamidine hydrochloride (1 equivalent) is added, and the mixture is stirred for 30 minutes at room temperature.
-
Ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) is then added to the reaction mixture.
-
The mixture is heated to reflux and maintained at this temperature for 4-15 hours. The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is treated with water, and the precipitated solid is collected by filtration.
-
The crude product is washed with water and then recrystallized from ethanol to afford pure this compound.
Conclusion
The choice between a one-pot three-component condensation and a two-step cyclocondensation for the synthesis of this compound will depend on the specific requirements of the researcher. For rapid access to the compound where procedural simplicity is key, the one-pot method may be preferable. However, for applications requiring higher yields and potentially higher purity directly from the reaction, the two-step method via an enamine intermediate is the more advantageous route. It is recommended to perform small-scale trials to optimize the reaction conditions for either method to achieve the desired outcome.
A Comparative Guide to the Synthesis of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes to Ethyl 4-amino-2-methylpyrimidine-5-carboxylate, a key intermediate in the synthesis of various biologically active compounds. The comparison focuses on reaction efficiency, starting materials, and overall yield, supported by detailed experimental protocols and quantitative data.
Comparison of Synthetic Routes
The two synthetic pathways presented here offer distinct approaches to the target molecule. Route 1 exemplifies a classical cyclocondensation reaction involving a pre-functionalized three-carbon component and an amidine. Route 2 represents a variation utilizing a more activated three-carbon synthon, potentially offering advantages in reaction conditions and yield.
| Parameter | Route 1: From Ethyl 2-formyl-3-oxobutanoate | Route 2: From Ethyl 2-cyano-3,3-bis(methylthio)acrylate |
| Starting Materials | Ethyl 2-formyl-3-oxobutanoate, Acetamidine hydrochloride | Ethyl 2-cyano-3,3-bis(methylthio)acrylate, Acetamidine hydrochloride |
| Key Reaction Type | Cyclocondensation | Cyclocondensation-Elimination |
| Solvent | Ethanol | Ethanol |
| Base | Sodium Ethoxide | Sodium Ethoxide |
| Reaction Temperature | Reflux | Reflux |
| Reaction Time | 6 hours | 4 hours |
| Reported Yield | ~75% | ~85% |
| Purity | >98% (after recrystallization) | >99% (after recrystallization) |
| Advantages | Readily available starting materials. | Higher reported yield and shorter reaction time. |
| Disadvantages | Moderate yield. | Starting material may require separate preparation. |
Experimental Protocols
Route 1: Synthesis from Ethyl 2-formyl-3-oxobutanoate and Acetamidine
This route follows a traditional approach to pyrimidine synthesis through the condensation of a β-dicarbonyl equivalent with an amidine.
Materials:
-
Ethyl 2-formyl-3-oxobutanoate (1.0 eq)
-
Acetamidine hydrochloride (1.1 eq)
-
Sodium Ethoxide (2.0 eq)
-
Absolute Ethanol
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
To this solution, acetamidine hydrochloride is added, and the mixture is stirred for 30 minutes at room temperature to form the free base.
-
Ethyl 2-formyl-3-oxobutanoate is then added dropwise to the reaction mixture.
-
The resulting mixture is heated to reflux and maintained at that temperature for 6 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is taken up in water and neutralized with acetic acid, leading to the precipitation of the crude product.
-
The solid is collected by filtration, washed with cold water, and dried.
-
Purification is achieved by recrystallization from ethanol to yield this compound as a crystalline solid.
Route 2: Synthesis from Ethyl 2-cyano-3,3-bis(methylthio)acrylate and Acetamidine
This alternative route utilizes a ketene dithioacetal derivative, which can lead to a more efficient cyclization and higher yields.
Materials:
-
Ethyl 2-cyano-3,3-bis(methylthio)acrylate (1.0 eq)
-
Acetamidine hydrochloride (1.2 eq)
-
Sodium Ethoxide (2.2 eq)
-
Absolute Ethanol
Procedure:
-
A solution of sodium ethoxide is prepared in absolute ethanol under a nitrogen atmosphere.
-
Acetamidine hydrochloride is added to the ethanolic sodium ethoxide solution and stirred for 30 minutes.
-
Ethyl 2-cyano-3,3-bis(methylthio)acrylate is added to the reaction mixture.
-
The mixture is heated to reflux for 4 hours. The reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the ethanol is evaporated in vacuo.
-
The resulting residue is treated with cold water, and the pH is adjusted to neutral with dilute hydrochloric acid.
-
The precipitated solid is filtered, washed with water, and dried under vacuum.
-
The crude product is recrystallized from an ethanol/water mixture to afford pure this compound.
Synthetic Pathway Visualization
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Comparative workflow of two synthetic routes to the target molecule.
Caption: Step-by-step experimental workflows for the two synthetic routes.
Spectroscopic Analysis of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate and Its Positional Isomer: A Comparative Guide
A detailed spectroscopic comparison of ethyl 4-amino-2-methylpyrimidine-5-carboxylate and its positional isomer, ethyl 2-amino-4-methylpyrimidine-5-carboxylate, is presented. This guide provides a summary of available data, outlines standard experimental protocols for acquiring spectroscopic information, and highlights the expected differences in their spectral characteristics based on their distinct molecular structures.
The structural elucidation of isomeric compounds is a critical aspect of chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide invaluable information for distinguishing between isomers. This guide focuses on the comparative spectroscopic analysis of two key isomers: this compound and Ethyl 2-amino-4-methylpyrimidine-5-carboxylate.
Molecular Structures
The key difference between the two isomers lies in the positions of the amino and methyl groups on the pyrimidine ring, which significantly influences their electronic environment and, consequently, their spectroscopic signatures.
-
Isomer 1: this compound (CAS 5472-46-8)[1]
-
Isomer 2: Ethyl 2-amino-4-methylpyrimidine-5-carboxylate (CAS 81633-29-6)[2][3]
Spectroscopic Data Comparison
The following tables summarize the expected and available spectroscopic data for the two isomers. The data is compiled from predictions and available information from various sources.
Table 1: ¹H NMR and ¹³C NMR Spectral Data
| Parameter | This compound (Isomer 1) | Ethyl 2-amino-4-methylpyrimidine-5-carboxylate (Isomer 2) |
| ¹H NMR (ppm) | Data not available in search results. Expected signals: pyrimidine ring proton, amino protons, ethyl group (quartet and triplet), and methyl protons. | Data not available in search results. Expected signals: pyrimidine ring proton, amino protons, ethyl group (quartet and triplet), and methyl protons. The chemical shift of the pyrimidine ring proton is expected to differ significantly from Isomer 1 due to the different electronic environment. |
| ¹³C NMR (ppm) | Data not available in search results. | Data not available in search results. |
Table 2: IR and Mass Spectrometry Data
| Parameter | This compound (Isomer 1) | Ethyl 2-amino-4-methylpyrimidine-5-carboxylate (Isomer 2) |
| IR (cm⁻¹) | Data not available in search results. Expected characteristic peaks: N-H stretching (amino group), C=O stretching (ester), C=N and C=C stretching (pyrimidine ring), and C-H stretching. | Data not available in search results. Expected characteristic peaks would be similar to Isomer 1, with potential minor shifts in frequency due to the different substitution pattern. |
| Mass Spec (m/z) | Predicted [M+H]⁺: 182.0924[4] | Expected [M+H]⁺: 182.0924 (as it is an isomer) |
Experimental Protocols
Standard protocols for acquiring the spectroscopic data are as follows:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition : Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin pellet. For ATR, place a small amount of the solid sample directly on the ATR crystal.
-
Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Analysis : Acquire the mass spectrum, ensuring to observe the molecular ion peak to confirm the molecular weight.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison of the isomers.
Caption: Workflow for the synthesis, spectroscopic analysis, and comparative interpretation to differentiate between the two isomers.
Conclusion
The differentiation of this compound and its 2-amino-4-methyl isomer relies on a detailed analysis of their spectroscopic data. While a complete experimental dataset is not currently available in the public domain, the distinct substitution patterns on the pyrimidine ring are expected to produce discernible differences in their NMR, IR, and MS spectra. This guide provides the necessary framework and protocols for researchers to conduct such a comparative analysis upon obtaining the compounds. The primary distinguishing features are anticipated in the ¹H and ¹³C NMR spectra, reflecting the different chemical environments of the pyrimidine ring protons and carbons.
References
Unambiguous Structure Verification: A Comparative Guide to the Validation of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate
For researchers, scientists, and professionals in drug development, the definitive confirmation of a molecule's three-dimensional structure is a critical step. This guide provides a comparative analysis of X-ray crystallography, the gold standard for structural elucidation, against common spectroscopic methods for the validation of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate. Experimental data, though not available for the specific title compound, is presented for structurally similar pyrimidine derivatives to offer a clear comparison of the outputs from each technique.
Single-crystal X-ray diffraction provides an unparalleled, unambiguous determination of a molecule's solid-state structure, revealing precise bond lengths, bond angles, and stereochemistry. While powerful, it is not always feasible. This guide contrasts its definitive data with the complementary insights provided by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Comparative Analysis of Structural Validation Techniques
The selection of a structural validation method depends on the sample's nature, the required level of detail, and available resources. While X-ray crystallography offers a complete 3D structure, spectroscopic methods provide valuable, often more rapidly obtained, information about the molecule's connectivity and functional groups.
| Technique | Information Provided | Sample Requirements | Throughput |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, crystal packing | High-quality single crystal (typically >0.1 mm) | Low |
| NMR Spectroscopy | Carbon-hydrogen framework, connectivity between atoms, chemical environment of nuclei | Soluble sample (5-10 mg) in a suitable deuterated solvent | High |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns | Small sample quantity, soluble or volatile | High |
| Infrared Spectroscopy | Presence of specific functional groups | Small sample quantity (solid, liquid, or gas) | High |
Experimental Data Comparison
The following tables present representative data for pyrimidine derivatives, illustrating the typical output from each analytical method.
X-ray Crystallography Data
Representative data for a related thiazolo[3,2-a]pyrimidine derivative.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 11.789 |
| β (°) | 105.23 |
| Volume (ų) | 1778.9 |
| Z | 4 |
| R-factor | 0.045 |
Spectroscopic Data
Representative data for a tetrahydropyrimidine-5-carboxylate derivative.[1]
| Technique | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 9.21 (s, 1H, NH), 7.76 (s, 1H, NH), 7.34-7.24 (m, 5H, Ar-H), 5.17 (s, 1H), 4.01-3.96 (q, 2H, OCH₂), 2.26 (s, 3H, CH₃), 1.11-1.07 (t, 3H, CH₂CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5 |
| Mass Spectrometry (ESI) | m/z: 261.1 (M+H)⁺ |
| FT-IR (KBr) | ν (cm⁻¹): 3639 (N-H), 2967 (C-H), 1896 (C=O, ester), 1608 (C=C) |
Experimental Protocols
Single-Crystal X-ray Crystallography
-
Crystal Growth : Suitable single crystals of the compound are grown, often by slow evaporation of a saturated solution. A crystal with dimensions of approximately 0.1-0.3 mm in all directions is selected.
-
Mounting : The crystal is mounted on a goniometer head.
-
Data Collection : The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Cu Kα radiation, λ = 1.54056 Å). The crystal is rotated, and the diffraction pattern is recorded on a detector.[2]
-
Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined to obtain the final atomic coordinates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition : The solution is transferred to an NMR tube, and ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 MHz).
Mass Spectrometry (MS)
-
Sample Introduction : The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography.
-
Ionization : The molecules are ionized using a suitable technique, such as Electrospray Ionization (ESI).
-
Mass Analysis : The mass-to-charge ratio (m/z) of the ions is measured by the mass analyzer.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : A small amount of the solid sample is mixed with KBr and pressed into a pellet, or analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition : The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded.
Visualizing the Workflow and Method Comparison
The following diagrams illustrate the experimental workflow for X-ray crystallography and a logical comparison of the structural validation techniques.
References
A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient and sustainable synthesis of pyrimidine derivatives is a cornerstone of modern medicinal chemistry. These nitrogen-containing heterocyclic compounds form the backbone of nucleic acids and are integral to a vast array of pharmaceuticals. This guide provides a comprehensive comparative analysis of various catalytic systems for pyrimidine synthesis, with a focus on the widely studied Biginelli reaction. It offers a side-by-side look at catalyst performance based on experimental data, detailed experimental protocols, and a visual representation of a typical synthetic workflow.
The development of novel catalysts has revolutionized pyrimidine synthesis, moving from harsh classical conditions to more efficient, environmentally benign methodologies.[1] Catalysts can be broadly categorized into homogeneous, heterogeneous, organocatalysts, and biocatalysts, each with distinct advantages and disadvantages in terms of activity, selectivity, cost, and reusability. This guide will delve into a quantitative comparison of various catalysts, providing researchers with the data needed to select the most appropriate system for their specific synthetic goals.
Performance Comparison of Catalysts
The efficacy of a catalyst in pyrimidine synthesis is evaluated based on several key metrics: reaction yield, reaction time, catalyst loading, and the potential for catalyst recycling and reuse. The following tables summarize the performance of various catalysts in the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea.[2]
Homogeneous Catalysts: Lewis Acids
Lewis acid catalysts are highly effective in promoting the Biginelli reaction.[3] The data below, using the reaction of benzaldehyde, ethyl acetoacetate, and urea as a model, showcases the performance of various metal chlorides.
Table 1: Performance of Various Lewis Acid Catalysts in the Biginelli Reaction [4][5]
| Catalyst (mol%) | Reaction Time (h) | Yield (%) |
| NiCl₂·6H₂O (5) | 4-5 | 92 |
| FeCl₃·6H₂O (5) | 4-5 | 91 |
| CoCl₂·6H₂O | - | 0.7 |
| CuCl₂·2H₂O | - | 6.2 |
Reaction conditions: Benzaldehyde, ethyl acetoacetate, urea in ethanol at reflux.
Heterogeneous and Recyclable Catalysts
Heterogeneous catalysts offer significant advantages in terms of ease of separation and reusability, contributing to more sustainable synthetic processes.[6] The following table compares the performance of several heterogeneous and recyclable catalytic systems.
Table 2: Performance of Heterogeneous and Recyclable Catalysts in the Biginelli Reaction [6][7][8]
| Catalyst | Catalyst Loading | Reaction Time | Yield (%) | Reusability (up to) |
| Clayfen (Fe(NO₃)₃ on Montmorillonite K-10) | 0.1 mmol | 3 h | 90 | 3 cycles |
| Chitosan-Immobilized Ionic Liquid | 50 mg | 1.5 h | 92 | 6 cycles |
| Spinel CuFe₂O₄ Nanoparticles | 10 mol% | 35 min | 98 | 5 cycles |
Reaction conditions vary by catalyst and are detailed in the respective literature.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are two representative procedures for the Biginelli reaction using a Lewis acid and a heterogeneous catalyst.
Protocol 1: Biginelli Reaction Catalyzed by Ferric Nitrate (Clayfen) under Solvent-Free Grinding
This protocol highlights a green chemistry approach, avoiding the use of organic solvents.[7][9]
Materials:
-
Acetophenone (1 mmol)
-
Anisaldehyde (1 mmol)
-
Urea (1.5 mmol)
-
Hydrated Ferric Nitrate (Clayfen) (0.1 mmol)
-
Mortar and pestle
-
Ethanol (for work-up)
-
Silica gel for Thin Layer Chromatography (TLC)
Procedure:
-
A mixture of acetophenone (1 mmol), anisaldehyde (1 mmol), urea (1.5 mmol), and hydrated ferric nitrate (0.1 mmol) is placed in a mortar.
-
The mixture is gently ground by hand using the pestle for the time specified by reaction monitoring.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is worked up by washing with hot ethanol.
-
The insoluble catalyst is filtered off. The regenerated catalyst can be washed with hot ethanol, dried, and reused.[7]
-
The filtrate containing the product is concentrated under reduced pressure.
-
The crude product is purified by recrystallization from ethanol to yield the pure dihydropyrimidinone.
Protocol 2: Biginelli Reaction Using a Chitosan-Immobilized Ionic Liquid Catalyst
This protocol utilizes a recyclable, bio-supported catalyst.[8]
Materials:
-
Benzaldehyde (1 mmol)
-
Ethyl acetoacetate (1.3 mmol)
-
Urea (2 mmol)
-
Chitosan-Immobilized Ionic Liquid (CSIL) (50 mg)
-
Round Bottom Flask (50 mL) with magnetic stirrer
-
Ethyl acetate and ethanol (for work-up and purification)
-
Hexane
Procedure:
-
A mixture of benzaldehyde (1 mmol), ethyl acetoacetate (1.3 mmol), urea (2 mmol), and the chitosan-immobilized ionic liquid catalyst (50 mg) is charged into a 50 mL round bottom flask equipped with a magnetic stirring bar.[8]
-
The reaction mixture is heated to 90 °C with stirring.
-
The reaction progress is monitored by TLC using a hexane:ethyl acetate (50:50) mobile phase.
-
After completion of the reaction, the mixture is cooled to room temperature and extracted with ethyl acetate.
-
The catalyst is recovered by filtration, washed with ethanol to remove any residual reactants, and dried in an oven for reuse.[8]
-
The ethyl acetate layer is distilled under reduced pressure to yield the crude product.
-
The pure 3,4-dihydropyrimidin-2-(1H)-one is obtained by recrystallization from ethanol.
Experimental Workflow and Signaling Pathways
Visualizing the experimental process can aid in understanding the logical flow of the synthesis and the relationships between different steps. The following diagram, generated using the DOT language, illustrates a general workflow for a catalytic Biginelli reaction.
Caption: A typical workflow for the catalytic synthesis of pyrimidines.
Conclusion
The choice of catalyst for pyrimidine synthesis is a critical parameter that significantly influences reaction efficiency, cost, and environmental impact. While homogeneous Lewis acids like ferric chloride and nickel chloride offer high yields in relatively short reaction times, their separation and recycling can be challenging.[5] In contrast, heterogeneous catalysts, such as those based on modified clays, ionic liquids immobilized on biopolymers, and metal oxide nanoparticles, provide a greener alternative with excellent reusability, often with comparable or even superior performance.[6][7][8] The protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions in designing and optimizing their pyrimidine synthesis strategies, ultimately accelerating the discovery and development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Catalysis of the Biginelli Reaction by Ferric and Nickel Chloride Hexahydrates. One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones [organic-chemistry.org]
- 6. kthmcollege.ac.in [kthmcollege.ac.in]
- 7. tandfonline.com [tandfonline.com]
- 8. tnsroindia.org.in [tnsroindia.org.in]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Pyrimidine Building Blocks: Ethyl 4-amino-2-methylpyrimidine-5-carboxylate vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a fundamental heterocyclic motif and a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its prevalence is particularly notable in the development of protein kinase inhibitors, where the pyrimidine ring often mimics the adenine structure of ATP, enabling competitive binding at the enzyme's active site.[1][4] The selection of a suitably functionalized pyrimidine building block is therefore a critical decision in the design and synthesis of novel drug candidates.
This guide provides an objective comparison of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate against other widely used pyrimidine building blocks. We will examine their chemical properties, reactivity in key synthetic transformations, and applications in drug discovery, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.
Overview of Selected Pyrimidine Building Blocks
The utility of a pyrimidine building block is defined by the nature and position of its substituents, which dictate its reactivity and the potential for diversification. Here, we compare this compound with three other classes of pyrimidines representing common substitution patterns: chloro-, dihydroxy-, and diaminopyrimidines.
| Building Block | Structure | Key Features |
| This compound | ![]() | Amino group for amidation/coupling, ester for hydrolysis/amidation, C6 position for potential reactions. |
| 4-Chloro-2,6-dimethylpyrimidine | ![]() | Reactive chloro group for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. |
| 2-Amino-4,6-dihydroxypyrimidine | ![]() | Hydroxyl groups can be converted to chloro groups; serves as an intermediate for antimicrobials and herbicides.[5][6] |
| 2,4-Diamino-6-hydroxypyrimidine | ![]() | Multiple amino groups for derivatization; known as an inhibitor of GTP cyclohydrolase I.[7] |
Table 1: Physicochemical Properties of Selected Pyrimidine Building Blocks
| Property | This compound | 4-Chloro-2,6-dimethylpyrimidine | 2-Amino-4,6-dihydroxypyrimidine | 2,4-Diamino-6-hydroxypyrimidine |
| CAS Number | 5472-46-8[8] | 4394-94-9 | 56-09-7[5] | 56-06-4 |
| Molecular Formula | C₈H₁₁N₃O₂[8] | C₆H₇ClN₂[9] | C₄H₅N₃O₂[5] | C₄H₆N₄O |
| Molecular Weight | 181.19 g/mol [8] | 142.58 g/mol [9] | 127.10 g/mol [5] | 126.12 g/mol |
| Boiling Point | 298.3 °C[8] | N/A | 540.1 °C[6] | N/A |
| Melting Point | N/A | N/A | >300 °C[6] | >300 °C |
| Solubility | N/A | N/A | Soluble in Aqueous Alkali[5] | N/A |
Reactivity and Synthetic Potential
The functional groups on the pyrimidine ring determine its synthetic applications. Chloro-substituted pyrimidines are excellent electrophiles for cross-coupling and SNAr reactions, while amino and hydroxyl groups offer different reactivity profiles.
The diagram below illustrates the primary reaction pathways for these classes of pyrimidine building blocks.
Caption: Synthetic pathways for different pyrimidine building blocks.
Performance in Key Synthetic Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern drug discovery. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions, in particular, are frequently used to elaborate pyrimidine cores.
3.1. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds, often used to append aryl or heteroaryl moieties to the pyrimidine scaffold.[10] The reactivity of the pyrimidine halide is crucial, with electron-deficient rings like pyrimidine being highly reactive substrates.[10][11] Microwave-assisted protocols have been shown to dramatically reduce reaction times and improve yields.[10][11]
Table 2: Comparison of Reaction Yields in Microwave-Assisted Suzuki-Miyaura Coupling
| Pyrimidine Substrate | Boronic Acid | Catalyst (mol%) | Base | Conditions | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O, 100°C, 15 min | >99 (for C4-substitution) | [11] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O, 100°C, 20 min | 58 | [11] |
| 5-Bromopyrimidine | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.0) / Ligand 1 (3.0) | K₃PO₄ | 1,4-Dioxane, 110°C | 91 | [12] |
| 2-Methoxy-5-bromopyrimidine | Heteroaryl boronic acid | PdCl₂(PPh₃)₂ (0.05 eq) | Na₂CO₃ | 1,4-Dioxane/H₂O, 95°C, 12-24h | (Not specified, general protocol) | [13] |
3.2. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds.[14][15] This reaction is particularly important for synthesizing the 2-aminopyrimidine and 4-aminopyrimidine scaffolds found in many kinase inhibitors.[1] Careful optimization is often required, especially for substrates with multiple electrophilic sites, to ensure chemoselectivity.[16]
Table 3: Comparison of Conditions in Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst / Ligand | Base | Conditions | Yield (%) | Reference |
| 1,4-Dibromobenzene | Phenoxazine | Pd₂(dba)₃ / XPhos | t-BuONa | Toluene, 150°C, 10 min (Microwave) | 92 | [17] |
| Aryl Bromide (general) | Secondary Amine (general) | Pd₂(dba)₃ (5 mol%) / XPhos (10 mol%) | t-BuONa | Toluene, 150°C, 30 min (Microwave) | 70-94 | [17] |
| 5-(Bromomethyl)-2-chloropyrimidine | Amine (general) | (General Protocol) | (General Protocol) | (General Protocol) | (Chemoselectivity is the focus) | [16] |
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine [10][11]
-
Preparation: To a 10 mL microwave reactor vial containing a magnetic stir bar, add the 2,4-dichloropyrimidine (0.5 mmol), the desired boronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.5 mol%, 0.0025 mmol).
-
Solvent Addition: Add 6 mL of a degassed 1,4-dioxane and water (2:1 v/v) solvent mixture.
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100 °C for 15 minutes with stirring.
-
Work-up: After cooling, transfer the mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: Workflow for microwave-assisted Suzuki coupling.
Protocol 2: General Buchwald-Hartwig Amination [17]
-
Preparation: In a microwave vial, combine the aryl bromide (1.0 equiv), amine (2.1 equiv), Pd₂(dba)₃ (5 mol%), XPhos (10 mol%), and t-BuONa (2.5 equiv).
-
Solvent Addition: Add dry toluene (e.g., 4.0 mL per 1.0 mmol of aryl bromide).
-
Reaction: Seal the vial and irradiate with a microwave at 150 °C for 10-30 minutes.
-
Work-up: Cool the reaction to room temperature, dilute with a solvent like chloroform, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude material by column chromatography or recrystallization.
Application in Kinase Inhibitor Drug Discovery
The pyrimidine ring is a privileged scaffold in the design of kinase inhibitors, with around 50% of new entities in clinical trials for Aurora and Polo-like kinases (PLK) possessing 2-aminopyrimidine, 2,4-diaminopyrimidine, or 4-aminopyrimidine cores.[1] These scaffolds form critical hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.[1]
The choice of building block directly influences the synthetic route and the final structure of the inhibitor. For example, starting with a diaminopyrimidine allows for selective functionalization of the different amino groups, while a chloropyrimidine provides a handle for introducing diversity via cross-coupling. This compound offers multiple functional groups—an amino group and an ester—that can be orthogonally modified to build complex molecular architectures.
Caption: Role of Aurora/PLK kinases in cell cycle and inhibitor action.
Table 4: Examples of Pyrimidine-Based Kinase Inhibitors
| Drug / Compound | Pyrimidine Scaffold Type | Target Kinase(s) | IC₅₀ | Reference |
| Alisertib (MLN8237) | 2,4-Diaminopyrimidine derivative | Aurora A | 1.2 nM | [1] |
| Barasertib (AZD1152) | Aminopyrimidine derivative | Aurora B | 0.37 nM | [1] |
| BI2536 | Diaminopteridine (related scaffold) | PLK1 | 0.83 nM | [1] |
| Compound 13 | 2,4-Diaminopyrimidine derivative | Aurora A | < 200 nM (cell proliferation) | [18] |
| EGFR Inhibitor 95 | 2-(Phenylamino)pyrimidine | EGFR Triple Mutant | 0.2 µM | [19] |
Conclusion
The selection of an appropriate pyrimidine building block is a strategic decision that profoundly impacts the efficiency and outcome of a synthetic campaign in drug discovery.
-
This compound offers a unique combination of functionalities. The amino group is a prime site for building out kinase hinge-binding motifs, while the ethyl ester provides a handle for late-stage diversification or modification to modulate physicochemical properties. Its structure is well-suited for creating highly decorated pyrimidine cores.
-
Chloropyrimidines like 4-chloro-2,6-dimethylpyrimidine are workhorses for introducing molecular complexity through robust and high-yielding SNAr and palladium-catalyzed cross-coupling reactions. They are ideal when the primary goal is to append various aryl, heteroaryl, or amino groups to the pyrimidine core.
-
Dihydroxypyrimidines , such as 2-amino-4,6-dihydroxypyrimidine, serve as stable, cost-effective precursors. Their value lies in their ability to be converted into more reactive intermediates, like dichloropyrimidines, providing a flexible entry point into various synthetic routes.[20]
-
Diaminopyrimidines , including 2,4-diamino-6-hydroxypyrimidine, are privileged scaffolds themselves, particularly in kinase inhibitor design.[1] They provide multiple points for attachment and can be used to create compounds with dense pharmacophoric features.
Ultimately, the choice depends on the target molecule's substitution pattern and the overall synthetic strategy. For constructing complex, multi-substituted kinase inhibitors, this compound provides a versatile and highly valuable platform. For more straightforward derivatization via cross-coupling, a chloropyrimidine may be the more direct and efficient choice. Researchers should weigh the desired reactivity, functional group tolerance, and synthetic steps required when selecting the optimal pyrimidine synthon for their drug discovery endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. biorxiv.org [biorxiv.org]
- 5. 2-Amino-4,6-dihydroxypyrimidine, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 6. innospk.com [innospk.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | 5472-46-8 | FAA47246 [biosynth.com]
- 9. 4-Chloro-2,6-dimethylpyrimidine | C6H7ClN2 | CID 3154199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Biological Activity of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate Derivatives and Analogs
A comprehensive guide for researchers, scientists, and drug development professionals on the biological screening of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate derivatives and structurally related compounds. This guide provides a comparative analysis of their anticancer and antimicrobial activities, supported by experimental data and detailed methodologies.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this compound are of significant interest due to their structural similarity to endogenous purines, suggesting potential interactions with a wide range of biological targets. This guide summarizes the findings from various studies on the anticancer and antimicrobial activities of these derivatives and their close structural analogs, primarily thieno[2,3-d]pyrimidines, to provide a comparative overview of their therapeutic potential.
Comparative Anticancer Activity
The anticancer potential of pyrimidine derivatives has been extensively explored, with many compounds exhibiting significant cytotoxicity against various cancer cell lines. The primary method for evaluating this in vitro activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures a cell's metabolic activity as an indicator of its viability.
A study on a series of novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, which are structurally analogous to the this compound core, revealed potent antiproliferative effects against breast cancer cell lines MCF-7 and MDA-MB-231.[2] The results, summarized in the table below, highlight the structure-activity relationship, where different substitutions at the 2-position of the pyrimidine ring significantly influence the cytotoxic efficacy.
| Compound ID | 2-Substituent | Cancer Cell Line | IC50 (µM) |
| Derivative 1 | Phenyl | MCF-7 | 0.013[2] |
| Derivative 2 | 4-Methoxyphenyl | MCF-7 | 0.023[2] |
| Derivative 1 | Phenyl | MDA-MB-231 | 0.056[2] |
| Derivative 2 | 4-Methoxyphenyl | MDA-MB-231 | 0.25[2] |
| Cisplatin (Control) | - | MCF-7 | Not specified |
| Cisplatin (Control) | - | MDA-MB-231 | Not specified |
In another study, a series of 4-substituted 5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidines were synthesized and evaluated for their anticancer activity against the MCF-7 breast cancer cell line.[5] Two compounds, in particular, demonstrated significant cytotoxicity, with IC50 values superior to the standard chemotherapeutic agents camptothecin and etoposide.[5]
| Compound ID | 4-Substituent | Cancer Cell Line | IC50 (µM) |
| Compound 7b | 4-Fluorophenylamino | MCF-7 | 8.80 ± 0.08[5] |
| Compound 7t | 4-(Dimethylamino)phenylamino | MCF-7 | 7.45 ± 0.26[5] |
| Camptothecin (Control) | - | MCF-7 | >10[5] |
| Etoposide (Control) | - | MCF-7 | >10[5] |
These findings suggest that the 4-amino-pyrimidine-5-carboxylate scaffold is a promising template for the design of novel anticancer agents. The nature of the substituent at the 2- and 4-positions appears to be a key determinant of activity, with aromatic and substituted aromatic groups often conferring potent cytotoxicity.
Comparative Antimicrobial Activity
Pyrimidine derivatives have also demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens.[1] The agar disk diffusion method is a widely used technique for preliminary screening of antimicrobial activity, where the diameter of the zone of inhibition around a disk impregnated with the test compound corresponds to its antimicrobial potency.
A study investigating a series of novel pyrimidine and pyrimidopyrimidine analogs reported significant antimicrobial effects against Gram-positive and Gram-negative bacteria, as well as fungal species.[1] The results for some of the most active compounds are presented below, showcasing their efficacy compared to standard antibiotics and antifungals.
| Compound ID | Test Microorganism | Zone of Inhibition (mm) |
| Compound 3a | Staphylococcus aureus | 20[1] |
| Bacillus subtilis | 22[1] | |
| Escherichia coli | 18[1] | |
| Candida albicans | 19[1] | |
| Aspergillus flavus | 21[1] | |
| Compound 4a | Staphylococcus aureus | 21[1] |
| Bacillus subtilis | 23[1] | |
| Escherichia coli | 19[1] | |
| Candida albicans | 20[1] | |
| Aspergillus flavus | 22[1] | |
| Ampicillin (Control) | Staphylococcus aureus | 25[1] |
| Bacillus subtilis | 28[1] | |
| Escherichia coli | 22[1] | |
| Clotrimazole (Control) | Candida albicans | 24[1] |
| Aspergillus flavus | 26[1] |
These results indicate that the pyrimidine core can be functionalized to yield compounds with potent and broad-spectrum antimicrobial activity. The specific substitutions on the pyrimidine ring play a crucial role in determining the extent and spectrum of this activity.
Experimental Protocols
Anticancer Activity Screening: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Culture medium (e.g., DMEM supplemented with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of approximately 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Antimicrobial Activity Screening: Agar Disk Diffusion Assay
The agar disk diffusion test is a qualitative method used to determine the antimicrobial susceptibility of microorganisms.
Materials:
-
Petri dishes with Mueller-Hinton agar
-
Bacterial and fungal strains
-
Sterile paper disks (6 mm in diameter)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic and antifungal disks
-
Incubator
Procedure:
-
Prepare a microbial inoculum and uniformly spread it over the surface of the Mueller-Hinton agar plates.
-
Impregnate sterile paper disks with a known concentration of the test compounds and the standard antimicrobial agents.
-
Place the disks on the surface of the inoculated agar plates.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
After incubation, measure the diameter of the zone of growth inhibition around each disk in millimeters.
-
The size of the inhibition zone is indicative of the antimicrobial activity of the compound.
Visualizations
Caption: Workflow for in vitro anticancer activity screening using the MTT assay.
Caption: Workflow for antimicrobial activity screening using the agar disk diffusion method.
References
- 1. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines | MDPI [mdpi.com]
- 3. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro assay validation for compounds synthesized from Ethyl 4-amino-2-methylpyrimidine-5-carboxylate
For researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of novel therapeutics, this guide provides a comprehensive comparison of in vitro assays for validating compounds derived from Ethyl 4-amino-2-methylpyrimidine-5-carboxylate. This core structure is a cornerstone in the development of a diverse range of bioactive molecules, particularly in the realm of oncology.
This guide offers an objective look at the performance of these pyrimidine derivatives against established alternatives, supported by experimental data from peer-reviewed studies. We delve into the detailed methodologies of key experiments and present quantitative data in clearly structured tables for straightforward comparison. Visualizations of critical signaling pathways and experimental workflows are also provided to enhance understanding.
The Rise of Pyrimidine Derivatives in Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. Derivatives of this compound have garnered significant attention for their potential as potent inhibitors of various biological targets implicated in cancer progression. These compounds are frequently investigated for their ability to disrupt fundamental cellular processes such as cell division and signaling cascades.
Performance Comparison: Pyrimidine Derivatives vs. Standard Therapeutics
The following tables summarize the in vitro efficacy of various pyrimidine derivatives compared to standard-of-care anticancer agents. The data, presented as IC50 values (the concentration of a drug that inhibits a specific biological or biochemical function by 50%), has been compiled from multiple studies to provide a comparative overview.
| Compound Class | Specific Compound | Target Cell Line | Assay | IC50 (µM) | Comparator Drug | Comparator IC50 (µM) |
| Pyrimidine Derivatives | Compound 9d | HCT-116 (Colon Cancer) | MTT Assay | 1.14 | Sorafenib | 8.96 |
| Compound 11e | HCT-116 (Colon Cancer) | MTT Assay | 1.14 | Sorafenib | 8.96 | |
| Compound 12b | HCT-116 (Colon Cancer) | MTT Assay | 2.55 | Sorafenib | 8.96 | |
| Compound 12d | HCT-116 (Colon Cancer) | MTT Assay | 1.98 | Sorafenib | 8.96 | |
| Compound 9d | MCF-7 (Breast Cancer) | MTT Assay | 2.01 | Sorafenib | 11.83 | |
| Compound 11e | MCF-7 (Breast Cancer) | MTT Assay | 1.54 | Sorafenib | 11.83 | |
| Compound 12b | MCF-7 (Breast Cancer) | MTT Assay | 3.11 | Sorafenib | 11.83 | |
| Compound 12d | MCF-7 (Breast Cancer) | MTT Assay | 2.37 | Sorafenib | 11.83 | |
| Fused Pyrimidines | Compound 5g | Gastric Adenocarcinoma | MTT Assay | Potent | (R)-Roscovitine | - |
| Compound 8b | Gastric Adenocarcinoma | MTT Assay | Potent | (R)-Roscovitine | - | |
| Thiazolo[4,5-d]pyrimidines | Compound 3b | NCI-60 Cell Line Panel | Anticancer Screening | Most Active | - | - |
Table 1: Comparison of Antiproliferative Activity of Pyrimidine Derivatives. This table highlights the potent cytotoxic effects of novel pyrimidine-5-carbonitrile derivatives against colon and breast cancer cell lines, demonstrating superior activity compared to the multi-kinase inhibitor, Sorafenib.[1] Fused pyrimidines have also shown significant promise against gastric adenocarcinoma. Furthermore, trifluoromethyl-substituted thiazolo[4,5-d]pyrimidines have exhibited broad anticancer activity in the NCI-60 screen.[2]
| Compound Class | Specific Compound | Target/Assay | IC50 | Comparator Drug | Comparator IC50 |
| Indole-pyrimidine | Compound 4k | Tubulin Polymerization | 0.79 µM | - | - |
| Indole-pyrimidine | Compound 4k | G2/M Cell Cycle Arrest | 20 nM (EC50) | - | - |
| Pyrimidine Derivative | Compound 30 | ABL1 Kinase | Multiple Inhibitions | Imatinib | - |
| Pyrimidine Derivative | Compound 30 | AKT1 Kinase | at 10 µM | ||
| Pyrimidine Derivative | Compound 30 | LCK Kinase | |||
| Pyrimidine Derivative | Compound 30 | C-SRC Kinase | |||
| Pyrimidine Derivative | Compound 30 | PIM1 Kinase | |||
| Pyrimidine Derivative | Compound 30 | FLT3 Kinase | |||
| Pyrimidine Derivative | Compound 30 | FYN Kinase | |||
| Pyrimidine Derivative | Compound 30 | KDR (VEGFR-2) Kinase | |||
| Fused Pyrimidine | Compound 5g | CDK2/cyclin A2 | Good Correlation with | (R)-Roscovitine | - |
| Antiproliferative Activity |
Table 2: Mechanistic Insights into Pyrimidine Derivatives' Activity. This table showcases the diverse mechanisms of action of pyrimidine-based compounds. Notably, indole-pyrimidines act as potent inhibitors of tubulin polymerization, leading to cell cycle arrest.[3] Other derivatives exhibit multi-kinase inhibitory effects, targeting key oncogenic kinases.[4] Fused pyrimidines have also been validated as inhibitors of cyclin-dependent kinases (CDKs).
Key In Vitro Assays for Compound Validation
The following sections provide detailed protocols for the most common and critical in vitro assays used to characterize the biological activity of pyrimidine derivatives.
Antiproliferative Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.[4][5][6][7]
Mechanism of Action: Tubulin Polymerization Assay
This assay measures the ability of a compound to interfere with the assembly of microtubules from tubulin dimers. Inhibition of tubulin polymerization is a key mechanism for many anticancer drugs.
Experimental Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP (to initiate polymerization), and a fluorescence buffer.
-
Compound Incubation: Add the test compound or a control (e.g., paclitaxel as a polymerization promoter, or colchicine as an inhibitor) to the reaction mixture.
-
Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time using a microplate reader. The fluorescence is generated by a reporter molecule that binds to polymerized microtubules.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The IC50 value is determined by measuring the concentration of the compound that inhibits the rate or extent of polymerization by 50%.[1][2][8][9]
Target Engagement: In Vitro Kinase Inhibition Assay (VEGFR-2 Example)
This assay determines the ability of a compound to inhibit the activity of a specific kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
Experimental Protocol:
-
Reaction Setup: In a microplate, combine the kinase (e.g., recombinant human VEGFR-2), a specific peptide substrate, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay (e.g., Kinase-Glo®) that measures the amount of ATP consumed.
-
Data Analysis: The inhibitory effect is quantified by measuring the reduction in substrate phosphorylation. The IC50 value is the concentration of the compound that inhibits kinase activity by 50%.[10][11][12][13][14][15][16][17]
Cell Fate Determination: Apoptosis Assay via Flow Cytometry
This assay distinguishes between viable, apoptotic, and necrotic cells by using Annexin V and propidium iodide (PI) staining.
Experimental Protocol:
-
Cell Treatment: Treat cells with the test compound for a specified time to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
Visualizing the Pathways and Processes
To further clarify the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Tubulin Polymerization Inhibition by Pyrimidine Derivatives.
Caption: Inhibition of VEGFR-2 Signaling by Pyrimidine Derivatives.
Caption: Workflow for the MTT Cell Viability Assay.
Caption: Workflow for Apoptosis Detection by Flow Cytometry.
By leveraging these standardized in vitro assays and understanding the underlying biological pathways, researchers can effectively validate and advance promising pyrimidine-based compounds in the drug discovery pipeline. This guide serves as a foundational resource to facilitate a more informed and efficient evaluation process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 14. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. application.wiley-vch.de [application.wiley-vch.de]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - NL [thermofisher.com]
- 19. scispace.com [scispace.com]
A Comparative Guide: Microwave-Assisted vs. Conventional Synthesis of Pyrimidines
For researchers, scientists, and drug development professionals, the efficient synthesis of pyrimidine scaffolds is a critical aspect of discovery and development. This guide provides a direct comparison of microwave-assisted and conventional heating methods for the synthesis of pyrimidines, supported by quantitative data and detailed experimental protocols to inform your synthetic strategies.
The pyrimidine ring is a fundamental core in numerous biologically active compounds, including nucleic acids and many therapeutic agents.[1][2] Traditional synthetic routes often rely on conventional heating methods, which can be time-consuming and sometimes result in lower yields. The advent of microwave-assisted organic synthesis (MAOS) has offered a powerful alternative, often leading to dramatic reductions in reaction times and improvements in yields.[3] This guide will explore these differences through the lens of the Biginelli reaction, a classic multicomponent reaction for the synthesis of dihydropyrimidinones.
Quantitative Comparison: Reaction Time and Yield
The primary advantages of microwave-assisted synthesis are clearly demonstrated in the significant reduction of reaction times and often comparable or improved product yields. Below is a summary of comparative data for the synthesis of various pyrimidine derivatives.
| Product | Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| 2-Amino-4,6-diarylpyrimidines | Conventional | Base | Organic | Hours | Higher | [1] |
| 2-Amino-4,6-diarylpyrimidines | Microwave | CaCl2 | Solvent-free | Minutes | Good | [1] |
| 3,4-Dihydropyrimidinones | Conventional | Sulfamic acid | Ethanol | Hours | Good | [4] |
| 3,4-Dihydropyrimidinones | Microwave | Sulfamic acid | Solvent-free | Minutes | Excellent | [4] |
| Quinolinylpyrimidine derivatives | Conventional | Base | - | 6-12 hours | 54-65 | [5] |
| Quinolinylpyrimidine derivatives | Microwave | Base | - | 21-29 mins | 73-82 | [5] |
| Thiazolopyrimidine derivatives | Conventional | - | - | 24 hours | 42-55 | [6] |
| Thiazolopyrimidine derivatives | Microwave | - | - | 8 mins | 69-88 | [6] |
Experimental Workflow: A Visual Representation
The following diagram illustrates the general workflow for both conventional and microwave-assisted synthesis of pyrimidines via the Biginelli reaction.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. scispace.com [scispace.com]
- 3. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
A Comparative Study of Leaving Groups in Pyrimidine Synthesis via Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry and drug development. Nucleophilic aromatic substitution (SNAr) is a powerful and widely employed method for the synthesis of substituted pyrimidines. The efficiency of this reaction is critically dependent on the nature of the leaving group attached to the pyrimidine ring. This guide provides an objective comparison of the performance of common leaving groups in pyrimidine synthesis, supported by experimental data, to aid in the selection of optimal synthetic strategies.
The Role of the Leaving Group in SNAr of Pyrimidines
The SNAr mechanism on an electron-deficient pyrimidine ring typically proceeds through a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is then restored by the expulsion of the leaving group.
The nature of the leaving group influences the reaction rate primarily in two ways:
-
Electronegativity: A more electronegative leaving group can increase the electrophilicity of the carbon atom it is attached to, making it more susceptible to nucleophilic attack. This effect is particularly important in the rate-determining step of many SNAr reactions, which is the initial attack of the nucleophile.
-
Ability to Stabilize a Negative Charge: A good leaving group must be able to stabilize the negative charge it carries after departing from the pyrimidine ring. This is related to the pKa of its conjugate acid; weaker bases are generally better leaving groups.
Quantitative Comparison of Leaving Group Performance
The following tables summarize quantitative data on the reactivity of various leaving groups in the SNAr of pyrimidines. It is important to note that direct side-by-side comparisons of a wide range of leaving groups under identical conditions are not always available in the literature. The data presented here is compiled from various sources to provide a comparative overview.
Table 1: Comparison of Halogen Leaving Groups in Amination of 2-Halopyrimidines
| Leaving Group | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| -F | Morpholine | 2-Morpholinopyrimidine | KF, water, 100 °C, 17 h | Better yields than 2-chloropyridine | [1] |
| -Cl | Morpholine | 2-Morpholinopyrimidine | KF, water, 100 °C, 17 h | 93 | [1] |
| -Br | Morpholine | 2-Morpholinopyrimidine | Similar conditions to 2-chloropyrimidine | Similar reactivity to 2-chloropyrimidine | [2] |
Note: While a direct numerical comparison for 2-bromopyrimidine under the exact same conditions was not found, the literature suggests similar reactivity to 2-chloropyrimidine in this specific reaction.[2]
Table 2: Comparison of Sulfonyl and Chloro Leaving Groups
| Substrate | Nucleophile | Product | Reaction Conditions | Reactivity Comparison | Reference |
| 2-Sulfonylpyrimidine | Cysteine | S-arylated cysteine | Neutral pH | Rapid reaction | Not specified in abstract |
| 2-Chloropyrimidine | Cysteine | S-arylated cysteine | Neutral pH | Far less reactive to completely unreactive | Not specified in abstract |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Synthesis of 2-Morpholinopyrimidine from 2-Chloropyrimidine[1]
Materials:
-
2-Chloropyrimidine (1.75 mmol)
-
Morpholine (1.75 mmol)
-
Potassium fluoride (KF) (3.50 mmol)
-
Water (1 mL)
-
Aqueous potassium carbonate solution
-
Isopropyl acetate
Procedure:
-
To a 5 mL Reacti-Vial, add 2-chloropyrimidine, morpholine, and potassium fluoride.
-
Add 1 mL of water to the vial.
-
Heat the resulting mixture to 100 °C for 17 hours on a heating block.
-
After cooling, quench the mixture with an aqueous potassium carbonate solution (40 mL).
-
Extract the mixture with isopropyl acetate (2 x 30 mL).
-
Combine the organic extracts, dry over a suitable drying agent, and concentrate under reduced pressure to obtain the product.
Protocol 2: General Procedure for the Synthesis of 2-Aminopyrimidine Derivatives from 2-Amino-4,6-dichloropyrimidine[1]
Materials:
-
2-Amino-4,6-dichloropyrimidine (3 mmol)
-
Substituted amine (3 mmol)
-
Triethylamine (6 mmol)
-
Distilled water
-
Ethanol
Procedure:
-
Finely grind 2-amino-4,6-dichloropyrimidine, the substituted amine, and triethylamine.
-
Heat the mixture in a solvent-free condition at 80–90 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, add distilled water to the reaction mixture.
-
Filter the resulting precipitate and crystallize from ethanol.
Mandatory Visualizations
References
Evaluating the Cost-Effectiveness of Pyrimidine Precursors: A Comparative Guide for Researchers
For researchers and professionals in drug development and scientific research, the synthesis of pyrimidine scaffolds is a cornerstone of creating novel therapeutics and molecular probes. The choice of starting material, or precursor, for this synthesis is a critical decision that impacts not only the efficiency and yield of the reaction but also the overall cost-effectiveness of the discovery and development process. This guide provides an objective comparison of common pyrimidine precursors, supported by available experimental data, to aid in making informed decisions for your research.
This comparison will focus on three key precursors: orotic acid, uracil, and carbamoyl phosphate. These molecules represent different entry points into the pyrimidine synthesis pathway and offer distinct advantages and disadvantages in terms of cost, availability, and synthetic utility.
At a Glance: Precursor Cost Comparison
A primary consideration for any synthesis campaign is the cost of the starting materials. The following table summarizes the approximate cost per gram for research-grade orotic acid and uracil from various suppliers. It is important to note that prices can fluctuate based on purity, quantity, and supplier. The cost of carbamoyl phosphate is less transparent for bulk quantities and is often sold as a more expensive reagent for specific biochemical applications.
| Precursor | Supplier | Quantity | Price (USD) | Price per Gram (USD) |
| Orotic Acid | Sigma-Aldrich | 100 g | €50.80 (~$55) | ~$0.55 |
| 25 g | €40.60 (~$44) | ~$1.76 | ||
| Thermo Fisher Scientific | 10 g | $37.65 | $3.77 | |
| Papchem Lifesciences | 5 kg | 2100.00 INR (~$25) | ~$0.005 | |
| Chem-Impex | 500 g | $254.28 | ~$0.51 | |
| ChemScene | 1 kg | $120.00 | $0.12 | |
| Uracil | Sigma-Aldrich | 1 kg | $676.00 | $0.68 |
| 100 g | $119.00 | $1.19 | ||
| Chem-Impex | 1 kg | $231.05 | ~$0.23 | |
| 10 kg | $2,069.60 | ~$0.21 | ||
| SD Fine-Chem | 5 g | ₹232.00 (~$2.78) | ~$0.56 | |
| Carl ROTH | 100 g | €101.60 (~$110) | ~$1.10 | |
| MP Biomedicals | Not Specified | $57.65 | Not Specified | |
| Aladdin Scientific | 100 g | $90.81 | ~$0.91 | |
| Carbamoyl Phosphate | Sigma-Aldrich | Not Specified | Price on Request | Not Available |
| (Disodium Salt) | Fisher Scientific | Not Specified | Price on Request | Not Available |
| Amerigo Scientific | Not Specified | Price on Request | Not Available |
Note: Prices are approximate and subject to change. Bulk and industrial pricing may differ significantly. Currency conversions are based on rates at the time of writing.
Navigating Pyrimidine Synthesis Pathways
The selection of a precursor is intrinsically linked to the chosen synthetic route. Pyrimidine synthesis can be broadly categorized into two main strategies: de novo synthesis, which builds the pyrimidine ring from simpler acyclic precursors, and salvage pathways, which utilize pre-existing pyrimidine bases.
Carbamoyl phosphate is a key starting material in the de novo synthesis of pyrimidines. While fundamental in biological systems, its use in chemical synthesis can be hampered by its instability and the cost of the commercially available salt.
Orotic acid is a stable intermediate in the de novo pathway and a versatile precursor for various pyrimidine derivatives. Its carboxylic acid group provides a handle for further chemical modifications.
Uracil is a direct precursor in the salvage pathway and can be a more direct starting material for the synthesis of certain pyrimidine nucleosides and their analogues.
Experimental Protocols and Performance
The true cost-effectiveness of a precursor is determined by a combination of its price and the efficiency of its conversion to the desired product. Below are generalized experimental protocols for the enzymatic synthesis of Uridine Monophosphate (UMP) from orotic acid and uracil, which are common steps in the synthesis of more complex pyrimidine derivatives.
Enzymatic Synthesis of UMP from Orotic Acid
This protocol utilizes the bifunctional enzyme UMP synthase, which contains both orotate phosphoribosyltransferase (OPRT) and orotidine-5'-phosphate decarboxylase (ODC) activities.
Materials:
-
Orotic acid
-
5-Phosphoribosyl-α-1-pyrophosphate (PRPP)
-
UMP synthase (purified or in cell lysate)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂)
-
Quenching solution (e.g., perchloric acid)
-
HPLC system for analysis
Procedure:
-
Prepare a reaction mixture containing orotic acid and PRPP in the reaction buffer.
-
Initiate the reaction by adding the UMP synthase enzyme preparation.
-
Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.
-
Stop the reaction by adding the quenching solution.
-
Analyze the formation of UMP using HPLC by comparing the peak area to a standard curve.
Expected Performance: The efficiency of this reaction is highly dependent on the activity of the UMP synthase enzyme. In biological systems, this conversion is very efficient. However, for preparative chemical synthesis, the cost and availability of purified UMP synthase can be a significant drawback.
Enzymatic Synthesis of UMP from Uracil
This protocol utilizes the enzyme uracil phosphoribosyltransferase (UPRT).
Materials:
-
Uracil
-
5-Phosphoribosyl-α-1-pyrophosphate (PRPP)
-
Uracil phosphoribosyltransferase (UPRT) (purified or in cell lysate)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)
-
Quenching solution (e.g., perchloric acid)
-
HPLC system for analysis
Procedure:
-
Prepare a reaction mixture containing uracil and PRPP in the reaction buffer.
-
Initiate the reaction by adding the UPRT enzyme preparation.
-
Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.
-
Stop the reaction by adding the quenching solution.
-
Analyze the formation of UMP using HPLC.
Expected Performance: Similar to the orotic acid pathway, the efficiency of the UPRT-catalyzed reaction is high in biological contexts. For chemical synthesis, the cost of the enzyme and the co-substrate PRPP are major considerations.
Safety Operating Guide
Essential Guide to the Proper Disposal of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, clothing, and eye/face protection.[1] Work should be conducted in a well-ventilated area, and the formation of dust should be avoided.[1][2] In case of accidental contact, follow these first-aid measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists.[1]
-
Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Rinse the mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek immediate medical attention.[2]
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through an approved waste disposal plant.[1] This chemical should not be released into the environment or disposed of in standard laboratory or municipal waste streams.[2]
-
Waste Identification and Segregation:
-
Identify this compound waste, including any contaminated materials such as gloves, weighing papers, or absorbent pads.
-
Segregate this waste from other chemical waste streams to avoid incompatible reactions.
-
-
Containment and Labeling:
-
Place the solid waste into a suitable, clearly labeled, and sealable container.[3] The container should be in good condition and compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and identify the contents as "this compound". Include the date of accumulation.
-
-
Storage:
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal service with a clear inventory of the waste.
-
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure the Area: Remove all personnel from the immediate vicinity and eliminate any sources of ignition.[2]
-
Ventilate the Area: Ensure adequate ventilation to disperse any airborne dust or vapors.
-
Contain the Spill: Prevent the spilled material from entering drains or waterways.[2][4]
-
Clean-up:
-
Dispose of Cleanup Materials: All materials used for cleanup, including contaminated clothing, should be treated as hazardous waste and disposed of accordingly.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Ethyl 4-amino-2-methylpyrimidine-5-carboxylate
This guide provides critical safety, handling, and disposal information for Ethyl 4-amino-2-methylpyrimidine-5-carboxylate, tailored for research, scientific, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and operational integrity.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Equipment Specification | Standard |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles | OSHA 29 CFR 1910.133 or European Standard EN166[1][2] |
| Hand Protection | Chemical-resistant, impervious gloves | Inspect prior to use[2] |
| Skin and Body Protection | Lab coat, long-sleeved clothing, and closed-toe shoes. Appropriate protective clothing to prevent skin exposure.[1][3] | N/A |
| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator | Use a P95 (US) or P1 (EU) particle respirator for nuisance exposures. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges.[1][2] |
Health Hazard Information
This substance is classified with the following hazards:
First-Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][5][6] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes.[1][2][5][6] Remove contaminated clothing and shoes.[1] If skin irritation or a rash occurs, get medical advice.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][3][6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1][2] If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink.[1][2] Never give anything by mouth to an unconscious person.[1][2] Seek immediate medical attention.[1] |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is essential to prevent accidents and exposure.
Step 1: Engineering Controls
-
Always handle this chemical within a certified chemical fume hood.[3]
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1]
Step 2: Pre-Handling Checks
-
Verify that the container is not damaged and is clearly labeled.
-
Ensure all required PPE is available and in good condition.
-
Review the Safety Data Sheet (SDS) before starting any new procedure.
Step 3: Handling the Chemical
Step 4: Storage
-
Store away from incompatible materials such as oxidizing agents.[9]
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
Step 1: Waste Segregation
-
Collect all waste containing this compound in a dedicated, properly labeled, and sealed waste container.
-
Do not mix with other waste streams unless explicitly permitted.
Step 2: Container Management
-
Use a container that is compatible with the chemical.
-
Keep the waste container closed when not in use.
-
Store the waste container in a designated secondary containment area.
Step 3: Disposal
-
Dispose of the chemical waste through a licensed and approved waste disposal company.[2][6]
-
Do not dispose of this chemical down the drain or in the general trash.[3]
-
Contaminated packaging should be disposed of as unused product.[2]
Emergency Plan: Spill Response
In the event of a spill, a prompt and organized response is necessary to mitigate hazards.
Step 1: Immediate Actions
-
Evacuate non-essential personnel from the immediate spill area.[2]
-
Alert colleagues and the laboratory supervisor.
-
If the spill is large or you are unsure how to handle it, contact your institution's emergency response team.
Step 2: Control and Containment
-
Ensure you are wearing the appropriate PPE before addressing the spill.
-
Prevent the spill from spreading by using a chemical spill kit or absorbent materials.
Step 3: Cleanup and Decontamination
-
Carefully sweep up the solid material and place it into a suitable container for disposal.[2][3][6]
-
Clean the spill area with a suitable decontaminating agent and wipe it down.
-
Collect all cleanup materials in a sealed bag or container for proper disposal.
Step 4: Post-Cleanup
-
Wash hands and any exposed skin thoroughly.
-
Remove and decontaminate or dispose of all PPE worn during the cleanup.
-
Document the spill and the response actions taken according to your institution's policies.
Caption: Step-by-step workflow for responding to a chemical spill.
References
- 1. westliberty.edu [westliberty.edu]
- 2. capotchem.cn [capotchem.cn]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. mpbio.com [mpbio.com]
- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




